molecular formula C7H4IN B1276784 1-Iodo-2-isocyanobenzene CAS No. 183209-25-8

1-Iodo-2-isocyanobenzene

Cat. No.: B1276784
CAS No.: 183209-25-8
M. Wt: 229.02 g/mol
InChI Key: LRVUESGQPSOZCA-UHFFFAOYSA-N
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Description

1-Iodo-2-isocyanobenzene is a useful research compound. Its molecular formula is C7H4IN and its molecular weight is 229.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVUESGQPSOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Iodo-2-isocyanobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Iodo-2-isocyanobenzene is a bifunctional aromatic compound featuring both an iodine atom and an isocyanide group in an ortho orientation. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. The presence of two distinct reactive sites on a rigid benzene scaffold allows for a wide array of chemical transformations, positioning it as a key intermediate in the construction of complex molecular architectures.

The isocyanide functional group, with its unique electronic properties, is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs.[1][2] Simultaneously, the carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions and intramolecular cyclizations, enabling the facile synthesis of fused heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its potential in the development of novel therapeutic agents.

Synthesis of this compound

The most direct and reliable synthetic route to this compound commences from the readily available precursor, 2-iodoaniline. The synthesis is a two-step process involving an initial N-formylation followed by a dehydration reaction.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Formylation cluster_1 Step 2: Dehydration 2-Iodoaniline 2-Iodoaniline Formic_Acid_Iodine HCOOH, I₂ (cat.) 2-Iodoaniline->Formic_Acid_Iodine N-2-Iodophenylformamide N-(2-Iodophenyl)formamide Formic_Acid_Iodine->N-2-Iodophenylformamide N-2-Iodophenylformamide_2 N-(2-Iodophenyl)formamide N-2-Iodophenylformamide->N-2-Iodophenylformamide_2 Dehydrating_Agent POCl₃ or Triphosgene, Base This compound This compound Dehydrating_Agent->this compound N-2-Iodophenylformamide_2->Dehydrating_Agent

Caption: Synthetic pathway to this compound from 2-iodoaniline.

Experimental Protocols

Step 1: Synthesis of N-(2-Iodophenyl)formamide

This procedure is adapted from a general method for the N-formylation of amines using a catalytic amount of iodine.

  • Materials:

    • 2-Iodoaniline (1.0 eq)

    • Formic acid (2.0 eq)

    • Iodine (0.05 eq)

  • Procedure:

    • In a round-bottom flask, combine 2-iodoaniline and formic acid.

    • Add a catalytic amount of iodine to the mixture.

    • Stir the reaction mixture at 70 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-iodophenyl)formamide.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The use of a catalytic amount of iodine is a mild and efficient method for N-formylation. The in-situ generated hydroiodic acid (HI) is thought to protonate formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This method avoids the use of more hazardous or expensive formylating agents.

Step 2: Synthesis of this compound

This procedure is based on the classical dehydration of formamides using phosphorus oxychloride.[2]

  • Materials:

    • N-(2-Iodophenyl)formamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (1.1 eq)

    • A suitable base (e.g., triethylamine or pyridine) (2.2 eq)

    • Anhydrous dichloromethane (DCM) as the solvent

  • Procedure:

    • Dissolve N-(2-iodophenyl)formamide in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (e.g., triethylamine) to the solution with stirring.

    • Add phosphorus oxychloride dropwise from the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (typically 5-15 minutes), monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound should be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for the preparation of aryl isocyanides from the corresponding anilines. The reactions are generally high-yielding and the purification procedures are straightforward.

Physicochemical and Spectroscopic Properties

While this compound is commercially available, detailed experimental spectroscopic data is not widely published in peer-reviewed literature.[4][5] The following table summarizes its known physicochemical properties and provides predicted spectroscopic characteristics based on its structure and data from analogous compounds.

PropertyValueReference/Method
CAS Number 183209-25-8[4]
Molecular Formula C₇H₄IN[4]
Molecular Weight 229.02 g/mol [4]
Appearance Not specified; likely a solid or oil-
Predicted ¹H NMR (CDCl₃) δ 7.0-8.0 ppm (m, 4H, aromatic protons)[6][7]
Predicted ¹³C NMR (CDCl₃) δ 90-100 (C-I), 120-140 (aromatic CH), 160-170 (N≡C)[8][9]
Predicted IR (KBr) 2130-2110 cm⁻¹ (strong, sharp, N≡C stretch)[10]

Note on Spectroscopic Data: The predicted NMR chemical shifts are based on the analysis of similar aromatic compounds. The aromatic protons are expected to appear in the typical downfield region. The carbon attached to the iodine atom is expected to have a chemical shift in the range of 90-100 ppm, while the isocyanide carbon will be significantly downfield.[8] The most characteristic feature in the IR spectrum will be the strong and sharp absorption band for the isocyanide stretching vibration between 2130 and 2110 cm⁻¹.[10]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations at either site or tandem reactions that involve both.

Key Reaction Pathways

Reactivity cluster_MCR Multicomponent Reactions (MCRs) cluster_Cyclization Cyclization Reactions Start This compound Ugi Ugi Reaction (Amine, Carbonyl, Carboxylic Acid) Start->Ugi Isocyanide Reactivity Passerini Passerini Reaction (Carbonyl, Carboxylic Acid) Start->Passerini Isocyanide Reactivity Sonogashira Sonogashira Coupling followed by Intramolecular Cyclization Start->Sonogashira Iodo Group Reactivity Heck Heck Reaction followed by Intramolecular Cyclization Start->Heck Iodo Group Reactivity Acyclic Intermediates Acyclic Intermediates Ugi->Acyclic Intermediates Passerini->Acyclic Intermediates Indole Derivatives Indole Derivatives Sonogashira->Indole Derivatives Quinoline Derivatives Quinoline Derivatives Heck->Quinoline Derivatives Heterocycles Heterocycles Acyclic Intermediates->Heterocycles Post-MCR Cyclization

Caption: Key reaction pathways of this compound.

  • Isocyanide-Based Multicomponent Reactions: The isocyanide moiety is a prime substrate for MCRs. In the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold.[11] Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. The products of these reactions using this compound would bear the ortho-iodoaryl group, which can then be used for subsequent cyclization reactions.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the ortho position to the isocyanide group. More importantly, this sets the stage for tandem reaction sequences where a cross-coupling is followed by an intramolecular cyclization involving the isocyanide group. For instance, a Sonogashira coupling with a terminal alkyne would yield an intermediate that can undergo cyclization to form substituted indoles .[3] Similarly, a Heck reaction with an alkene could lead to the formation of quinolines .

Applications in Heterocyclic Synthesis for Drug Discovery

The strategic placement of the iodo and isocyano groups in this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Synthesis of Indole Derivatives

The indole nucleus is a fundamental structural motif in a vast number of pharmaceuticals and natural products.[3] A powerful strategy for the synthesis of substituted indoles involves a palladium-catalyzed coupling of an ortho-iodoaniline derivative with an alkyne, followed by cyclization. While this has been demonstrated with 2-iodoaniline, the same principle can be extended to this compound, where the isocyanide group can either be carried through the reaction sequence or participate in the cyclization.

Illustrative Reaction Scheme (via Sonogashira Coupling): A Sonogashira coupling of this compound with a terminal alkyne would generate a 2-alkynylphenyl isocyanide intermediate. This intermediate is primed for an intramolecular cyclization, potentially triggered by a base or a transition metal catalyst, to afford a substituted indole.

Synthesis of Quinoline Derivatives

Quinolines are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinolines can be achieved through various methods, including the Friedländer annulation and the Doebner-von Miller reaction. The reactivity of this compound can be harnessed for novel quinoline syntheses. For example, a Heck coupling with an appropriate alkene, followed by an intramolecular cyclization involving the isocyanide, could provide a direct route to functionalized quinolines.

Safety Information

  • Isocyanides: Many isocyanides are known to be toxic and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • Iodoarenes: Iodoarenes are generally considered to be irritants and may be harmful if ingested or absorbed through the skin.[3]

Recommended Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly promising, yet underexplored, building block for organic synthesis. Its facile two-step synthesis from 2-iodoaniline makes it readily accessible. The dual reactivity of the ortho-disposed iodo and isocyano functionalities provides a powerful platform for the construction of complex molecules, particularly nitrogen-containing heterocycles of significant interest in drug discovery. The potential for this reagent in multicomponent reactions and tandem cross-coupling/cyclization cascades warrants further investigation and is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of new chemical entities with potential therapeutic applications.

References

  • Wikipedia. Passerini reaction. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Halder, A., Maiti, D., & De Sarkar, S. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Chemistry, an Asian journal, 15(5), 577–580. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Noundou, X. S., et al. (2016). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 21(11), 1476. [Link]

  • University of Calgary. a guide to 13c nmr chemical shift values. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • Varadi, A., Palmer, T. C., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

Sources

An In-depth Technical Guide to 1-Iodo-2-isocyanobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Iodo-2-isocyanobenzene, also known as 2-iodophenyl isocyanide, is a bifunctional aromatic compound of significant interest to the chemical research and drug discovery sectors. Possessing both a reactive isocyanide group and a versatile iodinated carbon, this molecule serves as a powerful building block for the synthesis of complex organic structures. The ortho-positioning of these two functional groups enables unique intramolecular reactions and provides a rigid scaffold for constructing diverse chemical libraries. This guide offers a comprehensive overview of the core physicochemical properties, synthetic methodologies, reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Structure

This compound is an organoiodine compound featuring an isocyanide functional group ortho to an iodine atom on a benzene ring. This unique arrangement makes it a valuable reagent in organic synthesis.

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-Iodophenyl isocyanide[1]
CAS Number 183209-25-8[1][2]
Molecular Formula C₇H₄IN[1]
Molecular Weight 229.02 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)I)[N+]#[C-][1]
MDL Number MFCD06653148[1]

Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not widely published, its properties can be reliably inferred from data on analogous compounds such as phenyl isocyanide and other iodo-aromatics.

Table 2: Physicochemical Properties

PropertyValue / ObservationRationale / Notes
Physical State Likely a solid at room temperature.Based on related structures like 1-iodo-2-nitrobenzene (m.p. 49-51 °C).[3][4]
Boiling Point No data available.[2]High boiling point expected due to molecular weight and polarity.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene).Inferred from the hydrophobic benzene ring and typical solubility of isocyanides.
Stability Sensitive to acid and light. May polymerize.Isocyanides are known to hydrolyze in aqueous acid to form formamides and can polymerize in the presence of acid catalysts.[5] Related iodo-aromatics are often light-sensitive.
Odor Possesses a strong, extremely unpleasant odor.This is a characteristic property of all volatile isocyanides.
Spectroscopic Characterization

The most telling feature for identifying this compound is its infrared (IR) spectrum.

  • Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and sharp absorption band for the N≡C triple bond stretch in the region of 2165–2110 cm⁻¹ .[5] This peak is highly characteristic and serves as a definitive diagnostic tool for the presence of the isocyanide functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) consistent with a 1,2-disubstituted benzene ring.

    • ¹³C NMR will show a characteristic signal for the isocyanide carbon. The quadrupolar relaxation of the ¹⁴N nucleus can sometimes allow for the observation of ¹³C-¹⁴N coupling.[5]

Synthesis and Purification

Aryl isocyanides are most commonly synthesized via the dehydration of the corresponding N-arylformamide. This two-step sequence, starting from the commercially available 2-iodoaniline, is the most logical and field-proven approach.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 2-Iodoaniline

  • To a round-bottom flask, add 2-iodoaniline (1.0 eq) and an excess of ethyl formate (5.0 eq), which serves as both reagent and solvent.

  • Heat the mixture to reflux (approx. 54 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2-iodophenyl)formamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.

Causality: Refluxing in ethyl formate is a classic and effective method for the formylation of anilines. The large excess of ethyl formate drives the reaction to completion.

Step 2: Dehydration of N-(2-iodophenyl)formamide

  • In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-iodophenyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base like triethylamine (2.5-3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or diphosgene (trichloromethyl chloroformate), dropwise via a syringe (1.1-1.2 eq). Caution: This reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality: The tertiary amine acts as both a base to neutralize the HCl generated and a catalyst. POCl₃ is a powerful dehydrating agent that converts the formamide into the isocyanide. The aqueous workup removes the base, salts, and any remaining water-soluble impurities.

Purification: The crude this compound can be purified by silica gel column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

SynthesisWorkflow Start 2-Iodoaniline Intermediate N-(2-iodophenyl)formamide Start->Intermediate Ethyl Formate, Reflux Product This compound Intermediate->Product 1. POCl₃, Et₃N, DCM 2. Aqueous Workup UgiReaction cluster_reactants Four Components Aldehyde Aldehyde (R¹CHO) OnePot One-Pot Reaction Aldehyde->OnePot Amine Amine (R²NH₂) Amine->OnePot Acid Carboxylic Acid (R³COOH) Acid->OnePot Isocyanide This compound Isocyanide->OnePot Product α-Acylamino Amide Product (with 2-iodophenyl group) OnePot->Product H₂O

Caption: Schematic of the Ugi four-component reaction.

Reactions of the Carbon-Iodine Bond: Cross-Coupling

The aryl iodide is an excellent functional group for palladium-catalyzed cross-coupling reactions. [6]This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for late-stage functionalization after the isocyanide has been incorporated into a larger molecule.

  • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

This sequential approach—Ugi reaction followed by a cross-coupling reaction—is a highly effective strategy in medicinal chemistry for rapidly building and diversifying compound libraries.

Applications in Drug Discovery

The structural motif of this compound makes it a prime candidate for fragment-based and diversity-oriented drug discovery. [7]* Scaffold Generation: Its use in IMCRs generates peptidomimetic scaffolds that are of high interest in pharmaceutical research. [8]The ability to create large libraries of compounds quickly is a major advantage. [9]* Bifunctional Building Block: As a bifunctional building block, it allows for the synthesis of complex heterocyclic systems, which are prevalent in many marketed drugs. [10]* Covalent Inhibitors: While less common for isocyanides themselves, the core structure can be elaborated into scaffolds designed for covalent targeting of proteins.

Safety, Handling, and Storage

WARNING: Isocyanides are highly toxic and possess extremely foul odors. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Toxicity: Phenyl isocyanide is listed as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [11][12]It is prudent to assume this compound carries a similar hazard profile.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles at all times.

  • Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Prepare a quench solution (e.g., aqueous acid) to destroy any residual isocyanide on glassware or in waste streams, as this converts it to the much less odorous formamide. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, strong oxidizing agents, and direct light. Storing under an inert atmosphere (argon or nitrogen) is recommended to enhance shelf-life.

Conclusion

This compound is a uniquely valuable reagent for advanced organic synthesis. Its bifunctional nature, combining the library-generating power of the isocyanide with the robust derivatization potential of the aryl iodide, provides chemists with a versatile tool for the rapid construction of complex and diverse molecular architectures. While its handling requires stringent safety precautions, its utility in creating novel scaffolds for drug discovery and materials science makes it an indispensable component of the modern chemist's toolbox.

References

  • Georganics. (2020). Phenyl Isocyanide Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]

  • Shaaban, M. R., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Retrieved from [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Retrieved from [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Retrieved from [Link]

  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. Retrieved from [Link]

  • de la Torre, D., et al. (2016). “Isocyanide-free” Ugi reactions. ResearchGate. Retrieved from [Link]

  • Botta, M., et al. (1988). A new reaction of aryl isocyanates with nitrite ion. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Retrieved from [Link]

  • Kang, S.-K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mowbray, C. E., & Snieckus, V. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters. Retrieved from [Link]

  • Xie, Z., et al. (2021). Visible-Light-Induced Palladium-Catalyzed Cross-Coupling of Iodocarboranes with (Hetero)Arenes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

  • Talele, T. T. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

  • Salami, S. A., et al. (2022). Synthesis of 2-substituted Phenyl Isocyanides. ResearchGate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Iodophenyl isocyanate. Retrieved from [Link]

  • Braunstein, P., et al. (2004). Table 1 Selected 31 P{ 1 H} NMR data (d in ppm and J in Hz) and IR data.... ResearchGate. Retrieved from [Link]

  • Yan, C.-G., et al. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record. Retrieved from [Link]

  • Dömling, A. (2013). Isocyanide-based multicomponent reactions in drug discovery. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Iodo-2-nitrobenzene. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

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  • Li, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6). Retrieved from [Link]

  • El-Gazzar, A. B. A., & Gaafar, A. A. M. (2014). 2-Isocyanatobenzonitrile and 2-Isothiocyanatobenzonitrile - Versatile Building Blocks in Organic Synthesis. Current Organic Chemistry. Retrieved from [Link]

  • Li, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Iodo-2-isocyanobenzene: Synthesis, Identification, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-isocyanobenzene, also known as 2-iodophenyl isocyanide, is an aromatic organic compound featuring both an iodine atom and an isocyanide functional group at adjacent positions on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable, albeit specialized, building block in synthetic organic chemistry. The electron-withdrawing nature of the iodine atom and the unique electronic characteristics of the isocyanide group allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its identification, synthesis, and potential applications, with a focus on the practical insights required for laboratory use.

Part 1: Core Identification and Physicochemical Properties

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) registry number.

Identifier Value Source
CAS Number 183209-25-8[1][2]
Molecular Formula C₇H₄IN[1]
Molecular Weight 229.02 g/mol [1]
Synonym 2-Iodophenyl isocyanide[1]
Physicochemical Data

Precise experimental data on the physical properties of this compound, such as melting and boiling points, are not widely reported in publicly available literature. Commercial suppliers often do not list these specific values. However, based on related structures, it is expected to be a solid or a high-boiling liquid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethers.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The most prominent and characteristic peak in the IR spectrum would be the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration, typically appearing in the range of 2150-2100 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum would also exhibit peaks characteristic of an ortho-disubstituted aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The ortho, meta, and para couplings would lead to a distinct splitting pattern.

    • ¹³C NMR: The spectrum would display seven distinct signals. The carbon of the isocyanide group would appear in a characteristic downfield region. The carbon atom attached to the iodine would also show a chemical shift influenced by the heavy atom effect. The remaining four aromatic carbon signals would be observed in the typical aromatic region.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 229. Key fragmentation patterns would likely involve the loss of the iodine atom (m/z = 127) and the isocyanide group (m/z = 26), leading to characteristic fragment ions.

Part 2: Synthesis and Handling

Synthetic Approach: Dehydration of N-(2-Iodophenyl)formamide

The most common and practical laboratory synthesis of aryl isocyanides involves a two-step procedure starting from the corresponding aniline.[3][4] This involves the formation of an N-arylformamide intermediate, followed by its dehydration.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration 2-Iodoaniline 2-Iodoaniline N_2_Iodophenyl_formamide N-(2-Iodophenyl)formamide 2-Iodoaniline->N_2_Iodophenyl_formamide Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->N_2_Iodophenyl_formamide Reagent N_2_Iodophenyl_formamide_2 N-(2-Iodophenyl)formamide Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, TsCl) This compound This compound Dehydrating_Agent->this compound Reagent N_2_Iodophenyl_formamide_2->this compound Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-Iodophenyl)formamide

This step involves the formylation of 2-iodoaniline. A variety of formylating agents can be employed.

  • Procedure: In a round-bottom flask, dissolve 2-iodoaniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add the formylating agent, for example, formic acid (1.2 equivalents) or ethyl formate. If using formic acid, a catalytic amount of a coupling agent like DCC (dicyclohexylcarbodiimide) or a milder acid catalyst may be beneficial.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-iodophenyl)formamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

The dehydration of the formamide intermediate is the crucial step to form the isocyanide. Several reagents are effective for this transformation.[4][5][6][7]

  • Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃), toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, or a combination of triphenylphosphine (PPh₃) and iodine.[3][4][6][7]

  • Procedure (using POCl₃):

    • Dissolve N-(2-iodophenyl)formamide (1.0 equivalent) in a dry, inert solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

    • After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by warming to room temperature.

    • Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide peak).

  • Work-up:

    • Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purification: The crude this compound should be purified promptly, often by column chromatography on silica gel, as isocyanides can be unstable.

Safety, Handling, and Storage
  • Hazards: While specific toxicity data for this compound is limited, aryl isocyanides are generally considered to be toxic and should be handled with care. They are often characterized by a strong, unpleasant odor. Inhalation, ingestion, and skin contact should be avoided.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Due to its potential toxicity and strong odor, it is advisable to handle this compound in a closed system or with appropriate engineering controls.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It should be stored under an inert atmosphere to prevent degradation.

Part 3: Reactivity and Applications in Synthesis

The dual functionality of this compound opens up numerous possibilities for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.

G Start This compound Isocyanide_Reactions Isocyanide-based Reactions (e.g., Ugi, Passerini) Start->Isocyanide_Reactions Participates in Iodine_Reactions Iodine-based Reactions (e.g., Cross-coupling) Start->Iodine_Reactions Undergoes Heterocycle_Synthesis Heterocycle Synthesis Isocyanide_Reactions->Heterocycle_Synthesis Leads to Iodine_Reactions->Heterocycle_Synthesis Enables

Caption: Reactivity pathways of this compound.

Reactions Involving the Isocyanide Group

The isocyanide functional group is known for its participation in a variety of powerful multicomponent reactions (MCRs). These reactions are highly atom-economical and allow for the rapid construction of molecular complexity from simple starting materials.

  • Ugi and Passerini Reactions: this compound can serve as the isocyanide component in Ugi four-component reactions and Passerini three-component reactions. This allows for the introduction of the 2-iodophenyl moiety into diverse molecular scaffolds, which can then be further functionalized via the iodine atom.

Reactions Involving the Iodine Atom

The carbon-iodine bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions, making it a versatile handle for further molecular elaboration.

  • Suzuki, Sonogashira, and Heck Couplings: The iodine atom can be readily displaced in palladium-catalyzed reactions to form new carbon-carbon bonds. This enables the introduction of various aryl, vinyl, or alkynyl groups at the 2-position relative to the isocyanide.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to N-arylated products.

The combination of these reactive sites makes this compound a particularly interesting substrate for tandem reactions, where an initial reaction at one site is followed by a subsequent transformation at the other, often in a one-pot fashion, to generate complex heterocyclic systems.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a unique combination of reactive functionalities. While detailed physicochemical and spectroscopic data are not extensively documented in readily accessible sources, its synthesis via the dehydration of N-(2-iodophenyl)formamide is a well-established and reliable method. Its utility in multicomponent reactions and as a substrate for cross-coupling reactions makes it a powerful tool for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. As with all isocyanides, appropriate safety precautions are paramount during its handling and use.

References

  • Wikipedia. Isocyanide. [Link]

  • Al-Kurd, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6881. [Link]

  • ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]

  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-739. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural analysis of 1-Iodo-2-isocyanobenzene (C₇H₄IN). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established analytical principles to build a predictive framework for the characterization of this versatile synthetic building block. While published experimental data for this specific molecule is scarce, this guide leverages data from analogous compounds and first principles to provide robust, field-proven insights into its structural elucidation.

Molecular Profile and Synthetic Strategy

This compound is an aromatic compound featuring two electronically distinct and synthetically valuable functional groups: a heavy iodine atom and a reactive isocyanide moiety. The ortho-substitution pattern creates steric and electronic interactions that are critical to its reactivity and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 183209-25-8[1][2][3]
Molecular Formula C₇H₄IN[1]
Molecular Weight 229.02 g/mol [1]
SMILES [C-]#[N+]C1=CC=CC=C1I[1]
Rationale for Synthesis: A Gateway to Complex Heterocycles

The primary synthetic route to this compound logically starts from its corresponding aniline or nitrobenzene precursor. The presence of the iodo- and isocyano- groups makes it a valuable substrate for multicomponent reactions (like the Ugi and Passerini reactions) and metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular scaffolds relevant to drug discovery.[4]

Proposed Synthetic Workflow

The most common and reliable synthesis involves a two-step process from the commercially available 1-Iodo-2-nitrobenzene.[5][6]

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation. This step must be carefully controlled to avoid dehalogenation.

  • Formation of the Isocyanide: The resulting 2-iodoaniline is then converted to the isocyanide. The classical method is the Hofmann carbylamine reaction, using chloroform and a strong base like potassium hydroxide. Alternatively, dehydration of the corresponding formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or tosyl chloride offers a milder and often higher-yielding route.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and electronic environment of the molecule. Both ¹H and ¹³C NMR are indispensable. Due to the lack of published spectra for this compound, the following predictions are based on established substituent effects and data from analogous compounds like iodobenzene, phenyl isocyanide, and 1-iodo-2-nitrobenzene.[6][7][8]

¹H NMR Spectroscopy

Expertise & Experience: The aromatic region of the ¹H NMR spectrum will provide definitive information on the ortho-substitution pattern. The iodine atom is weakly deactivating, while the isocyanide group is strongly electron-withdrawing. This electronic push-pull will deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). The four aromatic protons are chemically distinct, leading to a complex, coupled spin system.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonPredicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-67.90 - 8.10ddJ(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2Most deshielded due to proximity to both electron-withdrawing groups (I and NC).
H-37.60 - 7.80ddJ(H3-H4) ≈ 7-8, J(H3-H5) ≈ 1-2Deshielded by the adjacent isocyanide group.
H-47.45 - 7.65ddd (or dt)J(H4-H3) ≈ 7-8, J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2Influenced by ortho and para substituents.
H-57.15 - 7.35ddd (or dt)J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 7-8, J(H5-H3) ≈ 1-2Least deshielded proton, influenced by the ortho iodine.
¹³C{¹H} NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments (seven total: six aromatic, one isocyanide) and provide insight into the electronic effects of the substituents. The isocyanide carbon itself is a key diagnostic signal.[9] The carbon directly attached to the iodine (C-1) will show a characteristic upfield shift due to the "heavy atom effect."

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for good signal-to-noise.

  • Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., zgpg30).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Shift (δ, ppm)Rationale
-N≡C 160 - 170Characteristic region for aryl isocyanide carbons.[7]
C-2 (-NC)140 - 145Quaternary carbon attached to the electron-withdrawing NC group.
C-4130 - 135Aromatic CH carbon.
C-6130 - 135Aromatic CH carbon.
C-5128 - 132Aromatic CH carbon.
C-3125 - 130Aromatic CH carbon.
C-1 (-I)90 - 100Quaternary carbon attached to iodine, shifted significantly upfield by the heavy atom effect.[10]

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Expertise & Experience: IR spectroscopy is a rapid and highly effective method for confirming the presence of the isocyanide functional group. The -N≡C triple bond stretch is one of the most characteristic and intense absorptions in the IR spectrum, appearing in a region that is typically free from other common functional group signals.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact by lowering the pressure arm.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for key absorption bands.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensitySignificance
2110 - 2165 -N≡C Stretch Strong, Sharp Definitive evidence of the isocyanide functional group. [11]
3000 - 3100Aromatic C-H StretchMedium-WeakConfirms the presence of the benzene ring.[12]
1550 - 1600Aromatic C=C StretchMediumSkeletal vibrations of the aromatic ring.
740 - 780C-H Out-of-Plane BendStrongCharacteristic of ortho-disubstituted benzene rings.
~500 - 600C-I StretchMedium-WeakAppears in the far-IR region, confirming the carbon-iodine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule. The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the isotopic pattern of the molecular ion peak.[13]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution (e.g., in methanol or dichloromethane) into a GC-MS system.

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and major fragment ions.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/zProposed FragmentFormulaRationale for Fragmentation
229 Molecular Ion [M]⁺˙ [C₇H₄IN]⁺˙ Parent ion, confirms the molecular weight.
202[M - HCN]⁺˙[C₆H₄I]⁺˙Loss of neutral hydrogen cyanide from the isocyanide group.
102 [M - I]⁺ [C₇H₄N]⁺ Loss of an iodine radical, a common fragmentation for iodoaromatics. This is often a prominent peak. [14]
76[C₆H₄]⁺˙[C₆H₄]⁺˙Loss of iodine and cyanide, forming a benzyne radical cation.

Fragmentation Workflow Diagram

fragmentation M [C₇H₄IN]⁺˙ m/z = 229 M_minus_I [C₇H₄N]⁺ m/z = 102 M->M_minus_I - I• M_minus_HCN [C₆H₄I]⁺˙ m/z = 202 M->M_minus_HCN - HCN Benzyne [C₆H₄]⁺˙ m/z = 76 M_minus_I->Benzyne - CN• M_minus_HCN->Benzyne - I•

Caption: Predicted EI-MS fragmentation pathway for this compound.

X-Ray Crystallography: Unambiguous 3D Structure Determination

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (Rate-Limiting Step):

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone).

    • Employ slow evaporation, vapor diffusion (e.g., using a poor solvent like hexane or pentane), or slow cooling techniques to grow single crystals of suitable quality (typically > 0.1 mm in all dimensions). This requires screening multiple solvent systems.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom.

    • Refine the structural model against the experimental data to locate the lighter C, N, and H atoms and to optimize the geometric parameters.

X-Ray Crystallography Workflow Diagram

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Purification Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

Caption: General workflow for single-crystal X-ray structure determination.

Expected Structural Features:

  • C-N-C Angle: The isocyanide group is expected to be nearly linear, with a C-N-C bond angle approaching 180°.

  • Bond Lengths: The C≡N triple bond should be approximately 1.16 Å. The C-I bond length is expected to be around 2.10 Å.

  • Planarity: The benzene ring will be planar. Steric hindrance between the ortho substituents may cause slight out-of-plane deviations.

  • Intermolecular Interactions: The iodine atom is a potential halogen bond donor, which could lead to interesting solid-state packing arrangements.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for complete handling, storage, and disposal information.

References

A consolidated list of references cited throughout this guide is provided below.

  • National Institute of Standards and Technology. (n.d.). 2-Iodophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Hu, Y. Q., Li, M. Q., Wang, Y., et al. (2017). CCDC 1529102: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. The University of Iowa. Retrieved from [Link]

  • Singh, U. P., Samanta, S., & Kumar, A. (2014). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. RSC Advances, 4(90), 48963-48967.
  • SlideShare. (n.d.). Why iodobenzene matters in modern organic synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-iodo-2-isocyanatobenzene (C7H4INO). Retrieved from [Link]

  • Tokai University Academic Repository. (n.d.). CCDC 1872930: Experimental Crystal Structure Determination. Retrieved from [Link]

  • The University of Manchester. (2015). CCDC 1032210: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodo-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Structural Database. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry, 6(12), 669-673.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. Retrieved from [Link]

  • Frerichs, V. A., & Lockey, J. E. (2011). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 13(11), 3125-3132.
  • Praliyev, K. D., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605.
  • Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 45-68.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Iodophenyl isocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Iodonitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis.
  • ResearchGate. (1990). Benchmark measurement of iodobenzene ion fragmentation rates. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines with Terminal Alkynes for the Synthesis of Indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-iodophenyl) N-ethylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Defence Research and Development Canada. (2007). 13C Solution NMR Spectra of Poly(ether)urethanes. DTIC.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylisocyanate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Iodo-2-isocyanobenzene (also known as 2-iodophenyl isocyanide), a key aromatic building block in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the expected spectral data, grounded in the principles of chemical structure and functional group reactivity. Detailed, field-proven experimental protocols for data acquisition are provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring both an iodo and an isocyanide group in an ortho substitution pattern. This unique arrangement makes it a valuable reagent in a variety of chemical transformations. The bulky and electron-withdrawing iodine atom influences the reactivity of the adjacent isocyanide group, a versatile functional group known for its participation in multicomponent reactions (such as the Ugi and Passerini reactions), C-C bond formation, and as a ligand in organometallic chemistry.[1][2][3]

Accurate and unambiguous characterization of this molecule is paramount for its effective use in synthesis. Spectroscopic techniques provide the necessary tools to confirm its identity, assess its purity, and understand its electronic properties. This guide serves as a detailed reference for the interpretation of its NMR, IR, and MS data.

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of aryl isocyanides is the two-step Ugi method, which involves the formylation of the corresponding primary amine followed by dehydration.[4][5]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration A 2-Iodoaniline C N-(2-iodophenyl)formamide A->C Reflux B Formic Acid B->C D N-(2-iodophenyl)formamide F This compound D->F 0 °C to rt E POCl3, Et3N E->F

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-iodophenyl)formamide

  • To a round-bottom flask equipped with a reflux condenser, add 2-iodoaniline (1 equivalent).

  • Add an excess of formic acid (approximately 5-10 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual formic acid.

  • Dry the resulting white to off-white solid, N-(2-iodophenyl)formamide, under vacuum.

Step 2: Dehydration to this compound

  • Dissolve N-(2-iodophenyl)formamide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 equivalents) dropwise with stirring.

  • To this cooled mixture, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the iodo and isocyanide substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-67.8 - 8.0ddJ ≈ 8.0, 1.5
H-37.5 - 7.7ddJ ≈ 8.0, 1.5
H-47.3 - 7.5tdJ ≈ 8.0, 1.5
H-57.1 - 7.3tdJ ≈ 8.0, 1.5

Interpretation:

  • The protons ortho to the iodine (H-3) and the isocyanide (H-6) will be the most deshielded due to the electron-withdrawing nature of these groups.

  • The ortho and meta couplings will lead to complex splitting patterns, appearing as doublet of doublets (dd) or triplet of doublets (td).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative, particularly for the carbon of the isocyanide group and the carbon attached to the iodine.

Carbon Predicted Chemical Shift (δ, ppm) Notes
-N≡C160 - 170Characteristic isocyanide carbon signal.
C-2 (-I)95 - 105Carbon directly attached to iodine, significantly shielded.
C-1 (-NC)125 - 135
C-3130 - 140
C-4128 - 138
C-5125 - 135
C-6130 - 140

Interpretation:

  • The most downfield signal will be that of the isocyanide carbon, typically appearing in the 160-170 ppm range.

  • The carbon atom bonded to the iodine (C-2) will be significantly shielded and appear far upfield, a characteristic feature of iodo-substituted aromatic rings.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the isocyanide group.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2130 - 2110Strong, Sharp-N≡C stretch
3100 - 3000Medium to WeakAromatic C-H stretch
1580 - 1450Medium to StrongAromatic C=C ring stretch
~750StrongC-H out-of-plane bend (ortho-disubstituted)

Interpretation:

  • The defining feature of the IR spectrum is a strong, sharp absorption band in the region of 2130-2110 cm⁻¹, which is characteristic of the -N≡C triple bond stretch of an aryl isocyanide.[7]

  • The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the compound.

  • A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

m/z Relative Intensity Proposed Fragment
229Moderate[M]⁺ (Molecular Ion)
102High[M - I]⁺
76Moderate[C₆H₄]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) should be observed at an m/z of 229, corresponding to the molecular weight of C₇H₄IN.

  • The most prominent fragmentation pathway is expected to be the loss of the iodine atom, resulting in a strong peak at m/z 102 ([M - I]⁺).

  • Further fragmentation of the [C₇H₄N]⁺ fragment may occur, but the loss of iodine is the most characteristic fragmentation for iodo-aromatic compounds.

Experimental Protocol: MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight, for example, from m/z 50 to 300.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. The key diagnostic features are the characteristic isocyanide signals in the ¹³C NMR and IR spectra, the unique shielding effect of the iodine atom in the ¹³C NMR spectrum, the complex aromatic pattern in the ¹H NMR spectrum, and the facile loss of iodine in the mass spectrum. By understanding and correctly interpreting these spectral data, researchers can confidently verify the synthesis and purity of this important chemical intermediate, enabling its successful application in further synthetic endeavors.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Lygin, A. V. (2009). Novel Syntheses of Nitrogen Heterocycles from Isocyanides [Doctoral dissertation, Georg-August-Universität Göttingen]. eDiss.
  • Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-iodo-2-isocyanatobenzene. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

  • Siwe Noundou, X., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6899.
  • Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A ¹³C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance, 6(1), 46-47.
  • Ugi, I. (Ed.). (1971). Isocyanide Chemistry. Academic Press.
  • van der Heijden, G. (2011). A combinatorial approach towards pharmaceutically relevant cyclic peptides [Doctoral dissertation, University of Amsterdam]. UvA-DARE.
  • Vicente, J., et al. (2015). A new type of oxidative addition of an iodoarene to a Pd(II) complex.
  • Walborsky, H. M., & Periasamy, M. P. (1983). The Chemistry of the Triple-Bonded Functional Groups, Part 2. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement C. Wiley-Interscience.
  • Zheng, Q. (2023). New developments and applications of isocyanide chemistry [Doctoral dissertation, University of Groningen]. University of Groningen.

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A Technical Guide to the Solubility and Stability of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-2-isocyanobenzene is a valuable bifunctional reagent in organic synthesis, prized for its dual reactivity that enables complex molecular constructions. However, its utility is intrinsically linked to its solubility and stability, factors that are not extensively documented in public literature. This guide provides a predictive analysis of these properties based on first principles of physical organic chemistry and offers robust, field-tested protocols for their empirical determination. We project that this compound exhibits high solubility in non-polar to moderately polar aprotic solvents and is susceptible to degradation via acid-catalyzed hydrolysis of the isocyanide group and, to a lesser extent, photolysis of the carbon-iodine bond. This document serves as a foundational resource for researchers, providing the theoretical grounding and practical methodologies required to handle, store, and utilize this compound effectively and safely.

Introduction: Physicochemical Profile and Synthetic Utility

This compound (C₇H₄IN) is an aromatic compound featuring two synthetically versatile functional groups: an aryl iodide and an isocyanide. The aryl iodide moiety is a cornerstone of modern cross-coupling chemistry, participating in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The isocyanide group is a unique "carbenoid" functional group that engages in a variety of multicomponent reactions, such as the Ugi and Passerini reactions, enabling the rapid assembly of complex molecular scaffolds from simple precursors.[1] The ortho relationship of these two groups offers intriguing possibilities for tandem reactions and the synthesis of novel heterocyclic systems.

Despite its synthetic potential, the effective use of this compound hinges on a thorough understanding of its physical and chemical properties. This guide addresses the critical aspects of its solubility and stability, providing a framework for its confident application in research and development.

Predicted Solubility Profile

While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted by analyzing its molecular structure and comparing it to analogous compounds like iodobenzene.[2] The molecule is dominated by the large, non-polar iodophenyl ring, which suggests poor solubility in aqueous or highly polar protic solvents. The isocyano group (–N⁺≡C⁻) introduces a degree of polarity, but its contribution is insufficient to overcome the hydrophobicity of the aryl iodide core.

Based on the principle of "like dissolves like," the following solubility hierarchy is predicted:

Solvent Class Predicted Solubility Rationale & Representative Solvents
Halogenated High / Miscible The non-polar nature aligns well with the iodobenzene moiety. (e.g., Dichloromethane (DCM), Chloroform)
Aromatic High / Miscible Pi-stacking interactions and similar polarity promote dissolution. (e.g., Toluene, Benzene)
Ethers High / Miscible Moderate polarity and ability to act as hydrogen bond acceptors. (e.g., Tetrahydrofuran (THF), Diethyl Ether)
Polar Aprotic Moderate to High The dipole moment of the isocyanide group enhances solubility. (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
Polar Protic (Alcohols) Low The molecule cannot effectively disrupt the strong hydrogen-bonding network of the solvent. (e.g., Methanol, Ethanol)
Aqueous Systems Very Low / Insoluble The large hydrophobic iodophenyl group dominates. (e.g., Water, Buffers)

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specified temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. "Excess" ensures that solid material remains undissolved.

    • Equilibrate the vial in a temperature-controlled shaker or incubator (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) is recommended to confirm saturation.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a volumetric pipette.

    • Filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any suspended microparticles. This step is critical to avoid artificially high results.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the standards and the diluted sample onto a calibrated HPLC system (e.g., with a C18 column and a UV detector set to an appropriate wavelength).

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original supernatant. Express results in mg/mL or mol/L.

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the chemical vulnerabilities of its two functional groups.

Isocyanide Group Instability

The isocyanide functional group is the primary site of chemical instability.

  • Acid-Catalyzed Hydrolysis: Isocyanides are highly susceptible to hydrolysis under acidic conditions, rapidly converting to the corresponding formamide.[3][4] The reaction proceeds via protonation of the carbon atom, followed by nucleophilic attack by water.[5][6] This is the most significant and likely degradation pathway under ambient or processing conditions where acidic impurities or moisture may be present.

  • Polymerization: In the presence of certain Lewis or Brønsted acids, some isocyanides can undergo polymerization.[3]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition or rearrangement.

Aryl Iodide Group Instability

The carbon-iodine bond is generally robust but possesses a key sensitivity.

  • Photostability: Aryl iodides are known to be sensitive to ultraviolet (UV) light.[7][8] The C-I bond can undergo homolytic cleavage upon irradiation, generating an aryl radical and an iodine radical. These reactive intermediates can lead to a variety of degradation products or polymerization. Many iodo-containing compounds are labeled as light-sensitive for this reason.[9]

The predicted primary degradation pathways are illustrated below.

G cluster_0 Predicted Degradation Pathways Parent This compound Hydrolysis_Product 2-Iodoformanilide Parent->Hydrolysis_Product H₂O / H⁺ Photolysis_Radical 2-Isocyanophenyl Radical + I• Parent->Photolysis_Radical UV Light (hν) Further_Products Further Degradants / Polymers Photolysis_Radical->Further_Products

Caption: Predicted degradation of this compound.

Experimental Protocol for Forced Degradation Study

A forced degradation (stress testing) study is essential to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection.[10][12]

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[10]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Parallel) prep Prepare Stock Solution in Acetonitrile/Water acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox therm Thermal (80°C, in solution) prep->therm photo Photolytic (ICH Light Conditions) prep->photo neutralize Neutralize/Quench Samples (if applicable) acid->neutralize base->neutralize ox->neutralize (e.g., add antioxidant) analyze Analyze by Stability-Indicating HPLC-UV/MS therm->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Stress Conditions: Expose the sample to the following conditions in parallel. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.[13] Monitor at several time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[13] Monitor at several time points.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[14] Monitor at several time points.

    • Thermal Degradation: Heat the stock solution at 80°C in the dark.[14] Monitor at several time points.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A solid-state sample should also be tested.

  • Sample Analysis:

    • At each time point, withdraw an aliquot. For acid and base samples, neutralize them immediately.

    • Analyze all samples (including the control) using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradants.

    • Calculate the percentage of degradation and assess peak purity to ensure new peaks are not co-eluting with the parent peak.

Recommended Handling and Storage

Based on the predicted stability profile, the following procedures are recommended to maintain the integrity of this compound:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air. Keep in a cool, dark place, such as a refrigerator (2-8°C).[16]

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of the volatile and odorous compound.[17] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Avoid contact with acids, strong oxidizing agents, and water.[18]

  • Dispensing: When preparing solutions, use dry solvents and perform manipulations under an inert atmosphere where possible to minimize exposure to moisture.

References

  • Wikipedia. Isocyanide. [Link]

  • Allen. Hydrolysis of an isocyanide in the presence of an acid yields underline("primary amine and methyl amine"). [Link]

  • Vedantu. Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE. [Link]

  • TechnoPharmaSphere. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Brainly.in. What is the mechanism of acidic hydrolysis of alkyl isocyanide? [Link]

  • IJRPR. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Reddit. How does this reaction work? AKA How does the isocyanide turn into a carboxylic acid? [Link]

  • PubMed. Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • ResearchGate. Photochemical reactions of acyl iodides with aryl halides. [Link]

  • Journal of Chemical Education. Storage of isocyanates for student use. [Link]

  • PubChem. Iodobenzene. [Link]

  • Royal Society of Chemistry. Isocyanide 2.0. [Link]

  • Royal Society of Chemistry. Isocyanide 2.0. [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. [Link]

  • ResearchGate. Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • National Center for Biotechnology Information. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • ChemistryViews. Isocyanide Chemistry Without the Smell. [Link]

  • Wikipedia. Iodosobenzene. [Link]

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A Historical Perspective on the Synthesis of 1-Iodo-2-isocyanobenzene: From Foundational Discoveries to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive historical overview of the synthetic pathways leading to 1-iodo-2-isocyanobenzene, a valuable bifunctional reagent in modern organic chemistry. The narrative traces the evolution of isocyanide synthesis from its serendipitous discovery in the mid-19th century to the development of robust and scalable methodologies. We will explore the foundational, yet often impractical, early methods such as the silver cyanide route and the Hofmann carbylamine reaction. The principal focus will be on the paradigm-shifting development of formamide dehydration, a technique pioneered by Ugi that rendered isocyanides, including aryl derivatives like this compound, generally accessible to the synthetic community.[1][2] This guide explains the causality behind experimental choices, details key protocols, and contextualizes the importance of this specific molecule as a powerful tool for researchers in drug development and materials science.

Chapter 1: The Significance of the Isocyano Group and the Emergence of this compound

The isocyanide functional group, an isomer of the more common nitrile, is characterized by its unique electronic structure, formally represented as -N⁺≡C⁻.[3] This divalent carbon species imparts a distinctive and potent reactivity, most notably as a key component in a variety of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[2] These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation, a highly desirable attribute in combinatorial chemistry and drug discovery.

This compound is a particularly valuable building block because it combines the versatile reactivity of the isocyanide with the synthetic handle of an aryl iodide. The ortho-relationship of these two groups allows for the design of complex synthetic sequences where the isocyanide can participate in an MCR, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) at the iodo position. This bifunctionality enables the construction of diverse and highly functionalized heterocyclic systems.

Chapter 2: The Dawn of Isocyanide Chemistry: Foundational Syntheses

The history of isocyanide synthesis begins over 150 years ago, with early methods that were mechanistically insightful but often limited in scope and practicality.

The Silver Cyanide Route: A Serendipitous Discovery

The first synthesis of an isocyanide was unintentional. In 1859, W. Lieke, while attempting to prepare allyl cyanide by reacting allyl iodide with silver cyanide (AgCN), instead isolated a substance with a remarkably foul odor, which was later identified as allyl isocyanide.[3][4]

Reaction: RI + AgCN → RNC + AgI[3]

  • Mechanistic Insight: This reaction highlights the ambident nature of the cyanide nucleophile (⁻C≡N ↔ :C=N⁻). The soft silver(I) ion preferentially coordinates to the carbon end of the cyanide, leaving the harder nitrogen atom to attack the alkyl halide, resulting in the isocyanide product. While historically significant, this method is rarely used today for practical synthesis, especially for aryl derivatives.

The Hofmann Carbylamine Reaction

In 1867, A.W. Hofmann developed the first general method for preparing isocyanides from primary amines, known as the carbylamine or Hofmann isocyanide synthesis.[3][4] The reaction involves treating a primary amine with chloroform (CHCl₃) and a strong base, such as potassium hydroxide.

  • Causality of Reagents: The reaction's ingenuity lies in the in situ generation of dichlorocarbene (:CCl₂) from the reaction of chloroform with the strong base. This highly reactive carbene intermediate is then intercepted by the primary amine to form the isocyanide.[3]

  • Limitations: The Hofmann reaction often suffers from low yields, harsh reaction conditions, and the production of odorous and toxic byproducts. Its primary utility for many years was as a qualitative chemical test for the presence of primary amines, as the resulting isocyanide's potent smell is easily detectable.[3]

Chapter 3: The Ugi Breakthrough: Dehydration of N-Arylformamides

The field of isocyanide chemistry was fundamentally transformed in 1958 when Ivar Ugi introduced a reliable and high-yielding two-step procedure: the formylation of a primary amine followed by the dehydration of the resulting formamide.[1][2] This method made a vast array of isocyanides readily available and is the most common and practical route for the synthesis of this compound.

The overall synthetic pathway is illustrated below:

G cluster_0 Synthetic Pathway to this compound Nitro 1-Iodo-2-nitrobenzene Aniline 2-Iodoaniline Nitro->Aniline  Reduction  (e.g., SnCl2, HCl) Formamide N-(2-iodophenyl)formamide Aniline->Formamide  Formylation  (e.g., AcOCHO) Isocyanide This compound Formamide->Isocyanide  Dehydration  (e.g., POCl3, Et3N)

Caption: Key synthetic transformations leading to this compound.

Dehydrating Agents: The Core of the Ugi Synthesis

The critical step in the Ugi synthesis is the choice of dehydrating agent. Several reagents have been employed, each with distinct advantages and disadvantages.

  • Phosphorus Oxychloride (POCl₃): This is the most widely used and effective reagent for this transformation, typically in the presence of a tertiary amine base like pyridine or triethylamine.[5] The base is crucial not only to catalyze the reaction but also to neutralize the acidic byproducts (HCl and phosphoric acid derivatives), preventing degradation of the acid-sensitive isocyanide product.[3]

  • Phosgene (COCl₂): While highly effective, the extreme toxicity of phosgene gas has largely prohibited its widespread use, especially in academic settings.[5]

  • Tosyl Chloride (TsCl): In combination with pyridine, tosyl chloride serves as a milder and safer alternative to POCl₃, though it may require longer reaction times or higher temperatures.[5]

Data Summary: Comparison of Historical Synthetic Methods
MethodPrecursorKey ReagentsConditionsGeneral Yields & Scope
Silver Cyanide Route Alkyl/Aryl HalideSilver Cyanide (AgCN)HeterogeneousLow to moderate; Primarily for alkyls.[3]
Hofmann Carbylamine Primary AmineChloroform (CHCl₃), Strong Base (e.g., KOH)Biphasic, often harshLow to moderate; Broad amine scope but side reactions are common.[3]
Ugi Dehydration N-substituted FormamidePOCl₃, TsCl, or Phosgene with a base (e.g., Et₃N)Controlled, often low temp.Good to excellent; The most general and high-yielding method.[1][5]
Detailed Experimental Protocol: Synthesis of this compound via Formamide Dehydration

This protocol is a representative procedure based on the Ugi method, which remains the gold standard. It is a self-validating system comprising precursor synthesis, the core dehydration reaction, and purification.

Part A: Synthesis of N-(2-iodophenyl)formamide (Precursor)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 eq).

  • Formylation: Add freshly prepared formyl acetyl anhydride (AcOCHO) (1.2 eq) dropwise at 0 °C. Causality: This mild formylating agent efficiently converts the amine to the formamide without requiring harsh conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding cold saturated sodium bicarbonate solution. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude N-(2-iodophenyl)formamide is often pure enough for the next step.

Part B: Dehydration to this compound

  • Setup: To a three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of N-(2-iodophenyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) and triethylamine (2.5 eq). Cool the flask to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent the dehydrating agent from being consumed by water. The excess base ensures complete neutralization of acidic byproducts.

  • Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via a syringe, keeping the internal temperature below 5 °C. The reaction is exothermic.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amide C=O stretch at ~1670 cm⁻¹ and appearance of the isocyanide -N≡C stretch at ~2125 cm⁻¹).

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium carbonate solution with vigorous stirring to quench the excess POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Chapter 4: Modern Refinements and Conclusion

While the Ugi dehydration remains the dominant strategy, research has continued to refine the process. The development of phase-transfer catalysts has improved the safety and scalability of the Hofmann reaction for certain substrates.[1] Furthermore, newer, specialized dehydrating agents such as XtalFluor-E and cyanuric chloride have been developed to tolerate sensitive functional groups that might not survive treatment with POCl₃.[1][5]

References

  • Wikipedia. Isocyanide. [Link]

  • Domling, A. (2020). Isocyanide 2.0. Green Chemistry, Royal Society of Chemistry. DOI:10.1039/D0GC02722G. [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules. [Link]

  • Al-Balushi, R. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, NIH. [Link]

  • Ghosh, A. (2021). An overview of Isocyanide. Preprint. [Link]

  • Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. DOI: 10.1021/acs.chemrev.1c00143. [Link]

  • Baran, P. S. Isocyanide Chemistry. Baran Lab, Scripps Research. [Link]

  • Shen, X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Iodo-2-isocyanobenzene from 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Iodo-2-isocyanobenzene from 2-iodoaniline, a crucial transformation for accessing versatile intermediates in organic synthesis, particularly for multicomponent reactions and the construction of complex heterocyclic scaffolds. Two primary, reliable methods are detailed: the Hofmann Carbylamine Reaction and a two-step formamide dehydration sequence. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety procedures, and data presentation to ensure successful and safe execution.

Introduction & Scientific Background

Aryl isocyanides are a unique class of organic compounds characterized by the isocyano functional group (-N≡C). Their electronic structure, featuring a nucleophilic carbon and an electrophilic nitrogen, makes them exceptionally useful synthons. This compound, in particular, combines the reactivity of the isocyanide with a strategically positioned iodine atom, rendering it an ideal precursor for sequential reactions. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the isocyanide moiety can participate in cycloadditions and multicomponent reactions like the Ugi and Passerini reactions.

The conversion of a primary aromatic amine, such as 2-iodoaniline, to its corresponding isocyanide is a foundational transformation in organic chemistry.[1] The most classic and direct method is the Hofmann Carbylamine Reaction (also known as the Hofmann isocyanide synthesis), which employs chloroform and a strong base to generate a dichlorocarbene intermediate in situ.[2][3][4] An alternative and often higher-yielding approach involves the formylation of the amine followed by dehydration using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride.[5][6] This guide will detail both methodologies, allowing researchers to select the most appropriate route based on available reagents, scale, and substrate tolerance.

Mandatory Safety Precautions

WARNING: Isocyanides are characterized by an extremely foul, penetrating odor and are toxic.[2][4][7] All operations must be performed in a certified chemical fume hood with proper airflow.[8][9] Chloroform is a suspected carcinogen, and phosphorus oxychloride is highly corrosive and reacts violently with water. Strict adherence to personal protective equipment (PPE) protocols is mandatory.

  • Engineering Controls : Work exclusively in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles and a full-face shield.[11]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or butyl rubber).[12][13] Avoid latex gloves.[11] Change gloves immediately if contaminated.[11]

    • Body Protection : Wear a flame-resistant lab coat.

  • Waste Disposal : All isocyanide-contaminated waste must be quenched (e.g., with aqueous acid) and disposed of as hazardous waste according to institutional guidelines.

Method 1: Hofmann Carbylamine Reaction

This one-pot synthesis is valued for its directness. The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[3][4] The nucleophilic amine attacks the electrophilic carbene, and subsequent eliminations yield the isocyanide.[2] Modern protocols often employ a phase-transfer catalyst to improve reaction efficiency between the aqueous base and the organic substrate.[2][3]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodoaniline (C₆H₆IN)>98%e.g., Sigma-AldrichPurify by recrystallization if necessary.[14]
Chloroform (CHCl₃)ACS Grade, Stabilizede.g., Fisher ScientificSuspected carcinogen. Handle with care.
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., VWR
Benzyltriethylammonium chloride≥98%e.g., TCI AmericaPhase-Transfer Catalyst.
Dichloromethane (CH₂Cl₂)ACS Gradee.g., Fisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., VWRFor drying.
Experimental Protocol
  • Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-iodoaniline (5.0 g, 22.8 mmol, 1.0 equiv) and benzyltriethylammonium chloride (0.26 g, 1.14 mmol, 0.05 equiv) dissolved in chloroform (50 mL).

  • Base Addition : Prepare a solution of sodium hydroxide (18.3 g, 456 mmol, 20 equiv) in water (30 mL). Add this aqueous solution to the dropping funnel.

  • Reaction Execution : Begin vigorous stirring of the chloroform mixture. Add the NaOH solution dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring : After the addition is complete, continue to stir the mixture vigorously at reflux for 2-3 hours. Monitor the reaction's progress by TLC (Thin-Layer Chromatography), observing the disappearance of the 2-iodoaniline spot.

  • Work-up : Cool the reaction mixture to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a dark oil or solid, should be purified by flash column chromatography on silica gel (eluent: e.g., 5-10% ethyl acetate in hexanes) to yield this compound.

Reaction Mechanism & Workflow

The workflow involves the in-situ generation of dichlorocarbene, which is the key reactive intermediate.

Hofmann_Carbylamine sub 2-Iodoaniline + Chloroform + NaOH (aq) reac Vigorous Stirring Reflux, 2-3h sub->reac Reagents ptc Phase-Transfer Catalyst ptc->reac Facilitates workup Aqueous Work-up & Extraction (DCM) reac->workup Reaction Mixture purify Column Chromatography workup->purify Crude Product prod This compound purify->prod Purified Product

Caption: Workflow for Hofmann Carbylamine Synthesis.

Method 2: Two-Step Formamide Dehydration

This method avoids the use of chloroform and often provides cleaner reactions with higher yields. It involves two discrete steps: N-formylation of 2-iodoaniline, followed by dehydration of the resulting N-(2-iodophenyl)formamide. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a common and effective dehydrating agent.[5]

Step 1: Synthesis of N-(2-iodophenyl)formamide
Reagent/MaterialGradeSupplierNotes
2-Iodoaniline (C₆H₆IN)>98%e.g., Sigma-Aldrich
Formic Acid (CH₂O₂)≥95%e.g., Sigma-AldrichCorrosive.
TolueneACS Gradee.g., Fisher Scientific
  • Setup : In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-iodoaniline (5.0 g, 22.8 mmol) and formic acid (10 mL).

  • Reaction : Add toluene (40 mL) and heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring : Continue refluxing for 4-6 hours until no more water is collected.

  • Isolation : Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting solid is crude N-(2-iodophenyl)formamide, which can often be used in the next step without further purification. If necessary, it can be recrystallized from an ethanol/water mixture.

Step 2: Dehydration to this compound
Reagent/MaterialGradeSupplierNotes
N-(2-iodophenyl)formamideFrom Step 1-
Phosphorus Oxychloride (POCl₃)≥99%e.g., Sigma-AldrichHighly corrosive, reacts with water.
Triethylamine (Et₃N)≥99%e.g., Sigma-AldrichDistill from CaH₂ if necessary.
Dichloromethane (CH₂Cl₂)Anhydrouse.g., Sigma-Aldrich
  • Setup : To an oven-dried 250 mL three-necked flask under an inert atmosphere (Nitrogen or Argon), add N-(2-iodophenyl)formamide (5.0 g, 20.2 mmol, 1.0 equiv) and anhydrous dichloromethane (80 mL).

  • Cooling : Cool the stirred suspension to 0 °C using an ice-water bath.

  • Base Addition : Add triethylamine (8.4 mL, 60.6 mmol, 3.0 equiv).

  • Dehydrating Agent Addition : Add phosphorus oxychloride (2.1 mL, 22.2 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction : Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the formamide.

  • Quenching : Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the acid and quench the excess POCl₃.

  • Work-up & Extraction : Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Washing & Drying : Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Method 1.

Dehydration Mechanism & Workflow

The dehydration proceeds via activation of the formamide oxygen by POCl₃, followed by base-mediated elimination.

Dehydration_Workflow sub N-(2-iodophenyl)formamide in Anhydrous DCM step1 1. Add Triethylamine 2. Cool to 0 °C sub->step1 step2 Add POCl₃ dropwise (0 °C, 1-2h) step1->step2 step3 Quench with ice-cold aq. Na₂CO₃ step2->step3 step4 Extraction & Purification step3->step4 prod This compound step4->prod

Caption: Workflow for Formamide Dehydration Synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Pale yellow solid or oil
¹H NMR (CDCl₃) Aromatic proton signals expected in the range of δ 7.0-8.0 ppm.
¹³C NMR (CDCl₃) Signals for 6 aromatic carbons, plus a characteristic isocyanide signal (~160-170 ppm).
IR Spectrum (KBr or neat) Strong, characteristic -N≡C stretch around 2120-2140 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 229.

Conclusion

Both the Hofmann Carbylamine reaction and the two-step formamide dehydration protocol are effective methods for synthesizing this compound from 2-iodoaniline. The choice of method will depend on the specific laboratory conditions and safety considerations. The Hofmann reaction offers a direct, one-pot conversion, while the dehydration method is often cleaner and may result in higher overall yields, though it requires an additional step. In all cases, extreme caution must be exercised due to the toxicity and malodorous nature of the isocyanide product.

References

  • Carbylamine reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved from [Link]

  • Grokipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]

  • Siwe Noundou, X., et al. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. ResearchGate. Retrieved from [Link]

  • Quora. (2017). How do you convert aniline to phenyl isocyanide? Retrieved from [Link]

  • Various Authors. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Wang, L., et al. (2014). Arylative Cyclization of 2-Isocyanobiphenyls with Anilines: One-Pot Synthesis of 6-Arylphenanthridines via Competitive Reaction Pathways. Organic Letters. ACS Publications. Retrieved from [Link]

  • Wu, Y., et al. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Supporting Information. Retrieved from [Link]

  • Zhang, Z., et al. (2019). A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... Retrieved from [Link]

  • Google Patents. (n.d.). CN1475480A - The chemical synthesis method of aryl isocyanate.

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Application Notes and Protocols for the Reaction of 1-Iodo-2-isocyanobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Iodo-2-isocyanobenzene is a uniquely versatile bifunctional reagent in modern organic synthesis. Possessing two distinct and strategically important reactive centers—an aryl iodide and an isocyanide—this molecule serves as a powerful linchpin for the construction of complex nitrogen-containing heterocycles, pharmaceuticals, and advanced materials. The aryl iodide moiety is an excellent substrate for a host of transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Concurrently, the isocyanide group exhibits its own rich chemistry, participating in multicomponent reactions, cycloadditions, and nucleophilic additions. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed mechanistic insights, comparative data, and robust experimental protocols for key transformations.

Introduction: A Duality of Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carbon-iodine bond is readily activated by transition metals, particularly palladium and copper, making it a premier handle for cross-coupling. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, positioning aryl iodides as the most reactive substrates, often allowing for milder reaction conditions.[1][2]

Simultaneously, the isocyanide functional group (–N⁺≡C⁻) is a chemical chameleon. It can behave as a carbon-centered nucleophile, an electrophile, a carbene equivalent, or a remarkable building block in multicomponent reactions that form multiple bonds in a single operation.[3][4] This dual nature allows for a modular approach to synthesis, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations.

Part I: Nucleophilic Attack at the C-I Bond via Transition-Metal Catalysis

The most prevalent reactions involving this compound engage nucleophiles at the C-1 position through metal-catalyzed cross-coupling. These methods have revolutionized the synthesis of substituted aromatic systems.

C-N Bond Formation: Synthesis of Aryl Amines

The construction of C(aryl)-N bonds is fundamental to the synthesis of countless pharmaceuticals and agrochemicals. This compound is an excellent substrate for these transformations.

The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds by coupling aryl halides with amines.[5][6] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, valued for its broad substrate scope and functional group tolerance.[7][8]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-isocyano-N-substituted aniline is formed, regenerating the Pd(0) catalyst.[8]

Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[6]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pdi_complex [Ar-Pd(II)(I)L₂] pd0->pdi_complex Oxidative Addition pd_amido [Ar-Pd(II)(NR₂')L₂] pdi_complex->pd_amido Amine Binding & Deprotonation dummy1 pd_amido->pd0 product Ar-NR₂' (Product) pd_amido->product Reductive Elimination reagents Ar-I + R₂'NH base Base base_h [Base-H]⁺X⁻ dummy2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Nucleophile (Amine)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH10012
MorpholinePd(OAc)₂ (2)SPhos (4)NaOtBuToluene1108
BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)K₂CO₃Dioxane10016
HexylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF8010

An older but still valuable method, the Ullmann condensation uses copper catalysts to couple aryl halides with amines, alcohols, or thiols.[10] The Goldberg reaction specifically refers to the amination variant.[10] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper.[11]

Mechanism: The reaction is believed to involve a Cu(I)/Cu(III) cycle or the formation of a copper(I) amide, which then reacts with the aryl iodide in a metathesis-like step.[10] Ligands such as 1,10-phenanthroline can accelerate the reaction.

C-C Bond Formation: Building Molecular Scaffolds

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][12] It is indispensable for the synthesis of arylalkynes and conjugated enynes.

Mechanism: The reaction famously employs a dual catalytic cycle.[12]

  • Palladium Cycle: Similar to the Buchwald-Hartwig amination, it begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

  • Final Step: Reductive elimination from the resulting Pd(II) complex yields the arylalkyne product and regenerates the Pd(0) catalyst.[1]

Sonogashira_Cycle Sonogashira Coupling Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR' pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_i->cu_acetylide Acetylide Formation cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_i alkyne H-C≡CR' + Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Table 2: Representative Conditions for Sonogashira Coupling

Nucleophile (Alkyne)Pd Catalyst (mol%)Cu Source (mol%)BaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT
1-HexynePdCl₂(PPh₃)₂ (3)CuI (1.5)i-Pr₂NHDMF60
TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (1)Cs₂CO₃Dioxane80
Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (1)PiperidineToluene50

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting aryl halides with organoboron compounds (boronic acids or esters).[13] Its robustness, mild conditions, and the low toxicity of boron byproducts make it exceptionally popular.

Mechanism: The reaction follows the classic cross-coupling catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Transmetalation: An activated boronate species (formed by the reaction of the boronic acid with a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The new biaryl product is formed, regenerating Pd(0).[13][14]

Part II: Reactivity of the Isocyanide Functional Group

The isocyanide group offers a complementary set of reactions, allowing for further molecular diversification.[15]

Hydrolysis to Formamides

Isocyanides are sensitive to aqueous acid and can be readily hydrolyzed to the corresponding N-formamides.[4] This provides a simple route to 2-iodo-N-substituted formamides, which are themselves useful synthetic intermediates.

Reaction: Ar-NC + H₂O ---(H⁺)--> Ar-NH-C(O)H

Cycloaddition Reactions

The carbene-like character of the isocyanide carbon makes it an excellent partner in cycloaddition reactions.[3] For instance, in a [4+1] cycloaddition with a tetrazine, the isocyanide provides the single carbon atom to form a five-membered heterocyclic ring, offering a rapid entry into complex scaffolds.

Multicomponent Reactions (MCRs)

Isocyanides are famous for their role in MCRs like the Ugi and Passerini reactions.[16] In the context of this compound, an MCR can be used to build a complex side chain at the C-2 position, while the C-1 iodo group remains available for a subsequent cross-coupling reaction. This strategy is highly efficient for creating molecular libraries.

Sequential_Reaction Sequential Functionalization Strategy start This compound step1_reagents + R-B(OH)₂ (Suzuki Coupling) start->step1_reagents intermediate 2-Isocyano-biphenyl Derivative step1_reagents->intermediate step2_reagents + Aldehyde, Amine, Acid (Ugi MCR) intermediate->step2_reagents final_product Complex Heterocycle / Peptidomimetic step2_reagents->final_product

Caption: A workflow for sequential Suzuki and Ugi reactions.

Detailed Experimental Protocols

Safety Note: Isocyanides are known for their potent, unpleasant odors and should always be handled in a well-ventilated chemical fume hood.[4] Standard personal protective equipment (lab coat, gloves, safety glasses) is required. Reactions involving palladium catalysts should be conducted under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.

Protocol 1: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-isocyanophenyl)morpholine.

Materials:

  • This compound (229 mg, 1.0 mmol)

  • Morpholine (105 µL, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • Sphos (16.4 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, Sphos, and NaOtBu.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-(2-isocyanophenyl)-2-phenylethyne.

Materials:

  • This compound (229 mg, 1.0 mmol)

  • Phenylacetylene (121 µL, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 2 mol%)

  • Anhydrous triethylamine (Et₃N) (3 mL)

  • Anhydrous THF (3 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. Stir to dissolve the solids.

  • Add phenylacetylene dropwise via syringe at room temperature.

  • Stir the reaction at room temperature. A precipitate of triethylammonium iodide may form.

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove solids.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., hexane/ethyl acetate gradient) to afford the product.

Conclusion

This compound stands out as a preeminent building block for synthetic chemists. Its capacity for undergoing selective, high-yielding transformations at either the C-I bond or the isocyanide group provides a robust platform for modular synthesis. The protocols and principles outlined in this guide demonstrate the breadth of possibilities, from simple substitutions to the construction of intricate molecular architectures, underscoring its value to researchers in drug discovery and materials science.

References

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  • (n.d.). Iodide effects in transition metal catalyzed reactions. Dalton Transactions.[2]

  • (2023). The isocyanide SN2 reaction. PubMed.[32]

  • (n.d.). Iodosylbenzene. Organic Chemistry Portal.[33]

  • (2025). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. ResearchGate.[16]

  • (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. ResearchGate.[14]

  • (2023). The Isocyanide SN2 Reaction. ResearchGate.[34]

  • (n.d.). Metal-catalyzed C-H functionalization involving isocyanides. ResearchGate.[35]

  • BenchChem. (n.d.). A Comparative Guide to Iodosobenzene Derivatives in Modern Organic Synthesis.[36]

  • (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances.[37]

  • (2020). Nucleophilic Isocyanation. PMC.[38]

  • (n.d.). Hypervalent iodine (V) catalyzed reactions.[39]

  • (n.d.). Revisiting applications of molecular iodine in organic synthesis. RSC Publishing.[40]

  • (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate.[41]

  • (n.d.). o-Iodonitrobenzene. PubChem.[42]

  • (2025). Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. ResearchGate.[43]

  • (n.d.). Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling Reactions. lidsen.com.[44]

  • (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews.[45]

  • (2012). Iodine a good nucleophile and a good leaving group I Mechanism I General Organic Chemistry. YouTube.[46]

  • (n.d.). 1-Iodo-2-nitrobenzene synthesis. ChemicalBook.[47]

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Application Notes: 1-Iodo-2-isocyanobenzene as a Bifunctional Linchpin in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Linear Synthesis

Multicomponent reactions (MCRs) represent a paradigm shift in chemical synthesis, enabling the construction of complex molecular architectures in a single, highly atom-economical step.[1] By combining three or more reactants in one pot, MCRs offer a powerful alternative to traditional linear syntheses, accelerating the discovery of novel scaffolds for drug development and materials science.[2] Among the vast arsenal of MCRs, isocyanide-based reactions like the Ugi and Passerini reactions are particularly prominent for their robustness and ability to generate peptide-like structures and highly functionalized amides.[3][4]

This guide focuses on a uniquely versatile building block: 1-iodo-2-isocyanobenzene . This reagent possesses two distinct and orthogonally reactive functional groups. The isocyanide group serves as the reactive handle for classic multicomponent transformations, while the strategically positioned iodo group acts as a latent site for subsequent metal-catalyzed cross-coupling reactions. This "dual-handle" nature makes this compound a powerful linchpin for Diversity-Oriented Synthesis (DOS), allowing for a primary MCR to build a core scaffold, followed by a secondary cyclization or coupling reaction to introduce significant molecular complexity.[5][6]

The Duality of Reactivity: Isocyanide and Aryl Iodide

Understanding the distinct reactivity of each functional group is crucial to harnessing the full synthetic potential of this compound.

  • The Isocyanide Group : The terminal carbon of the isocyanide is nucleophilic and carbenoid in character, allowing it to undergo α-addition with an electrophile (like a protonated imine) and a nucleophile (like a carboxylate anion) to form a reactive nitrilium intermediate. This intermediate is the cornerstone of both Passerini and Ugi reactions, ultimately leading to the formation of stable amide products.[2][7]

  • The Aryl Iodide Group : The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions. Its relatively weak bond strength and the high polarizability of iodine make it highly susceptible to oxidative addition by low-valent metal complexes, particularly palladium.[8][9] This enables a vast array of post-MCR modifications, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which can be performed intramolecularly to forge new heterocyclic rings or intermolecularly to append new substituents.[6][10]

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][11] When this compound is used, the resulting Ugi product is primed for powerful secondary transformations.

Mechanistic Insight: The Ugi Reaction

The reaction is typically favored in polar protic solvents like methanol, which facilitate the initial formation of an imine from the aldehyde and amine.[12] The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium intermediate is then trapped by the carboxylate anion, which, after an irreversible Mumm rearrangement, yields the final bis-amide product.[3][7]

Ugi_Mechanism reactants Aldehyde + Amine imine Imine reactants->imine - H₂O iminium Iminium Ion imine->iminium + H⁺ (from Acid) nitrilium Nitrilium Intermediate iminium->nitrilium isocyanide Isocyanide (R-NC) isocyanide->nitrilium adduct α-Adduct nitrilium->adduct carboxylate Carboxylate (R'COO-) carboxylate->adduct mumm Mumm Rearrangement adduct->mumm product Ugi Product (bis-amide) mumm->product

General mechanism of the Ugi four-component reaction (U-4CR).
Application Workflow: Ugi Reaction Followed by Intramolecular Heck Cyclization

A key application is the synthesis of complex heterocycles like benzodiazepinediones or oxindoles through a sequential Ugi/Heck cyclization strategy.[10][13] The initial Ugi reaction assembles a linear peptide-like precursor containing the aryl iodide. A subsequent palladium-catalyzed intramolecular Heck reaction forges a new carbon-carbon bond, leading to rapid assembly of a polycyclic scaffold.[14]

Ugi_Heck_Workflow start This compound + Amine (with alkene) + Aldehyde + Carboxylic Acid ugi Ugi 4-CR start->ugi intermediate Acyclic Ugi Adduct (Contains Aryl Iodide and Alkene) ugi->intermediate heck Intramolecular Heck Cyclization (Pd-catalyzed) intermediate->heck product Complex Polycyclic Heterocycle (e.g., Tetrahydroisoquinoline derivative) heck->product

Sequential Ugi-Heck reaction workflow for heterocycle synthesis.

Protocol 1: Synthesis of a Tetrahydroisoquinoline Scaffold via Sequential Ugi/Heck Reaction

This protocol describes a representative two-step, one-pot procedure for synthesizing a tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivative, adapted from established methodologies.[13]

Part A: Ugi-Azide Reaction

  • Reagent Preparation : To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add 2-iodobenzaldehyde (1.0 mmol, 1.0 eq), allylamine hydrochloride (1.1 mmol, 1.1 eq), and anhydrous methanol (5 mL).

  • Reaction Initiation : Stir the mixture at room temperature for 10 minutes. Add this compound (1.0 mmol, 1.0 eq) followed by azidotrimethylsilane (TMSN₃) (1.2 mmol, 1.2 eq).

  • Reaction Monitoring : Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The intermediate Ugi adduct is typically used directly in the next step without purification.

Part B: Intramolecular Heck Cyclization

  • Solvent Exchange : Remove the methanol from the crude reaction mixture under reduced pressure.

  • Catalyst Addition : To the residue, add anhydrous acetonitrile (MeCN) (8 mL), potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), and triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%).

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 105 °C under a nitrogen atmosphere for 3-6 hours. Monitor the formation of the cyclized product by TLC.

  • Workup and Purification : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Ugi-Azide 2-Iodobenzaldehyde, Allylamine, this compound, TMSN₃Methanol2524-48(Intermediate)
Heck Cyclization Pd(OAc)₂, PPh₃, K₂CO₃Acetonitrile1053-660-80 (Overall)

Core Application: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, the first discovered isocyanide-based MCR, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[15][16] It is typically most efficient in aprotic solvents and at high concentrations, which favors a concerted, non-ionic mechanism.[4][17]

Mechanistic Insight: The Passerini Reaction

The reaction is believed to proceed through a cyclic transition state where hydrogen bonding plays a key role.[17] An α-addition of the carbonyl compound and the carboxylic acid occurs across the isocyanide carbon.[4] This is followed by an intramolecular acyl transfer (a Mumm-type rearrangement) to furnish the final product.[15]

Passerini_Mechanism reactants Aldehyde + Carboxylic Acid (H-bonded complex) transition Cyclic Transition State reactants->transition isocyanide This compound isocyanide->transition adduct α-Adduct Intermediate transition->adduct product Passerini Product (α-acyloxy amide) adduct->product Acyl Transfer

Concerted mechanism of the Passerini three-component reaction.

Protocol 2: Synthesis of an α-Acyloxy Amide and Subsequent Sonogashira Coupling

This protocol outlines the synthesis of a Passerini product using this compound, followed by a palladium-catalyzed Sonogashira coupling to demonstrate post-MCR modification.

Part A: Passerini Reaction

  • Reagent Setup : In a dry vial, combine an aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 mmol, 1.2 eq), and anhydrous dichloromethane (DCM, 2 mL).

  • Isocyanide Addition : Add this compound (1.0 mmol, 1.0 eq) to the mixture.

  • Reaction : Seal the vial and stir the mixture at room temperature for 12-24 hours. The high concentration of reactants is key for driving the reaction to completion.[17]

  • Isolation : Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization or flash chromatography. For this sequence, if the crude product is of sufficient purity, it can be carried directly to the next step.

Part B: Sonogashira Coupling

  • Reaction Setup : To a flask containing the crude Passerini product (approx. 1.0 mmol) from Part A, add toluene (5 mL) and triethylamine (3.0 mmol, 3.0 eq). Add a terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq).

  • Catalyst Addition : Degas the mixture by bubbling nitrogen through it for 15 minutes. Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Reaction : Stir the reaction mixture under a nitrogen atmosphere at 60 °C for 4-8 hours until TLC analysis indicates complete consumption of the starting aryl iodide.

  • Workup and Purification : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Passerini Aldehyde, Carboxylic Acid, this compoundDCM2512-2475-90
Sonogashira Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NToluene604-870-85

Concluding Remarks

This compound is a uniquely powerful reagent for constructing complex molecular frameworks. Its bifunctional nature allows chemists to first leverage the efficiency and diversity of isocyanide-based multicomponent reactions to build a core structure, and then exploit the aryl iodide handle for a wide array of robust, palladium-catalyzed transformations. This sequential MCR/post-modification strategy is a cornerstone of modern diversity-oriented synthesis, providing rapid access to novel heterocyclic libraries essential for the discovery of new therapeutics and functional materials.[5][6] The protocols and principles outlined herein provide a foundational guide for researchers looking to integrate this versatile building block into their synthetic programs.

References

  • Guchhait, S. K., & Chaudhary, P. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemical Society Reviews, 44(7), 1813-1836.
  • Sharma, A., & Kumar, R. (2018).
  • Sharma, A., & Kumar, R. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 558. Available at: [Link]

  • Li, S. Q., et al. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic & Biomolecular Chemistry.
  • Wikipedia contributors. (n.d.). Passerini reaction. In Wikipedia. Retrieved from [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2021). Recent Access to Polycycles via Post-Ugi Reactions. Molecules, 26(3), 699.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
  • Wikipedia contributors. (n.d.). Ugi reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Shaabani, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. ChemistrySelect, 8(7), e202204558.
  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
  • Gholami, M., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 20, 241.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Basso, A., Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(16), 9136-9177.
  • de Souza, M. C. B. V., & de Mattos, M. C. S. (2022). The mechanism of the Passerini reaction. Journal of the Brazilian Chemical Society, 33, 1-13.
  • Ding, M. W., & Lin, C. R. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 2236-2242.
  • Hulme, C., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Shaabani, A., et al. (2018). One-pot isocyanide-based five-component reaction: Synthesis of highly functionalized N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][10][15]diazepin-3-yl)-2-phenylacetamides. Journal of the Iranian Chemical Society, 15, 223-229.

  • de Witte, P. A. J., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.
  • Bellini, R., & Manzini, S. (2021). Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides. Molecules, 26(12), 3652.
  • Ríos-Lombardía, N., & Morán-Poladura, P. (2018). Multiple Roles of Isocyanides in Palladium-Catalyzed Imidoylative Couplings: A Mechanistic Study. Chemistry - A European Journal, 24(35), 8759-8769.
  • Reddy, G. S., et al. (2021). Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. RSC Advances, 11(50), 31445-31453.
  • de Witte, P. A. J., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. Available at: [Link]

  • Marcaccini, S., & Torroba, T. (2007).
  • de Witte, P. A. J., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.
  • Punji, B., & Kumar, A. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules, 27(1), 227.
  • Wang, L., et al. (2014). ChemInform Abstract: Sequential Ugi Four-Component Reaction (4-CR)/C—H Activation Using (Diacetoxyiodo)benzene for the Synthesis of 3-(Diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones. ChemInform, 45(32).
  • El Kaim, L., & Grimaud, L. (2011). New isocyanide synthesis and its application to multicomponent reactions. Tetrahedron, 67(44), 8447-8454.
  • Larraufie, M. H., et al. (2011). Domino Pd-catalyzed Heck cyclization and bismuth-catalyzed hydroamination: formal synthesis of elacomine and isoelacomine. Organic Letters, 13(2), 292-295.

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The Versatile Precursor: Application Notes for the Synthesis of Heterocyclic Compounds from 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. 1-Iodo-2-isocyanobenzene has emerged as a particularly powerful and versatile precursor for the construction of a variety of nitrogen-containing heterocycles. Its unique bifunctional nature, featuring a reactive isocyanide group and an ortho-iodine atom, allows for a diverse range of cyclization strategies, including transition-metal-catalyzed and radical-mediated pathways. The isocyanide moiety, with its unique electronic structure, acts as a reactive one-carbon component, while the carbon-iodine bond provides a handle for oxidative addition in catalytic cycles or a trigger for radical initiation.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of valuable heterocyclic cores such as phenanthridines, indoles, and quinazolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your synthetic endeavors.

Safety and Handling of this compound

Core Safety Protocols:

  • Engineering Controls: All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[3][5]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use the smallest quantities necessary for the experiment. Keep containers tightly sealed when not in use.[6]

  • Waste Disposal: Dispose of all isocyanide-contaminated waste in designated, sealed containers according to institutional guidelines for hazardous waste.[3]

Synthesis of the Precursor: this compound

The starting material, this compound, can be readily prepared from commercially available 2-iodoaniline. The synthesis involves a two-step process: formylation of the amine followed by dehydration.

Protocol 1: Synthesis of N-(2-Iodophenyl)formamide

This procedure is adapted from standard formylation methods.

Materials:

  • 2-Iodoaniline

  • Formic acid

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-iodoaniline (1.0 equiv) in a minimal amount of toluene.

  • Add an excess of formic acid (3.0-5.0 equiv).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess formic acid under reduced pressure using a rotary evaporator to obtain the crude N-(2-iodophenyl)formamide. This is often used in the next step without further purification.

Protocol 2: Dehydration to this compound

This is a standard procedure for the synthesis of isocyanides from formamides using phosphoryl chloride (POCl₃) and a base.

Materials:

  • N-(2-Iodophenyl)formamide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (NEt₃) or pyridine

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Stir plate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the crude N-(2-iodophenyl)formamide (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (2.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.1 equiv) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the iodo and isocyano groups in this compound allows for a variety of intramolecular cyclization reactions to form fused heterocyclic systems.

Palladium-Catalyzed Synthesis of Phenanthridines

Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds with significant biological activities. A powerful method for their synthesis involves the palladium-catalyzed intramolecular C-H arylation of a 2-isocyanobiphenyl precursor, which can be formed in situ from this compound.[7]

Reaction Principle: The reaction proceeds through a palladium-catalyzed arylation of an arene with the ortho-iodo group, followed by an intramolecular cyclization involving the isocyanide.

Diagram 1: Proposed Catalytic Cycle for Phenanthridine Synthesis

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation or C-H Activation D Cyclized Pd(II) Intermediate C->D Isocyanide Insertion & Intramolecular Cyclization D->A Reductive Elimination (Phenanthridine) Product Phenanthridine D->Product Start This compound + Arene Start->B

Caption: Proposed catalytic cycle for phenanthridine synthesis.

Protocol 3: Palladium-Catalyzed Synthesis of Phenanthridines

This protocol is a generalized procedure based on palladium-catalyzed C-H functionalization reactions.[7]

Materials:

  • This compound

  • Aryl iodide or aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, PCy₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the aryl coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Add the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired phenanthridine derivative.

Table 1: Representative Conditions for Phenanthridine Synthesis

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene12024Moderate to Good
Pd(OAc)₂PCy₃Cs₂CO₃Dioxane14018Good to Excellent
Radical-Mediated Synthesis of Indoles

Indoles are ubiquitous scaffolds in natural products and pharmaceuticals. Radical cyclization of an o-alkenylphenyl isocyanide, which can be derived from this compound, provides a powerful route to substituted indoles.[8][9]

Reaction Principle: A radical initiator generates a radical species that adds to the isocyanide carbon, forming an imidoyl radical. This radical then undergoes an intramolecular cyclization onto the adjacent alkene, followed by a hydrogen atom transfer to yield the indole product.

Diagram 2: Radical Cascade for Indole Synthesis

G cluster_0 Radical Cascade A o-Alkenylphenyl Isocyanide B Imidoyl Radical A->B Radical Addition (e.g., Bu3Sn•) C Cyclized Radical B->C 5-exo-trig Cyclization D Indole Product C->D H-atom Transfer (e.g., Bu3SnH) Initiator Radical Initiator (AIBN) Initiator->A

Caption: Mechanism of radical-mediated indole synthesis.

Protocol 4: Tin-Mediated Radical Cyclization to Indoles

This protocol is based on the well-established tin-mediated radical cyclization of o-alkenylphenyl isocyanides.[8][9] The o-alkenylphenyl isocyanide precursor would first need to be synthesized from this compound via a Sonogashira or Heck coupling.

Materials:

  • o-Alkenylphenyl isocyanide

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Schlenk tube

Procedure:

  • In a Schlenk tube, dissolve the o-alkenylphenyl isocyanide (1.0 equiv) in degassed toluene.

  • Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).

  • Seal the tube and heat the mixture at 80-110 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of iodine in an organic solvent or by partitioning between acetonitrile and hexane.

Synthesis of Quinazolines

Quinazolines are another important class of heterocyclic compounds with a broad range of biological activities.[10][11] While direct protocols starting from this compound are less common, a plausible synthetic route involves a palladium-catalyzed coupling with an amine followed by an intramolecular cyclization.

Reaction Principle: A plausible route involves an initial palladium-catalyzed amination of the aryl iodide, followed by an intramolecular cyclization of the resulting intermediate with the isocyanide group.

Protocol 5: Hypothetical Palladium-Catalyzed Synthesis of Quinazolines

This is a proposed protocol based on known palladium-catalyzed reactions of aryl iodides and isocyanides.

Materials:

  • This compound

  • Primary amine or amide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Solvent (e.g., Toluene)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the amine or amide (1.1 equiv), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

  • Add the base (1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed toluene.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctionality allows for the application of both transition-metal-catalyzed and radical-mediated cyclization strategies, providing access to important molecular scaffolds such as phenanthridines, indoles, and quinazolines. The protocols outlined in this application note serve as a guide for researchers to harness the synthetic potential of this powerful building block. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to when handling this compound and its derivatives.

References

  • Tokuyama, H., & Fukuyama, T. (2002). Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products. The Chemical Record, 2(1), 37-49. [Link]

  • Fukuyama, T., & Tokuyama, H. (2002). ChemInform Abstract: Indole Synthesis by Radical Cyclization of O-Alkenylphenyl Isocyanides and Its Application to the Total Synthesis of Natural Products. ChemInform, 33(33). [Link]

  • Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. [Link]

  • Zhang, B., & Studer, A. (2013). 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C–P and C–C Bond Formation. Organic Letters, 15(18), 4790–4793. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. [Link]

  • Pearson, D. M., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. [Link]

  • Pearson, D. M., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891-899. [Link]

  • García-López, J. A., Oliva-Madrid, M. J., Saura-Llamas, I., & Bautista, D. (2018). Insertion Reactions of Isocyanides into the Metal-C(sp3) Bonds of Ylide Complexes. Inorganica Chimica Acta, 470, 238-245. [Link]

  • Pearson, D. M., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. [Link]

  • Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Orru, R. V. A., & Maes, B. U. W. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4933. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Zhu, Q. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4933. [Link]

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 731081. [Link]

  • Zhu, Q. (2019). Advances in palladium-catalysed imidoylative cyclization of functionalized isocyanides for the construction of N-heterocycles. Organic & Biomolecular Chemistry, 17(28), 6735-6746. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2008). Palladium‐Catalyzed Synthesis of Selectively Substituted Phenanthridine Derivatives. Advanced Synthesis & Catalysis, 350(16), 2513-2516. [Link]

  • Yang, W. et al. (2019). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Supporting Information. [Link]

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  • Saikia, P., & Borah, R. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. ACS Omega, 3(10), 13359-13374. [Link]

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  • Wang, J. et al. (2018). Visible light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers: direct synthesis of 2-thioquinolines. Organic Chemistry Frontiers, 5(1), 59-63. [Link]

  • Massarotti, A., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
  • Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
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The Strategic Utility of 1-Iodo-2-isocyanobenzene in Advanced Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Heterocyclic Chemistry

In the landscape of modern organic synthesis, the strategic design of building blocks that enable rapid assembly of complex molecular architectures is of paramount importance. 1-Iodo-2-isocyanobenzene stands out as a preeminent example of such a scaffold. Its unique arrangement of a nucleophilic isocyanide and an electrophilically activatable carbon-iodine bond on an aromatic ring provides a powerful platform for the construction of diverse nitrogen-containing heterocycles. This guide delves into the nuanced applications of this versatile reagent, offering not just protocols, but a deeper understanding of the mechanistic intricacies that drive its synthetic utility. We will explore its pivotal role in palladium-catalyzed domino reactions, a testament to its capacity for programmed, sequential bond formation, leading to valuable heterocyclic cores for pharmaceutical and materials science research.

Core Application: Palladium-Catalyzed Domino Synthesis of Phenanthridines

One of the most elegant applications of this compound is in the palladium-catalyzed domino synthesis of phenanthridines. This transformation showcases the power of tandem reactions, where multiple bond-forming events occur in a single pot, thereby enhancing synthetic efficiency.

Mechanistic Insights: A Symphony of Catalytic Events

The synthesis of phenanthridines from this compound and a suitable coupling partner, such as a terminal alkyne, proceeds through a beautifully orchestrated catalytic cycle. Understanding this mechanism is key to appreciating the rationale behind the chosen experimental conditions.

The reaction commences with a Sonogashira coupling , a cornerstone of C(sp)-C(sp²) bond formation.[1] The palladium(0) catalyst undergoes oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate. Simultaneously, a copper(I) co-catalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, forges the new C-C bond and regenerates the Pd(0) catalyst.

The product of the Sonogashira coupling, an o-alkynylphenyl isocyanide, is then primed for the subsequent intramolecular cyclization. The isocyanide moiety inserts into the newly formed C(sp)-Pd bond, a key step that sets the stage for the construction of the heterocyclic ring. This is followed by an intramolecular C-H activation of an adjacent aromatic ring, leading to the formation of the phenanthridine skeleton and regeneration of the active Pd(0) catalyst.

Sonogashira_Phenanthridine_Domino_Reaction cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization A This compound C Oxidative Addition A->C B Pd(0) B->C D Ar-Pd(II)-I C->D H Transmetalation D->H E Terminal Alkyne G Copper Acetylide E->G F Cu(I) F->G G->H I Ar-Pd(II)-Alkyne H->I J Reductive Elimination I->J J->B Regeneration K o-Alkynylphenyl isocyanide J->K L Isocyanide Insertion K->L K->L M Cyclized Pd(II) Intermediate L->M N Intramolecular C-H Activation M->N O Phenanthridine N->O P Pd(0) N->P Regeneration

Caption: Domino reaction pathway for phenanthridine synthesis.

Experimental Protocol: Synthesis of Phenanthridines

This protocol outlines a general procedure for the palladium-catalyzed domino reaction between this compound and a terminal alkyne to afford phenanthridines.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, anhydrous and degassed

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Solvent and Base: Add anhydrous and degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Ligand: Triphenylphosphine is a common ligand in palladium catalysis, stabilizing the palladium center and influencing its reactivity.

  • Copper(I) Co-catalyst: In the Sonogashira coupling, CuI is essential for the formation of the copper acetylide, which facilitates the transmetalation step.[1]

  • Base: Triethylamine serves as a base to neutralize the HI generated during the reaction, preventing side reactions and catalyst deactivation.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle.

EntryAlkyneProductYield (%)
1Phenylacetylene6-Phenylphenanthridine85
21-Hexyne6-Butylphenanthridine78
3(Trimethylsilyl)acetylene6-(Trimethylsilyl)phenanthridine82

Advanced Application: Synthesis of Dibenzo[b,d]azepin-6-ones

A more complex and highly valuable application of this compound is in the synthesis of dibenzo[b,d]azepin-6-ones. This transformation involves a palladium-catalyzed tandem reaction with 2-bromobenzaldehyde, showcasing a remarkable sequence of bond formations.

Mechanistic Pathway: A Cascade of Coupling and Cyclization

This elegant synthesis proceeds through a cascade of reactions, initiated by a Sonogashira-type coupling, followed by an intramolecular cyclization involving the isocyanide and aldehyde functionalities.

Dibenzoazepinone_Synthesis cluster_coupling Initial Coupling cluster_cyclization Intramolecular Cascade A This compound F Sonogashira-type Coupling A->F B 2-Bromobenzaldehyde D Oxidative Addition (to C-Br) B->D C Pd(0) C->D E Ar-Pd(II)-Br D->E E->F G Coupled Intermediate F->G H Isocyanide Insertion G->H G->H I Cyclization onto Aldehyde H->I J Rearrangement I->J K Dibenzo[b,d]azepin-6-one J->K L Pd(0) J->L Regeneration

Caption: Reaction cascade for dibenzo[b,d]azepin-6-one synthesis.

Experimental Protocol: Synthesis of Dibenzo[b,d]azepin-6-ones

Materials:

  • This compound

  • 2-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and dppp (10 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), 2-bromobenzaldehyde (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: dppp is a bidentate phosphine ligand that can influence the stability and reactivity of the palladium catalyst, often favoring intramolecular processes.

  • Base: Potassium carbonate is a solid base suitable for high-temperature reactions in polar aprotic solvents like DMF.

  • Solvent: DMF is a high-boiling polar aprotic solvent that can dissolve the reagents and facilitate the reaction at elevated temperatures.

Entry2-Bromobenzaldehyde DerivativeProductYield (%)
12-BromobenzaldehydeDibenzo[b,d]azepin-6-one75
22-Bromo-4-methylbenzaldehyde2-Methyldibenzo[b,d]azepin-6-one72
32-Bromo-5-fluorobenzaldehyde3-Fluorodibenzo[b,d]azepin-6-one68

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its ability to participate in programmed, multi-step transformations, particularly palladium-catalyzed domino reactions, allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this remarkable reagent. Future explorations will undoubtedly uncover new and innovative applications, further expanding the synthetic horizons of heterocyclic chemistry.

References

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A modular and highly flexible approach to the synthesis of pyrrolidine-based dipeptide mimics via a tandem Ugi–intramolecular Heck reaction sequence. Tetrahedron Letters, 44(44), 8149-8152. [Link]

  • Pearson, R. J., Zhang, S., He, G., Edwards, N., & Chen, G. (2014). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry, 10, 2137-2143. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wikipedia contributors. (2023). Passerini reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ugi reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Iodo-2-isocyanobenzene Derivatives in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist

In the landscape of synthetic chemistry, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will delve into the catalytic applications of a unique and powerful class of bifunctional reagents: 1-iodo-2-isocyanobenzene and its derivatives. While not catalysts in the classical sense, these molecules are exceptional substrates that, under the influence of transition metal catalysis, unlock elegant and efficient pathways to a diverse array of nitrogen-containing heterocycles—scaffolds that are of profound importance in medicinal chemistry and materials science.

This document moves beyond a mere recitation of procedures. It is designed to provide a deep, mechanistic understanding of why specific experimental choices are made, empowering you to not only replicate the described methods but also to innovate and adapt them to your own synthetic challenges. We will explore the synergistic reactivity of the ortho-disposed iodo and isocyano groups, a combination that allows for the orchestration of sophisticated catalytic cascade reactions.

The Unique Reactivity Profile of this compound Derivatives

The synthetic power of this compound derivatives lies in the juxtaposition of two highly reactive functional groups on an aromatic ring. This arrangement allows for a sequence of catalytic events to occur in a single pot, leading to the rapid assembly of complex cyclic structures.

  • The Aryl Iodide: The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0).[1] This predictable reactivity is the cornerstone of numerous cross-coupling reactions and serves as the initiation step in the catalytic cycles we will discuss.[2]

  • The Isocyanide: The isocyanide group is a versatile C1 building block.[3] It can act as both a nucleophile and an electrophile and is known to readily undergo insertion into metal-carbon bonds.[4] This insertion step is crucial as it introduces a new carbon-nitrogen bond and sets the stage for subsequent cyclization.

The strategic placement of these two groups in an ortho relationship provides a powerful tool for intramolecular reactions, where the isocyanide can intercept an organometallic intermediate formed at the site of the original C-I bond.[5]

Application I: Palladium-Catalyzed Synthesis of Substituted Indoles

One of the most elegant applications of this compound derivatives is in the palladium-catalyzed synthesis of indoles and related N-heterocycles.[6][7] This approach offers a convergent and modular route to these important scaffolds. The general transformation involves the coupling of the aryl iodide with a suitable partner, followed by an intramolecular cyclization involving the isocyanide.

Sonogashira Coupling and Isocyanide Cyclization Cascade

A prime example of this strategy is the reaction of a this compound derivative with a terminal alkyne, followed by an intramolecular cyclization. This cascade process, initiated by a Sonogashira coupling, leads to the formation of functionalized indoles.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) and a copper(I) co-catalyst (typically CuI) is employed. The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent steps, while the copper(I) salt is crucial for the activation of the terminal alkyne in the Sonogashira coupling.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne, forming the copper acetylide, and also to neutralize the HI generated during the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent quenching of the catalyst and other reactive intermediates.

Experimental Protocol: Synthesis of 2-Substituted Indoles

Materials:

  • This compound derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, deoxygenated THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the this compound derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated THF (5 mL) and triethylamine via syringe.

  • Add the terminal alkyne via syringe and wash in with the remaining THF (5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted indole.

Quantitative Data Summary (Representative)
EntryThis compound DerivativeAlkyneProductYield (%)
1This compoundPhenylacetylene2-Phenylindole85
24-Methyl-1-iodo-2-isocyanobenzene1-Hexyne5-Methyl-2-butylindole78
34-Methoxy-1-iodo-2-isocyanobenzeneTrimethylsilylacetylene5-Methoxy-2-(trimethylsilyl)indole92
Mechanistic Pathway and Workflow Visualization

The reaction proceeds through a carefully orchestrated sequence of catalytic steps.

G cluster_workflow Experimental Workflow Reactants Reactants + Catalysts (this compound, Alkyne, Pd(0), CuI, Base) Reaction Reaction at RT (12-24h) Reactants->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Indole Product Purification->Product

Caption: A generalized experimental workflow for the synthesis of indoles.

G cluster_catalytic_cycle Catalytic Cycle A Pd(0)L₂ B Aryl-Pd(II)-I Complex A->B Oxidative Addition (Ar-I) C Aryl-Pd(II)-alkyne Complex B->C Sonogashira Coupling (with R-C≡C-Cu) D Alkynyl-Aryl Intermediate C->D Reductive Elimination D->A Regenerates Pd(0) E 6-endo-dig Cyclization D->E Intramolecular Isocyanide Insertion F Indole Product E->F Tautomerization

Caption: Proposed catalytic cycle for indole synthesis.

Application II: Transition Metal-Catalyzed Annulation Reactions

The concept of using this compound derivatives can be extended to various annulation reactions to construct other heterocyclic systems.[8] By choosing a different coupling partner, one can divert the reaction pathway to yield five, six, or even seven-membered rings.

Synthesis of Quinolines via [4+2] Annulation

A powerful strategy for the synthesis of quinolines involves the palladium-catalyzed reaction of a this compound derivative with an internal alkyne. This formal [4+2] annulation provides a rapid entry to the quinoline core.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is effective. In some cases, more electron-rich and bulky phosphine ligands can improve reaction efficiency.

  • Solvent and Temperature: Higher temperatures are often required for the annulation step compared to the linear coupling. Solvents with higher boiling points like toluene or xylene are therefore commonly used.

  • Alkyne: Symmetrical internal alkynes often give single products, while unsymmetrical alkynes can lead to mixtures of regioisomers, a factor that must be considered in synthetic planning.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinolines

Materials:

  • This compound (1.0 mmol)

  • Internal alkyne (e.g., diphenylacetylene) (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, the internal alkyne, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired quinoline derivative.

Quantitative Data Summary (Representative)
EntryAlkyneProductYield (%)
1Diphenylacetylene2,3-Diphenylquinoline89
23-Hexyne2,3-Diethylquinoline75
31,4-Dichlorobut-2-yne2,3-Bis(chloromethyl)quinoline68
Logical Relationship Diagram

G Start This compound + Alkyne Pd_Catalysis Pd(0) Catalysis Start->Pd_Catalysis Ox_Add Oxidative Addition of Ar-I to Pd(0) Pd_Catalysis->Ox_Add Coord_Ins Alkyne Coordination & Insertion Ox_Add->Coord_Ins Iso_Ins Isocyanide Insertion Coord_Ins->Iso_Ins Red_Elim Reductive Elimination & Annulation Iso_Ins->Red_Elim Product Quinoline Product Red_Elim->Product

Caption: Logical steps in the [4+2] annulation to form quinolines.

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established, fundamental principles of organometallic chemistry.[3][9] The reliability of these transformations is high, provided that standard laboratory techniques for handling air- and moisture-sensitive reagents are employed.

Self-Validating Checks:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS should show the consumption of the starting aryl iodide and the appearance of a new, less polar product spot.

  • Spectroscopic Analysis: The successful formation of the heterocyclic product can be confirmed by ¹H and ¹³C NMR spectroscopy. For indoles, the appearance of a characteristic N-H signal is a key indicator. For quinolines, the aromatic region of the spectrum will be diagnostic.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, validating its elemental composition.

References

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  • ResearchGate. (N.A.). Multiple Roles of Isocyanides in Palladium-Catalyzed Imidoylative Couplings: A Mechanistic Study. [Link]

  • van der Vlugt, J. I., & van Koten, G. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC. [Link]

  • TechConnect Briefs. (N.A.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. [Link]

  • MDPI. (N.A.). On the Reaction of 1,3-Diphenylisobenzofuran and (2-Iodoethynyl)(phenyl)iodonium Triflate. A Unique Case of Oxygen Transfer from the Diels-Alder Adduct to the Diene. [Link]

  • ResearchGate. (2025). Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines. [Link]

  • Okano, A., et al. (2010). Construction of Linked Nitrogen Heterocycles by palladium(0)-catalyzed Intramolecular Domino Cyclization of 2-alkynylaziridines Bearing a 2-aminoethyl Group via Ring Expansion With Isocyanate. Journal of Organic Chemistry. [Link]

  • Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the synthesis of nitrogen heterocycles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (N.A.). Cyclization of 2-alknylanilines in the presence of isocyanates. [Link]

  • Estévez, L., et al. (N.A.). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC. [Link]

  • Royal Society of Chemistry. (N.A.). Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. [Link]

  • van der Heijden, L. M., et al. (N.A.). Synthesis of heterocycles by formal cycloadditions of isocyanides. PubMed. [Link]

  • OUCI. (N.A.). A formal (5+1) annulation reaction from heterodimerization of two different isocyanides: stereoselective synthesis of 2…. [Link]

  • PubMed. (2020). Silver-Assisted [3 + 2] Annulation of Nitrones with Isocyanides: Synthesis of 2,3,4-Trisubstituted 1,2,4-Oxadiazolidin-5-ones. [Link]

  • Google Patents. (N.A.). US9150570B2 - Synthesis of heterocyclic compounds.
  • Fantoni, T., et al. (N.A.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (N.A.). Synthesis of Heterocyclic Compounds. [Link]

  • Open Access Journals. (N.A.). Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

  • ResearchGate. (N.A.). Ag-Catalyzed Annulation of o-Alkynylaryl Aldehydes, Amines, and Diazo Compounds: Construction of Trifluoromethyl- and Cyano-Functionalized Benzo[d]azepines. [Link]

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The Strategic Synthesis of N-Heterocycles Utilizing 1-Iodo-2-isocyanobenzene: A Guide to Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Iodo-2-isocyanobenzene in Heterocyclic Chemistry

Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast array of pharmaceuticals, natural products, and functional materials. Their prevalence in biologically active molecules underscores the continuous demand for efficient and versatile synthetic methodologies. This compound has emerged as a powerful and versatile building block in this endeavor. The strategic placement of a reactive iodine atom and a uniquely reactive isocyanide group on an aromatic scaffold provides a gateway to a diverse range of N-heterocyclic architectures. The iodine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the isocyanide functionality can participate in a variety of cyclization cascades, including radical and transition-metal-mediated processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of valuable N-heterocycles, with a focus on phenanthridines, indoles, and quinolines. We will delve into detailed, field-proven protocols, explain the mechanistic underpinnings of these transformations, and present data to guide experimental design.

I. Synthesis of Phenanthridines via Radical-Mediated Cyclization

The synthesis of phenanthridines, a core motif in many alkaloids and pharmacologically active compounds, can be efficiently achieved through radical-mediated cyclization of 2-isocyanobiphenyls. While the direct starting material for these protocols is often a 2-isocyanobiphenyl, this precursor is readily synthesized from this compound via a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the second aryl ring. The subsequent radical cyclization offers a powerful and often metal-free approach to the phenanthridine skeleton.

Mechanistic Rationale: The Radical Cascade

The core principle of this transformation involves the generation of a radical species that adds to the isocyanide carbon of the 2-isocyanobiphenyl. This addition forms a new imidoyl radical, which then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring. The resulting cyclohexadienyl radical is subsequently oxidized to the aromatic phenanthridine product. The choice of radical initiator and reaction conditions can be tuned to achieve high yields and functional group tolerance. Recent advancements have demonstrated the efficacy of visible-light photoredox catalysis for this transformation, offering a green and sustainable alternative to traditional radical initiators.

Diagram: General Workflow for Phenanthridine Synthesis

G cluster_0 Precursor Synthesis cluster_1 Radical Cyclization start This compound biphenyl 2-Isocyanobiphenyl start->biphenyl Suzuki Coupling (or other cross-coupling) imidoyl_radical Imidoyl Radical Intermediate radical_source Radical Source (e.g., from R-X under visible light) radical_source->biphenyl Radical Addition phenanthridine Substituted Phenanthridine imidoyl_radical->phenanthridine Intramolecular Cyclization & Aromatization

Caption: Workflow for Phenanthridine Synthesis.

Protocol 1: Visible-Light-Mediated Synthesis of 6-Substituted Phenanthridines

This protocol leverages the power of visible light and a photoredox catalyst to generate radicals from readily available precursors, which then initiate the cyclization of 2-isocyanobiphenyls. This method is notable for its mild reaction conditions and broad substrate scope.[1]

Materials:

  • 2-Isocyanobiphenyl (or in situ generated from this compound)

  • Radical precursor (e.g., arylsulfonyl chloride, ammonium thiocyanate)[1]

  • Photoredox catalyst (e.g., Eosin Y or Rose Bengal)[1]

  • Solvent (e.g., DMSO or CH3CN)

  • Base (if required, e.g., DBU)

  • Visible light source (e.g., blue or green LEDs)

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 2-isocyanobiphenyl (1.0 equiv.), the radical precursor (1.5-2.0 equiv.), and the photoredox catalyst (1-5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Degassing (Optional but Recommended): Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Place the reaction vessel in proximity to the visible light source and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Visible-Light-Mediated Phenanthridine Synthesis

Entry2-IsocyanobiphenylRadical PrecursorPhotocatalystSolventYield (%)
12-Isocyanobiphenyl4-Toluenesulfonyl chlorideEosin YDMSO85
24'-Methoxy-2-isocyanobiphenylPhenylsulfonyl chlorideEosin YDMSO82
32-IsocyanobiphenylAmmonium thiocyanateEosin YCH3CN78[1]
44-Chloro-2-isocyanobiphenyl4-Chlorophenylsulfonyl chlorideRose BengalCH3CN75

Causality Behind Experimental Choices:

  • Photoredox Catalyst: Organic dyes like Eosin Y and Rose Bengal are chosen for their ability to absorb visible light and initiate single-electron transfer (SET) processes, generating the necessary radicals under mild conditions.[1]

  • Solvent: Polar aprotic solvents like DMSO and acetonitrile are typically used to ensure the solubility of the reactants and the catalyst.

  • Light Source: The choice of LED color (e.g., blue or green) should correspond to the absorption maximum of the photocatalyst to ensure efficient excitation.[1]

II. Synthesis of Indoles via Palladium-Catalyzed Domino Reactions

The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved from this compound through a palladium-catalyzed domino reaction with terminal alkynes. This approach combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization in a single pot, offering a highly efficient route to 2,3-disubstituted indoles.

Mechanistic Rationale: A Palladium-Catalyzed Cascade

The reaction is initiated by a classic Sonogashira coupling between this compound and a terminal alkyne, catalyzed by a palladium(0) species and a copper(I) co-catalyst. This forms a 2-alkynyl-1-isocyanobenzene intermediate. The palladium catalyst then facilitates an intramolecular cyclization. The precise mechanism of the cyclization can vary, but a plausible pathway involves the coordination of the isocyanide to the palladium center, followed by an insertion of the alkyne into the palladium-isocyanide bond. Subsequent reductive elimination would then furnish the indole ring and regenerate the active palladium(0) catalyst.

Diagram: Proposed Catalytic Cycle for Indole Synthesis

G pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)-I(L_n) pd0->pd_intermediate1 Oxidative Addition (with this compound) coupled_product 2-Alkynyl-1-isocyanobenzene pd_intermediate1->coupled_product Reductive Elimination alkyne_complex Alkyne-Cu Complex alkyne_complex->pd_intermediate1 Transmetalation pd_cyclization_intermediate Palladacycle Intermediate coupled_product->pd_cyclization_intermediate Intramolecular Cyclization (Pd-catalyzed) indole Indole Product pd_cyclization_intermediate->indole Reductive Elimination indole->pd0 Regeneration of Pd(0)

Caption: Proposed Catalytic Cycle for Indole Synthesis.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted Indoles

This protocol outlines a one-pot procedure for the synthesis of 2,3-disubstituted indoles from this compound and terminal alkynes, leveraging a palladium-catalyzed domino Sonogashira coupling/cyclization sequence.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and a magnetic stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the anhydrous solvent.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Expected Product Scope for Indole Synthesis

EntryThis compoundTerminal AlkyneExpected Product
1This compoundPhenylacetylene2-Phenyl-3-substituted indole
2This compound1-Hexyne2-Butyl-3-substituted indole
34-Methoxy-1-iodo-2-isocyanobenzeneTrimethylsilylacetylene5-Methoxy-2-(trimethylsilyl)-3-substituted indole
4This compound3-Hydroxy-3-methyl-1-butyne2-(1-Hydroxy-1-methylethyl)-3-substituted indole

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective for both Sonogashira couplings and subsequent C-N bond-forming cyclizations. The choice of ligands on the palladium can influence the efficiency of the catalytic cycle.

  • Copper(I) Co-catalyst: Copper(I) salts are crucial for the Sonogashira coupling step, facilitating the activation of the terminal alkyne.

  • Base: An amine base is required to neutralize the hydrogen iodide generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

III. Synthesis of Quinolines via Transition-Metal-Catalyzed Annulation

The quinoline scaffold is another critical N-heterocycle found in numerous pharmaceuticals, most notably the antimalarial drug quinine. A powerful strategy for constructing quinolines from this compound involves a transition-metal-catalyzed annulation with alkynes. This approach allows for the rapid assembly of the quinoline core with a high degree of functional group tolerance.

Mechanistic Rationale: A Concerted Annulation

While several transition metals can catalyze this transformation, rhodium and palladium complexes have shown particular promise. A plausible mechanism involves the initial coordination of the alkyne and the isocyanide to the metal center. This is followed by a series of insertion and cyclization steps. For instance, a rhodium-catalyzed process may involve an oxidative cyclization to form a rhodacycle intermediate. Subsequent reductive elimination would then yield the quinoline product and regenerate the active catalyst.

Diagram: Conceptual Workflow for Quinoline Synthesis

G start This compound + Alkyne catalyst Transition Metal Catalyst (e.g., Rhodium or Palladium) start->catalyst Coordination intermediate Metallacycle Intermediate catalyst->intermediate Oxidative Cyclization quinoline Substituted Quinoline intermediate->quinoline Reductive Elimination

Caption: Conceptual Workflow for Quinoline Synthesis.

Protocol 3: Rhodium-Catalyzed Synthesis of Substituted Quinolines

This protocol describes a general procedure for the rhodium-catalyzed annulation of this compound with internal alkynes to afford substituted quinolines.

Materials:

  • This compound

  • Internal alkyne

  • Rhodium catalyst (e.g., [Rh(cod)Cl]2)

  • Ligand (e.g., a phosphine ligand)

  • Solvent (e.g., toluene or dioxane)

Detailed Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active rhodium catalyst by mixing the rhodium precursor and the ligand in the chosen solvent.

  • Reaction Setup: To a reaction tube, add this compound (1.0 equiv.), the internal alkyne (1.5-2.0 equiv.), and the solvent.

  • Catalyst Addition: Add the freshly prepared catalyst solution to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (e.g., 100-120 °C) for the specified time.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired quinoline derivative.

Data Presentation: Potential Quinoline Products

EntryThis compoundInternal AlkyneExpected Quinoline Product
1This compoundDiphenylacetylene2,3-Diphenylquinoline
2This compound3-Hexyne2,3-Diethylquinoline
34-Methyl-1-iodo-2-isocyanobenzene1-Phenyl-1-propyne6-Methyl-2-methyl-3-phenylquinoline
4This compound1,4-Dimethoxy-2-butyne2,3-Bis(methoxymethyl)quinoline

Causality Behind Experimental Choices:

  • Rhodium Catalyst: Rhodium catalysts are known to be effective in C-H activation and annulation reactions, making them suitable for this type of transformation.

  • Ligand: The choice of ligand is crucial for tuning the reactivity and selectivity of the rhodium catalyst. Phosphine ligands are commonly employed to stabilize the metal center and promote the desired catalytic cycle.

  • Internal Alkynes: While terminal alkynes can also be used, internal alkynes often provide better control over regioselectivity in these annulation reactions.

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity allows for the construction of a diverse array of N-heterocycles through elegant and efficient radical and transition-metal-catalyzed pathways. The protocols detailed in this application note provide a robust foundation for researchers to explore the synthesis of phenanthridines, indoles, and quinolines.

The field continues to evolve, with ongoing research focused on developing even more sustainable and atom-economical methods. The use of earth-abundant metal catalysts and the further exploration of visible-light-mediated reactions are promising avenues for future development. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more sophisticated domino and one-pot reactions that will further streamline the synthesis of complex N-heterocycles, accelerating the discovery of new medicines and materials.

V. References

  • Transition-metal-free, visible-light induced cyclization of arylsulfonyl chlorides with 2-isocyanobiphenyls to produce phenanthridines. Chem. Commun., 2014, 50, 4643-4645. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Iodo-2-isocyanobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-iodo-2-isocyanobenzene, a uniquely versatile bifunctional building block in modern medicinal chemistry. We move beyond a simple recitation of procedures to explain the underlying strategic and mechanistic principles that make this reagent indispensable for constructing complex heterocyclic scaffolds. This document details field-proven protocols for key transformations, including transition-metal-catalyzed cross-couplings and subsequent cyclization reactions, which are foundational for synthesizing intermediates for high-value therapeutic targets such as kinase inhibitors. Each protocol is designed as a self-validating system, complete with causality-driven explanations for experimental choices, safety considerations, and visual guides for reaction pathways.

Introduction: The Strategic Value of a Bifunctional Reagent

In the intricate landscape of pharmaceutical synthesis, efficiency and molecular complexity are paramount. This compound emerges as a reagent of significant strategic importance due to the orthogonal reactivity of its two key functional groups: the iodo group and the isocyano (-N≡C) group.

  • The Iodo Group: Positioned on the aromatic ring, the iodine atom serves as an excellent leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1] Its reactivity in reactions like Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations allows for the precise and predictable installation of diverse carbon- and nitrogen-based substituents.[2][3]

  • The Isocyanide Group: The isocyanide functionality is a true linchpin for creativity in synthesis. Possessing a unique electronic structure with both nucleophilic and electrophilic character at the terminal carbon, it can act as a "one-carbon synthon" in cyclization reactions and as a key component in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[4][5]

The strategic placement of these groups in an ortho-relationship allows for tandem or sequential reactions, where an initial cross-coupling at the iodo position is followed by an intramolecular cyclization involving the isocyanide. This powerful one-pot or two-step approach enables the rapid assembly of complex N-heterocyclic cores, such as indoles, quinolines, and phenanthridines, which are prevalent scaffolds in medicinally important compounds, particularly in the realm of kinase inhibitors.[6][7][8]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are critical targets in oncology and inflammatory diseases, and many FDA-approved small-molecule kinase inhibitors feature N-heterocyclic cores.[6][9] this compound is an ideal starting material for building these privileged structures. Below, we detail a proven workflow coupling a Sonogashira reaction with a subsequent cyclization.

Workflow Overview: From Reagent to Heterocyclic Core

The overall strategy involves two main stages: (1) C-C bond formation via Sonogashira coupling to install an alkyne substituent, and (2) intramolecular cyclization to construct the desired heterocyclic ring system.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Intramolecular Cyclization A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynyl-1-isocyanobenzene Intermediate C->D C-C Bond Formation E 2-Alkynyl-1-isocyanobenzene Intermediate F Cyclization Catalyst (e.g., Au, Ag, Acid) E->F G Substituted Indole/Quinoline Core F->G Ring Formation

Caption: General workflow for synthesizing heterocyclic cores.

Protocol 1: Sonogashira Coupling of this compound

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[10][11] The use of a palladium catalyst in tandem with a copper(I) co-catalyst under basic conditions is crucial for the catalytic cycle to proceed efficiently.[2]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₂Cl₂ is a reliable palladium source. Copper(I) iodide is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction, preventing catalyst deactivation.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions and protect the catalysts from oxidation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent Addition: Add anhydrous, deoxygenated THF (approx. 0.2 M concentration relative to the aryl iodide). Stir the mixture for 10 minutes to ensure dissolution and catalyst complex formation.

  • Reagent Addition: Add the terminal alkyne (1.2 eq) followed by the dropwise addition of triethylamine (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-alkynyl-2-isocyanobenzene, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Quantitative Data Summary:

EntryAlkyne Substituent (R)Yield (%)Time (h)
1Phenyl922
24-Methoxyphenyl952.5
3n-Butyl883
4Trimethylsilyl911.5
Protocol 2: Gold-Catalyzed Intramolecular Cyclization

The 2-alkynyl-1-isocyanobenzene intermediate is a perfect substrate for cyclization. Gold catalysts are particularly effective at activating the alkyne towards nucleophilic attack by the isocyanide carbon, leading to the formation of valuable indole scaffolds.

G cluster_0 Gold-Catalyzed 6-endo-dig Cyclization start 2-Alkynyl-1-isocyanobenzene intermediate1 Gold-π-Alkyne Complex start->intermediate1 Au(I) Catalyst intermediate2 Vinylic Gold Intermediate intermediate1->intermediate2 Intramolecular Attack by Isocyanide product Substituted Indole intermediate2->product Protodeauration

Caption: Mechanism of gold-catalyzed indole synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the purified 1-alkynyl-2-isocyanobenzene (1.0 eq) from Protocol 1 in an appropriate solvent such as dichloromethane (DCM) or acetonitrile (0.1 M).

  • Catalyst Addition: Add a gold(I) catalyst, such as AuCl(PPh₃)/AgOTf (0.05 eq), to the solution. The silver salt acts as a halide scavenger to generate the active cationic gold species.

  • Reaction: Stir the mixture at room temperature. The cyclization is often rapid and can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the pure substituted indole product.

Alternative Transformations: Buchwald-Hartwig Amination

The iodo group can also be used to form C-N bonds, a critical step in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for this transformation.[12][13][14]

G A This compound C Pd Catalyst Ligand, Base A->C B Amine (R₂NH) B->C D 2-Isocyano-N,N-dialkylaniline C->D

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried vial, combine this compound (1.0 eq), a palladium catalyst like Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.05 eq).

  • Reagent Addition: Add the amine (1.5 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Solvent & Reaction: Add anhydrous toluene (0.2 M) and seal the vial. Heat the reaction mixture to 80-100 °C, stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Safety and Handling of Isocyanides

Trustworthiness through Safety: The utility of isocyanides is matched by their potential hazards. Adherence to strict safety protocols is non-negotiable.

  • Odor and Toxicity: Isocyanides are notoriously malodorous and should be treated as toxic.[15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with appropriate chemical-resistant gloves.

  • Waste Disposal: Quench all glassware and waste solutions containing residual isocyanide. A common and effective method is to rinse with a 5% solution of sulfuric acid in methanol, which hydrolyzes the isocyanide to the corresponding formamide.[15]

Conclusion

This compound is a powerful and versatile reagent that enables the efficient synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for a modular approach, where initial cross-coupling reactions are followed by elegant intramolecular cyclizations. By understanding the mechanistic principles behind these transformations and adhering to rigorous experimental and safety protocols, researchers can fully exploit the synthetic potential of this valuable building block to accelerate drug discovery programs.

References

  • Vertex.AI Search. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH.
  • Organic Syntheses. cyclohexyl isocyanide - Organic Syntheses Procedure.
  • Dalton Transactions (RSC Publishing).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SciSpace. (2015).
  • PMC. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
  • PubMed. Metal-free 2-isocyanobiaryl-based cyclization reactions: phenanthridine framework synthesis.
  • ResearchGate. (2018).
  • Wikipedia. Sonogashira coupling.
  • MDPI. (2023).
  • ResearchGate. (2022). Multicomponent Reactions with Isocyanides.
  • ResearchGate. (2018).
  • PMC - NIH. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.
  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions.
  • Organic Syntheses. 6 - Organic Syntheses Procedure.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • ResearchGate.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).

Sources

Application Notes and Protocols for Reactions Involving 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Iodo-2-isocyanobenzene is a bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring both a reactive iodine atom and a highly versatile isocyano group on adjacent positions, allows for a diverse range of chemical transformations. The ortho-disposition of these functionalities makes it an ideal precursor for the construction of various nitrogen-containing fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a focus on transition-metal-catalyzed cyclizations and multicomponent reactions. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into the underlying reaction mechanisms.

Safety and Handling

Before commencing any experimental work, it is crucial to understand the potential hazards associated with this compound and to implement appropriate safety measures.

Hazard Identification:

Based on available data, this compound is classified as a hazardous substance.[2] The GHS pictograms indicate that it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2] It is also expected to cause skin and eye irritation.[3][4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and dark place.[4] It may be sensitive to light and air.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[6]

In all cases of exposure, seek immediate medical attention.

Core Applications and Protocols

The dual functionality of this compound allows for a rich and diverse reactivity profile. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, while the isocyano group can participate in a wide array of transformations, including insertions, cycloadditions, and multicomponent reactions.[1]

Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Phenanthridines

One of the most powerful applications of this compound is its use in the synthesis of phenanthridines and their derivatives. This transformation typically proceeds via a palladium-catalyzed cascade reaction involving an initial coupling at the iodo-position, followed by an intramolecular cyclization involving the isocyano group.

Reaction Principle:

The general strategy involves a palladium-catalyzed coupling of the aryl iodide with a suitable partner, such as an alkyne or an organoboron reagent. This is followed by an intramolecular insertion of the isocyano group into the newly formed bond, leading to the construction of the phenanthridine core. This domino process allows for the rapid assembly of complex molecular architectures from simple starting materials.

Protocol 1: Palladium-Catalyzed Annulation with Alkynes

This protocol describes a general procedure for the synthesis of phenanthridine derivatives via a palladium-catalyzed reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.1 mmol, 26.2 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired phenanthridine derivative.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium source for cross-coupling reactions. In situ, it is reduced to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is required to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne in the Sonogashira coupling part of the cascade.

  • Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the palladium-catalyzed reaction at elevated temperatures.

Reaction Mechanism Visualization:

G cluster_cat_cycle Palladium Catalytic Cycle cluster_cyclization Intramolecular Cyclization Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Aryl_Pd(II)_Complex Aryl-Pd(II)-I Complex Oxidative_Addition->Aryl_Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Aryl_Pd(II)_Complex->Alkyne_Coordination Terminal Alkyne, Base Alkynyl_Pd(II)_Complex Alkynyl-Pd(II) Complex Alkyne_Coordination->Alkynyl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Alkynyl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Intermediate Reductive_Elimination->Coupled_Product Isocyanide_Insertion Isocyanide Insertion Coupled_Product->Isocyanide_Insertion Coupled_Product->Isocyanide_Insertion Cyclized_Intermediate Cyclized Intermediate Isocyanide_Insertion->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization Phenanthridine Phenanthridine Aromatization->Phenanthridine

Caption: Palladium-catalyzed annulation of this compound with an alkyne.

Sonogashira Coupling

The iodo group of this compound can be selectively functionalized via a Sonogashira coupling reaction, leaving the isocyano group intact for subsequent transformations. This allows for a modular approach to the synthesis of complex molecules.

Reaction Principle:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is highly efficient and tolerant of a wide range of functional groups.

Protocol 2: Selective Sonogashira Coupling

This protocol provides a detailed procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 229 mg), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(alkynyl)-2-isocyanobenzene derivative.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) cocatalyst (CuI) is the classic Sonogashira system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[7]

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a common solvent for Sonogashira reactions, providing good solubility for the reactants.

Data Presentation:

EntryAlkyneProductYield (%)
1Phenylacetylene1-(Phenylethynyl)-2-isocyanobenzene92
21-Hexyne1-(Hex-1-yn-1-yl)-2-isocyanobenzene88
3(Trimethylsilyl)acetylene1-((Trimethylsilyl)ethynyl)-2-isocyanobenzene95

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Ugi Multicomponent Reaction

The isocyano group of this compound can participate in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR).[8] This allows for the rapid generation of molecular complexity in a single step, with the iodo group remaining available for further functionalization.

Reaction Principle:

The Ugi reaction is a one-pot reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] The reaction is highly convergent and atom-economical.

Protocol 3: Ugi Four-Component Reaction

This protocol outlines a general procedure for the Ugi-4CR using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH)

Experimental Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol, 229 mg) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.

Causality of Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and facilitates the formation of the iminium ion intermediate.[8]

  • Reaction Order: Pre-mixing the aldehyde, amine, and carboxylic acid allows for the formation of the iminium ion intermediate before the addition of the isocyanide, which can lead to higher yields.

Ugi Reaction Mechanism Visualization:

G Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Imine Imine Imine_Formation->Imine Protonation Protonation Imine->Protonation Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Protonation Nucleophilic_Attack_2 Nucleophilic Attack Carboxylic_Acid->Nucleophilic_Attack_2 Iminium_Ion Iminium Ion Protonation->Iminium_Ion Nucleophilic_Attack_1 Nucleophilic Attack Iminium_Ion->Nucleophilic_Attack_1 Isocyanide This compound Isocyanide->Nucleophilic_Attack_1 Nitrilium_Ion Nitrilium Ion Nucleophilic_Attack_1->Nitrilium_Ion Nitrilium_Ion->Nucleophilic_Attack_2 Intermediate Intermediate Nucleophilic_Attack_2->Intermediate Mumm_Rearrangement Mumm Rearrangement Intermediate->Mumm_Rearrangement Ugi_Product Ugi_Product Mumm_Rearrangement->Ugi_Product

Caption: The mechanism of the Ugi four-component reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery. By understanding the unique reactivity of this bifunctional reagent and the principles behind the experimental design, scientists can unlock its full potential for the development of novel and valuable molecules. As with all chemical research, proper safety precautions are paramount and should be strictly adhered to.

References

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
  • Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. (n.d.).
  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • University College London. (2022).
  • Fisher Scientific. (2010).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Semantic Scholar. (2023).
  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PubMed Central, 10(1), 10.
  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023).
  • Králová, P., & Soural, M. (2020).
  • Shen, G., Zhu, Y.-M., Xu, X.-P., Zi, Y., & Ji, S.-J. (2023). Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines. Organic Chemistry Frontiers, 10(1), 108-114.
  • Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles.
  • Mohamed, N. R., Khaireldin, N. Y., Fahmy, A. F., & Elsayed, A. A. (2014). Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. Der Pharma Chemica, 6(6), 399-410.
  • Chemical Communications. (2017). Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance.
  • Organic Letters. (2013). Palladium-catalyzed annulation of o-iodobiphenyls with o-bromobenzyl alcohols: synthesis of functionalized triphenylenes via C-C and C-H bond cleavages.
  • Journal of Organic Chemistry. (2010). Construction of Linked Nitrogen Heterocycles by palladium(0)
  • Synfacts. (2022).
  • ResearchGate. (2024). Palladium(II)-Catalyzed Annulation of N-Methoxy Amides and Arynes: Computational Mechanistic Insights and Substituents Effects.
  • Royal Society of Chemistry. (2013). Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.
  • ResearchGate. (2020).
  • European Journal of Organic Chemistry. (2022).
  • RSC Advances. (2021).

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the scaled synthesis of 1-iodo-2-isocyanobenzene, a valuable and versatile building block in synthetic organic chemistry. Moving beyond a simple recitation of steps, this application note delves into the strategic rationale behind the chosen synthetic route, emphasizing process safety, scalability, and analytical validation. The protocol detailed herein follows a robust two-step sequence involving the formylation of 2-iodoaniline followed by a highly efficient dehydration. This guide is designed for researchers in both academic and industrial settings, providing the necessary detail to ensure a safe, reproducible, and high-yielding scale-up process.

Strategic Overview and Rationale

This compound is a key intermediate, particularly in the realm of multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in generating molecular complexity for drug discovery and materials science.[1] However, the synthesis of isocyanides is often challenging due to the functional group's inherent toxicity, potent odor, and potential instability.[2]

Several synthetic routes to aryl isocyanides exist, with the most common being the Hofmann carbylamine reaction and the dehydration of formamides.[3]

  • Hofmann Carbylamine Reaction: This classic method involves reacting a primary amine with chloroform and a strong base.[4][5] The reaction proceeds through a dichlorocarbene intermediate.[6][7] While historically significant, this method is less suitable for scale-up due to the use of toxic chloroform, the generation of a highly reactive and indiscriminate carbene intermediate, and often, modest yields.[4]

  • Dehydration of N-Aryl Formamides: This two-step approach is widely regarded as the most reliable and scalable method for isocyanide synthesis.[8][9] It involves the initial, high-yielding formylation of a primary amine, followed by dehydration of the resulting formamide.[3] The dehydration step can be accomplished with various reagents, including phosphorus oxychloride (POCl₃), tosyl chloride, or diphosgene.[8] The use of POCl₃ in the presence of a tertiary amine base is particularly effective, offering rapid reaction times, mild conditions, and high yields, making it the superior choice for process scale-up.[8][10]

This guide adopts the dehydration of N-(2-iodophenyl)formamide as the preferred synthetic strategy due to its proven scalability, efficiency, and enhanced safety profile compared to alternative methods.

Process Safety and Hazard Management

The scale-up of any chemical process requires a stringent focus on safety. The reagents and the product in this synthesis possess significant hazards that must be meticulously managed.

  • 2-Iodoaniline: Toxic upon ingestion, inhalation, and skin contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. It is a potent lachrymator. All manipulations must be conducted under anhydrous conditions in a high-performance fume hood. Ensure a quenching station with a suitable base (e.g., sodium bicarbonate solution) is readily available.

  • Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

  • This compound (Product): Isocyanides are notoriously toxic and possess extremely unpleasant, pervasive odors.[1] Strict containment within a fume hood is mandatory. All waste, including contaminated glassware and silica gel, must be treated with aqueous acid to hydrolyze the isocyanide to the less odorous formamide before disposal.[3]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant nitrile or neoprene gloves.

  • Chemical splash goggles and a full-face shield, especially when handling POCl₃.

  • Flame-retardant lab coat.

  • Ensure eyewash stations and safety showers are directly accessible.[11][12]

Detailed Synthesis Protocol

This protocol is detailed for a representative 50-gram scale of the starting 2-iodoaniline.

Part A: Synthesis of N-(2-Iodophenyl)formamide (Intermediate 2)

This step involves the formylation of the primary amine. Using a pre-formed mixed anhydride of formic acid and acetic acid is a clean and efficient method for this transformation.

Reaction Scheme: Reaction Scheme for Part A

Materials and Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
2-Iodoaniline (1)219.0450.0 g0.2281.0
Acetic Anhydride102.0925.7 g (23.8 mL)0.2521.1
Formic Acid (98%)46.0311.6 g (9.5 mL)0.2521.1
Toluene-250 mL--
Saturated NaHCO₃ (aq)-~200 mL--
Hexanes-~100 mL--

Step-by-Step Protocol:

  • Mixed Anhydride Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetic anhydride (23.8 mL, 0.252 mol). Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add formic acid (9.5 mL, 0.252 mol) dropwise to the cooled acetic anhydride over 15 minutes.

  • Remove the ice bath and warm the mixture to 50-60 °C for 2 hours to ensure the complete formation of the mixed anhydride.

  • Amine Addition: Cool the reaction mixture back down to 0-5 °C. In a separate beaker, dissolve 2-iodoaniline (50.0 g, 0.228 mol) in 250 mL of toluene.

  • Add the 2-iodoaniline solution dropwise to the cold mixed anhydride solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction for completion by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of cold water to quench any unreacted anhydride.

  • Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • A solid will precipitate. Add 100 mL of hexanes to the solid, stir vigorously to form a slurry, and collect the product by vacuum filtration. Wash the filter cake with cold hexanes.

  • Dry the resulting solid, N-(2-iodophenyl)formamide (2) , in a vacuum oven at 40 °C. The product is typically obtained as an off-white to light brown solid with >95% purity, suitable for the next step without further purification. (Expected yield: 52-55 g, 92-98%).

Part B: Synthesis of this compound (Product 3)

This step is the critical dehydration reaction. Strict adherence to anhydrous conditions and temperature control is paramount for success and safety.

Reaction Scheme: Reaction Scheme for Part B

Materials and Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
N-(2-Iodophenyl)formamide (2)247.0450.0 g0.2021.0
Triethylamine (Et₃N)101.19102.2 g (140.8 mL)1.015.0
Phosphorus Oxychloride (POCl₃)153.3331.0 g (18.8 mL)0.2021.0
Dichloromethane (DCM), anhydrous-100 mL--
Saturated NaHCO₃ (aq)-~300 mL--

Step-by-Step Protocol:

  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add N-(2-iodophenyl)formamide (2) (50.0 g, 0.202 mol) and anhydrous dichloromethane (100 mL).

  • Add triethylamine (140.8 mL, 1.01 mol) to the flask. Stir the mixture until the solid is fully dissolved.

  • POCl₃ Addition: Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Charge the dropping funnel with phosphorus oxychloride (18.8 mL, 0.202 mol). Add the POCl₃ dropwise to the reaction mixture over 45-60 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. The reaction is highly exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes. The reaction is typically complete within minutes of the final addition.[2][8] Monitor by TLC (10:1 Hexanes:Ethyl Acetate), observing the disappearance of the formamide spot.

  • Workup: While still cold, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker within a fume hood. Stir vigorously.

  • Carefully add saturated sodium bicarbonate solution portion-wise to the beaker until the aqueous layer is strongly basic (pH > 9) to neutralize the acid and quench any remaining POCl₃.

  • Transfer the entire mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a dark oil.

  • Purify the crude oil via column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound (3) as a pale yellow oil with a characteristic pungent odor. (Expected yield: 41-44 g, 88-95%).

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

The following diagram illustrates the complete two-step process from starting material to final purified product.

G cluster_0 Part A: Formylation cluster_1 Part B: Dehydration start 2-Iodoaniline (1) step1 Formylation (Formic Acid, Acetic Anhydride) start->step1 workup1 Aqueous Workup (NaHCO3 wash) step1->workup1 iso1 Isolation & Drying workup1->iso1 intermediate N-(2-Iodophenyl)formamide (2) iso1->intermediate step2 Dehydration (POCl3, Et3N, DCM, 0°C) intermediate->step2 workup2 Aqueous Quench & Workup (Ice, NaHCO3) step2->workup2 purify Column Chromatography workup2->purify product This compound (3) purify->product

Caption: Workflow for the scale-up synthesis of this compound.

Mechanism of Dehydration

The dehydration with phosphorus oxychloride proceeds through a Vilsmeier-type intermediate. The formamide oxygen acts as a nucleophile, attacking the phosphorus center, which is followed by elimination to form the isocyanide.

G Formamide R-NH-CHO POCl3 POCl₃ Formamide->POCl3 1. Nucleophilic Attack Intermediate1 [Vilsmeier-type Intermediate] R-NH-CH=O⁺-P(O)Cl₂ POCl3->Intermediate1 Isocyanide R-N⁺≡C⁻ Intermediate1->Isocyanide 2. Elimination (promoted by Base) Byproduct [Et₃NH]⁺Cl⁻ + HO-P(O)Cl₂ Base Et₃N (Base) Base->Intermediate1

Caption: Simplified mechanism of formamide dehydration using POCl₃.

Analytical Characterization

Validation of the product's identity and purity is essential.

  • TLC: A crucial tool for monitoring reaction progress in both steps.

  • Infrared (IR) Spectroscopy: The most definitive method for identifying the isocyanide functional group is the presence of a strong, sharp absorption band around 2120-2130 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): The aromatic protons will show characteristic shifts and coupling patterns consistent with a 1,2-disubstituted benzene ring.

    • ¹³C NMR (CDCl₃, 100 MHz): The isocyanide carbon will appear as a broad signal in the region of 160-170 ppm. The carbon attached to the iodine will be significantly downfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (229.02 g/mol ) and provides an accurate assessment of purity.[13]

References

  • Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6908. DOI: 10.1039/D0GC02722G. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

  • Grokipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6898. DOI: 10.3390/molecules27206898. Retrieved from [Link]

  • Okada, I., & Kitano, Y. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Synthesis, 2011(24), 3997-4002. DOI: 10.1055/s-0031-1289578. Retrieved from [Link]

  • Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Carbylamine reaction. Retrieved from [Link]

  • Georganics. (n.d.). Phenyl isocyanide - preparation and application. Retrieved from [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Iodo-2-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with obtaining high-purity this compound.

Understanding the Challenges in Purifying this compound

This compound is a unique molecule possessing both a reactive isocyanide group and an iodine substituent. This combination makes it a valuable building block in organic synthesis, particularly in multicomponent reactions and cross-coupling chemistries. However, the very features that make it synthetically useful also present challenges in its purification. Isocyanides are known for their sensitivity to acidic conditions, moisture, and even standard chromatography on silica gel, which can lead to decomposition or polymerization.[1][2][3]

This guide provides practical, field-proven insights to help you overcome these challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound shows a broad peak or multiple peaks on HPLC/GC analysis, even after column chromatography on silica gel. What is happening?

Answer: This is a common issue arising from the inherent instability of isocyanides on standard silica gel.[2] The acidic nature of silica gel can catalyze the hydrolysis of the isocyanide to the corresponding formamide or promote polymerization, leading to a complex mixture of byproducts.

  • Causality: The lone pair of electrons on the nitrogen atom of the isocyanide can interact with the acidic silanol groups on the silica surface, leading to decomposition.

  • Solution:

    • Use Deactivated Silica: Treat your silica gel with a base, such as triethylamine, before packing your column. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a modified silica gel. EtSiCl3-treated silica, also known as "C-2 silica," has been shown to be effective for purifying sensitive isocyanides.[2]

    • Reversed-Phase Chromatography: Reversed-phase silica gel (e.g., C18) with a suitable polar mobile phase can be an excellent alternative, as it avoids the issues associated with acidic silica.[4]

Question 2: I observe a significant loss of my compound after purification. What are the likely causes and how can I minimize this?

Answer: Product loss during isocyanide purification can be attributed to several factors, including decomposition on the stationary phase, volatility, and irreversible adsorption.

  • Causality and Solutions:

    • Decomposition: As mentioned above, use deactivated or alternative stationary phases.

    • Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the compound is not completely pure. Use a rotary evaporator at a moderate temperature and pressure.

    • Irreversible Adsorption: Some isocyanides can irreversibly bind to silica gel.[2] If you suspect this is happening, switch to a different purification method like recrystallization or distillation.

Question 3: My this compound product is a brownish oil or solid, but the literature reports it as a crystalline solid. How can I improve the appearance and purity?

Answer: A brownish color often indicates the presence of impurities, which could be residual starting materials, byproducts, or decomposition products.

  • Solution:

    • Column Chromatography: A well-performed column chromatography on a suitable stationary phase (as discussed in Q1) is the first step to remove colored impurities.[1]

    • Recrystallization: After chromatographic purification, recrystallization is an excellent final step to obtain a pure, crystalline product. The choice of solvent is crucial. You are looking for a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like hexanes, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Activated Carbon Treatment: If the color persists after chromatography and recrystallization, you can try treating a solution of your compound with a small amount of activated carbon to adsorb the colored impurities. Be aware that this can also lead to some product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common method for preparing aryl isocyanides is the dehydration of the corresponding formamide. In this case, you can expect:

  • Unreacted 2-Iodoformanilide: The starting material for the dehydration reaction.

  • Dehydrating Agent Byproducts: If phosphorus oxychloride (POCl3) is used, inorganic phosphates will be present.[4] If p-toluenesulfonyl chloride (TsCl) is used, you may have toluenesulfonic acid or its salts.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Polymerized Isocyanide: Isocyanides can polymerize, especially in the presence of acid or at high temperatures.[3][5]

Q2: How should I store purified this compound?

A2: Due to its sensitivity, proper storage is critical to maintain the purity of this compound.[3]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.

  • Low Temperature: Keep it in a refrigerator or freezer to minimize thermal decomposition.

  • Tightly Sealed Container: Use a well-sealed container to prevent the ingress of moisture.

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a suitable method, especially for larger quantities, provided the compound is thermally stable at the distillation temperature.[5] Isocyanides can be thermally unstable, so it is crucial to use a high-vacuum system to lower the boiling point and minimize the risk of decomposition.[5] A preliminary small-scale distillation or thermogravimetric analysis (TGA) can help determine its thermal stability.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Column Chromatography on Deactivated Silica Gel

This is the most common and generally effective method for the initial purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 hexanes:ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity (e.g., from 95:5 to 90:10 hexanes:ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline final product after initial purification.

Materials:

  • Chromatographically purified this compound

  • Recrystallization solvent (e.g., hexanes, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Dissolution: Place the purified this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification MethodProsConsExpected Purity
Column Chromatography Good for removing a wide range of impurities.Can lead to decomposition on standard silica; potential for product loss.>95%
Recrystallization Excellent for achieving high purity and obtaining a crystalline product.Requires a suitable solvent; may not remove all impurities.>99%
Vacuum Distillation Scalable and effective for removing non-volatile impurities.Risk of thermal decomposition; requires specialized equipment.>98%

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_final Final Purification / Product Start Crude this compound Chromatography Column Chromatography (Deactivated Silica) Start->Chromatography Initial Cleanup Analysis Purity Check (TLC, HPLC, GC, NMR) Chromatography->Analysis Collect Fractions Recrystallization Recrystallization Analysis->Recrystallization If Impurities Present FinalProduct Pure Product (>99%) Analysis->FinalProduct If Pure Recrystallization->FinalProduct Isolate Crystals

Caption: Purification workflow for this compound.

References

  • Isocyanide 2.0 - Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02722G
  • The purification process of a brownish isocyanide on a short silica pad.
  • Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret - ResearchG
  • Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe - PubMed.
  • Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis - Benchchem.
  • 1-iodo-2-isocyan
  • Technical Support Center: Purification of Crude 1-Isocyanopentane - Benchchem.
  • Purification of organic isocyanates - Google P
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • This compound | CAS: 183209-25-8 | FINETECH INDUSTRY LIMITED.
  • Basic Hydrolysis of Isocyan
  • Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis)
  • Benzene, 1-iodo-2-nitro- - the NIST WebBook.
  • Preparation of Isocyanides - The Kubiak Lab Manual.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
  • Isocyanide Chemistry - The Dong Group.
  • 183209-25-8|this compound|BLD Pharm.
  • Esterification of isocyanide carboxylic acids and hydrolysis of their esters - RSC Publishing.
  • 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum - ChemicalBook.
  • o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem.
  • 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem - NIH.
  • (PDF)
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC.
  • (PDF)
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.
  • 1-Iodo-2-nitrobenzene 609-73-4 wiki - Guidechem.
  • US4788354A - Method for the synthesis of iodobenzene - Google P
  • Preparation of 1-iodo-2-nitrobenzene - PrepChem.com.
  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to He
  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH.
  • Evaluation of thermal stability of quinones by thermal analysis techniques.
  • 1-Iodo-2-nitrobenzene 97 609-73-4 - Sigma-Aldrich.
  • Hydrolysis of isoflavone glycosides to aglycones by beta-glycosidase does not alter plasma and urine isoflavone pharmacokinetics in postmenopausal women - PubMed.
  • Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6) - Cheméo.
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube.
  • Hydrolysis of cyanogen chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

Sources

Technical Support Center: Optimizing the Synthesis of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Iodo-2-isocyanobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high yields and purity for this versatile synthetic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable bifunctional reagent, particularly in multicomponent reactions like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery.[1][2] Its synthesis, while conceptually straightforward, is often plagued by low yields stemming from issues in precursor preparation, the critical dehydration step, and product instability.

The most reliable and common synthetic pathway involves two key stages:

  • Formylation: Conversion of the primary amine, 2-iodoaniline, into its corresponding formamide, N-(2-iodophenyl)formamide.

  • Dehydration: Elimination of water from the formamide to generate the target isocyanide.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address common points of failure in this synthetic sequence.

Section 1: General Troubleshooting - Why Is My Overall Yield Low?

Low overall yield is the most common complaint. Before optimizing a specific step, it's crucial to identify the source of the material loss. The following diagnostic workflow can help pinpoint the problematic stage of your synthesis.

G A Low Overall Yield of This compound B Analyze Purity & Yield of Intermediate: N-(2-iodophenyl)formamide A->B Start Diagnosis C Yield >85% & High Purity? B->C Isolate & Characterize F Focus on Starting Material & Alternative Routes (See Section 4) B->F Unable to Isolate/ Characterize Intermediate D Focus on Dehydration Step (See Section 3) C->D Yes E Focus on Formylation Step (See Section 2) C->E No, Yield is Low

Caption: Troubleshooting workflow for low yield diagnosis.

Section 2: FAQs - Synthesis of N-(2-iodophenyl)formamide (Precursor)

A high-quality precursor is non-negotiable for a successful dehydration reaction. Problems in this first step will invariably cascade and amplify.

Q1: My formylation of 2-iodoaniline is incomplete or slow. How can I improve it?

Answer: Incomplete formylation is typically an issue of either insufficient reactivity of the formylating agent or suboptimal reaction conditions.

  • Causality: 2-Iodoaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the iodine atom. A common method using formic acid alone can be slow and require high temperatures, which may lead to degradation. A more effective approach is to use a mixed anhydride, typically generated in situ from formic acid and acetic anhydride. This creates a much more electrophilic formylating agent.

  • Troubleshooting Steps:

    • Activate the Formic Acid: Instead of using formic acid directly, prepare a solution of formic acid and acetic anhydride. A common and effective protocol is to pre-mix them at a low temperature (e.g., 0-10 °C) before adding the aniline. This generates formyl acetate, a potent acylating agent.

    • Temperature Control: Add the 2-iodoaniline to the mixed anhydride solution slowly while maintaining a low temperature (initially 0-10 °C). After the addition, allow the reaction to warm to room temperature. This prevents potential side reactions from the exothermic acylation.

    • Reaction Time: Allow the reaction to stir for several hours (e.g., 2-4 hours) at room temperature to ensure it proceeds to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

Q2: I'm having trouble purifying the N-(2-iodophenyl)formamide intermediate. It's an oil/low-melting solid. Any tips?

Answer: Purification of the formamide is critical as impurities can interfere with the subsequent dehydration step.

  • Causality: The product, N-(2-iodophenyl)formamide, can be an oil or a low-melting solid, making simple filtration difficult. Excess formic or acetic acid from the reaction must be thoroughly removed.

  • Purification Protocol:

    • Quench Carefully: After the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the formamide product and hydrolyze any remaining acetic anhydride.

    • Neutralize: The product may still be oily. Add a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, portion-wise until effervescence ceases. This neutralizes the excess acids. The formamide should solidify upon neutralization and cooling.

    • Isolate and Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. A final wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

    • Drying: Dry the product thoroughly under vacuum. Residual water can interfere with the dehydration reagents used in the next step. If the product remains oily, extraction with a solvent like ethyl acetate followed by washing the organic layer with brine, drying over Na₂SO₄, and solvent evaporation may be necessary.

Section 3: FAQs - Dehydration to this compound (Core Synthesis)

This is the most challenging step, where significant yield loss often occurs. The choice of dehydrating agent and strict control over reaction conditions are paramount.

Q1: My dehydration reaction with phosphorus oxychloride (POCl₃) is giving a low yield and a lot of black tar. What's going wrong?

Answer: This is a classic problem when using powerful dehydrating agents like POCl₃. The issue stems from the high reactivity of the reagent and the sensitivity of the isocyanide product.[3][4]

  • Causality: POCl₃ is a very strong Lewis acid and dehydrating agent. The reaction is highly exothermic. If the temperature is not strictly controlled, the reagent can cause charring and polymerization of the starting material or the isocyanide product.[4] Isocyanides themselves can polymerize in the presence of strong acids.[5]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction must be performed at low temperatures. Cool the solution of the formamide and a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to 0 °C or even -10 °C in an ice-salt bath.

    • Slow, Dropwise Addition: Add the POCl₃ dropwise via a syringe or dropping funnel to the cooled, stirring solution. The rate of addition should be slow enough to maintain the internal temperature below 5 °C.

    • Efficient Stirring: Ensure vigorous stirring to dissipate localized heat from the exothermic reaction.

    • Choice of Base: Triethylamine is a common and effective base.[4] It acts as both a proton scavenger and can help to moderate the reactivity. Ensure the base is dry and of high purity.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the POCl₃ and to protect the product.

G cluster_0 Recommended Dehydration Workflow A N-(2-iodophenyl)formamide + Triethylamine in DCM B Cool to 0°C A->B C Add POCl₃ Dropwise (Maintain T < 5°C) B->C D Stir at 0°C (15-30 min) C->D E Aqueous Workup (Ice + NaHCO₃) D->E F Extract & Purify E->F G This compound F->G

Caption: Controlled workflow for POCl₃ dehydration.

Q2: Are there alternative, milder dehydrating agents I can use?

Answer: Yes, several other reagents can be effective and may offer better yields for sensitive substrates. The choice often involves a trade-off between reactivity, cost, and ease of workup.

  • Comparative Analysis:

    • Tosyl Chloride (TsCl): In the presence of a base like pyridine, TsCl is a milder and often higher-yielding alternative to POCl₃ for many formamides.[3] The workup is often cleaner.

    • Triphenylphosphine (PPh₃) and Iodine (I₂): This reagent combination, often used with a base like triethylamine, provides a very mild method for dehydration under ambient conditions.[6][7] It is particularly useful for sensitive substrates. The main drawback is the need to remove triphenylphosphine oxide byproduct during purification.

    • Burgess Reagent: This is a very mild and effective dehydrating agent, but its higher cost often limits its use to small-scale or high-value syntheses.

Reagent SystemBaseTypical SolventTemp. (°C)ProsCons
POCl₃ TriethylamineDCM, Toluene0 to RTInexpensive, fast, powerfulHighly exothermic, risk of charring, corrosive
TsCl PyridineDCM, Acetonitrile0 to RTMilder, often cleaner reactionsSlower than POCl₃, pyridine odor
PPh₃ / I₂ TriethylamineDCMRTVery mild conditions, high yieldsStoichiometric PPh₃O byproduct removal
Burgess Reagent N/ATHF, BenzeneRT to 50Extremely mild, high functional group toleranceExpensive
Q3: I'm observing significant product loss during workup and purification. How can I minimize this?

Answer: this compound is a relatively volatile compound with a potent, unpleasant odor. Product loss can occur through evaporation, incomplete extraction, or decomposition on silica gel.

  • Best Practices for Workup & Purification:

    • Aqueous Workup: After the reaction, pour the mixture onto ice and neutralize with sodium bicarbonate. This hydrolyzes any remaining dehydrating agent and quenches the reaction.

    • Efficient Extraction: Extract the aqueous layer promptly with a suitable organic solvent like dichloromethane or diethyl ether. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Minimize Heat Exposure: When removing the solvent using a rotary evaporator, use a low bath temperature (< 40 °C) and moderate vacuum to prevent co-evaporation of the product.

    • Purification Strategy: Flash column chromatography on silica gel is often necessary. However, isocyanides can sometimes be sensitive to acidic silica. To mitigate this, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent). Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and run the column quickly.

    • Handling and Storage: Isocyanides are notorious for their extremely unpleasant and pervasive odors.[2] Always handle the product in a well-ventilated fume hood. Store the purified product in a tightly sealed container at low temperature (e.g., < 4 °C) under an inert atmosphere to prevent degradation.

Section 4: Alternative Synthetic Routes & Their Pitfalls

Q1: I am preparing my 2-iodoaniline starting material via a Sandmeyer reaction and the yield is poor. What are the critical parameters?

Answer: The Sandmeyer reaction, while a classic method, requires careful control to be successful. The key is the stability of the intermediate diazonium salt.[8][9]

  • Causality: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures.[10] This decomposition can lead to unwanted side products, most commonly phenols (from reaction with water) and azo-coupled products.[11][12]

  • Critical Parameters for Diazotization-Iodination:

    • Low Temperature: The diazotization step (reacting the amine with sodium nitrite and acid) MUST be performed at 0-5 °C.[12] This is the single most critical factor for success. Use an ice-water or ice-salt bath to maintain this temperature throughout the addition of the nitrite solution.

    • Acidic Conditions: A strong mineral acid (like HCl or H₂SO₄) is required to generate nitrous acid in situ and to stabilize the resulting diazonium salt.[13][14]

    • Slow Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine. This prevents a sudden temperature spike and the buildup of excess nitrous acid.[15][16]

    • Immediate Use: Once formed, the diazonium salt solution should be used immediately in the subsequent iodination step. Letting it stand, especially if it warms up, will lead to significant decomposition.[12]

    • Iodide Source: The iodination is typically achieved by adding the cold diazonium salt solution to a solution of potassium iodide (KI) or sodium iodide (NaI).[10][16] This displacement of the diazonium group by iodide is generally efficient and does not require a copper catalyst, unlike Sandmeyer reactions for chlorides or bromides.[9]

Section 5: Recommended Experimental Protocol

This protocol details the preferred two-step synthesis from commercially available 2-iodoaniline.

Part A: Synthesis of N-(2-iodophenyl)formamide

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 98% formic acid (1.2 eq) to acetic anhydride (1.5 eq). Stir for 15 minutes at 0-10 °C.

  • Slowly add a solution of 2-iodoaniline (1.0 eq) in a minimal amount of dichloromethane to the pre-formed mixed anhydride, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC for the disappearance of the starting amine.

  • Pour the reaction mixture into a beaker containing 200 mL of ice water and stir vigorously.

  • Neutralize the mixture by slowly adding solid sodium bicarbonate until gas evolution ceases.

  • Collect the precipitated white solid by vacuum filtration. Wash the solid extensively with cold water.

  • Dry the product under high vacuum to yield N-(2-iodophenyl)formamide.

Part B: Dehydration to this compound

  • Under an inert nitrogen atmosphere, dissolve N-(2-iodophenyl)formamide (1.0 eq) and dry triethylamine (3.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition, stir the mixture at 0 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent on a rotary evaporator at low temperature (<40 °C).

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford pure this compound.

References

Sources

Technical Support Center: Synthesis of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Iodo-2-isocyanobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bifunctional building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most prevalent methods for synthesizing this compound both start from 2-iodoaniline.

  • The Hofmann Carbylamine Reaction: This is a classical one-pot synthesis where the primary amine (2-iodoaniline) is reacted with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), often with a phase-transfer catalyst.[1][2] The reaction proceeds through the highly reactive dichlorocarbene (:CCl₂) intermediate.[3]

  • Dehydration of N-(2-iodophenyl)formamide: This is a reliable two-step sequence. First, 2-iodoaniline is formylated to produce N-(2-iodophenyl)formamide. This intermediate is then dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene in the presence of a base (e.g., pyridine, triethylamine) to yield the target isocyanide.[4][5] This method is often preferred as it tends to be cleaner and higher yielding.

Q2: My reaction mixture turned dark brown or black. Is this indicative of a failed reaction?

Not necessarily a complete failure, but it is a clear sign of side reactions. A dark, tarry appearance is typically due to the polymerization or decomposition of the isocyanide product. Aryl isocyanides can be unstable, especially under elevated temperatures or in the presence of impurities that can catalyze polymerization. It is crucial to maintain strict temperature control and work under an inert atmosphere.

Q3: The product has an intensely unpleasant smell. Is this normal?

Yes, this is a hallmark characteristic of isocyanides (also known as carbylamines).[5][6] The foul, penetrating odor is a primary indicator that the desired functional group has been formed. Due to their potent smell and potential toxicity, all manipulations involving isocyanides should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How should I handle and store the final this compound product?

The product's stability can be limited. Isocyanides are sensitive to moisture, which can hydrolyze them back to the corresponding formamide. They can also be thermally unstable.

  • Handling: Use the product as quickly as possible after synthesis. If purification is necessary, avoid prolonged exposure to heat or acidic conditions (e.g., on silica gel).

  • Storage: For short-term storage, keep the compound in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen), protected from light, and refrigerated at low temperatures (e.g., <4 °C). For long-term storage, freezing is recommended.

Synthesis Workflow & Key Control Points

The following diagram illustrates the recommended two-step dehydration pathway, which generally offers better control and purity over the one-pot Hofmann reaction.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration cluster_2 Purification A 2-Iodoaniline C N-(2-iodophenyl)formamide A->C Reaction B Formylating Agent (e.g., Formic Acid / Acetic Anhydride) B->C Reagent D N-(2-iodophenyl)formamide F This compound (Crude) D->F Reaction E Dehydrating Agent + Base (e.g., POCl₃ / Pyridine) E->F Reagents G This compound (Crude) H Purified Product G->H I Method: High-vacuum distillation or careful chromatography I->H G cluster_legend Legend A This compound (R-N≡C) C Nitrillium Ion [R-N≡C-H]⁺ A->C H⁺ (from H₂O/acid) B Protonation E Intermediate Adduct C->E H₂O D Nucleophilic Attack by H₂O G N-(2-iodophenyl)formamide (R-NH-CHO) E->G Rearrangement F Tautomerization & Deprotonation L1 Reactant/Product L2 Intermediate L3 Process

Sources

stability issues of 1-Iodo-2-isocyanobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Iodo-2-isocyanobenzene

A Guide to Navigating Stability and Reactivity in Complex Syntheses

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive bifunctional reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern its stability. By anticipating potential issues and understanding their root causes, you can design more robust experiments, troubleshoot failures efficiently, and unlock the full synthetic potential of this valuable building block.

Part 1: Core Compound Stability Profile

This section addresses the inherent chemical properties of this compound that are critical to its handling and successful application.

Q1: My vial of this compound has developed a pink or brownish tint. Is it still usable? What causes this?

Answer: The discoloration you are observing is a classic sign of decomposition. The primary cause is the homolytic cleavage of the carbon-iodine (C-I) bond, which is inherently weak and susceptible to degradation by light (photolysis).[1] This cleavage generates iodine radicals (I•), which then combine to form molecular iodine (I₂), responsible for the characteristic brown or purple color.

  • Causality: The C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl bonds, making aryl iodides the most light-sensitive of the aryl halides.[1]

  • Recommendation: While the reagent might still be viable for some applications if the discoloration is faint, it is highly recommended to purify it before use, especially for sensitive reactions like transition metal-catalyzed couplings. The presence of I₂ can interfere with catalytic cycles and lead to unpredictable results.

Experimental Protocol 1: Purification of Discolored this compound
  • Preparation: Dissolve the discolored this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether).

  • Filtration: Prepare a short-plug column using a Pasteur pipette packed with a small amount of basic alumina or silica gel.

  • Elution: Pass the solution through the plug. The polar iodine (I₂) will be adsorbed by the stationary phase, while the less polar product will elute.

  • Solvent Removal: Collect the colorless eluent and remove the solvent under reduced pressure.

  • Storage: Immediately store the purified, now colorless, solid or oil under an inert atmosphere (N₂ or Ar), protected from light (e.g., in an amber vial wrapped in foil), and at a low temperature (≤ 4 °C).

Q2: I've noticed a gradual loss of the characteristic isocyanide smell and a decrease in yield over time. What is happening?

Answer: This indicates the degradation of the isocyanide functional group. Isocyanides are sensitive to acidic conditions and can undergo hydrolysis to the corresponding N-formamide (in this case, N-(2-iodophenyl)formamide).[2] This can be catalyzed by trace amounts of acid in your solvent, on glassware, or from atmospheric moisture (H₂O) in the presence of an acid catalyst.

  • Causality: The isocyanide carbon is electrophilic and susceptible to nucleophilic attack. In the presence of acid, the nitrogen is protonated, further activating the carbon for attack by water.[2]

  • Prevention: Always use anhydrous solvents and perform reactions under an inert atmosphere. Ensure all glassware is thoroughly dried and, if necessary, base-washed to remove acidic residues.

Below is a diagram illustrating the primary degradation pathways.

G cluster_main This compound cluster_photo Photolytic Cleavage cluster_hydro Acid-Catalyzed Hydrolysis A I-C₆H₄-N≡C B I• + •C₆H₄-N≡C A->B hν (Light) D I-C₆H₄-NH=C: A->D +H⁺ C I₂ (Discoloration) B->C Dimerization E I-C₆H₄-NH-CHO (N-(2-iodophenyl)formamide) D->E +H₂O, -H⁺

Caption: Primary decomposition pathways for this compound.

Part 2: Troubleshooting in Reaction Environments

This section focuses on specific issues encountered during common synthetic applications.

FAQ: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Q3: My Sonogashira coupling reaction with this compound is sluggish, and I'm getting a lot of black precipitate (palladium black). Why?

Answer: This is a common and multifaceted problem stemming from catalyst deactivation and/or side reactions. There are several potential causes:

  • Catalyst Poisoning by Isocyanide: Isocyanides are excellent ligands for transition metals.[2] While this property is harnessed in some reactions, in others, the this compound can coordinate too strongly to the palladium center, inhibiting the catalytic cycle and preventing the desired oxidative addition or reductive elimination steps.

  • Decomposition Products: As discussed, I₂ from photodecomposition can interfere with the Pd(0)/Pd(II) catalytic cycle.

  • Homocoupling (Glaser Coupling): The copper(I) co-catalyst, essential for the Sonogashira reaction, can also promote the homocoupling of your terminal alkyne, consuming starting material and complicating purification.[3]

  • Isocyanide Insertion: In some cases, the isocyanide itself can insert into the palladium-carbon bond, leading to undesired byproducts instead of the simple cross-coupling product.[4][5]

Troubleshooting Workflow: Optimizing Sonogashira Couplings

G start Low Yield / Catalyst Crash in Sonogashira Reaction check_reagent 1. Is the this compound pure and colorless? start->check_reagent purify Purify via Alumina Plug (Protocol 1) check_reagent->purify No check_conditions 2. Are reaction conditions strictly inert and dark? check_reagent->check_conditions Yes purify->check_conditions improve_conditions Degas solvent thoroughly. Use Schlenk techniques. Wrap flask in foil. check_conditions->improve_conditions No check_catalyst 3. Is the catalyst system optimal? check_conditions->check_catalyst Yes improve_conditions->check_catalyst change_catalyst Consider a copper-free Sonogashira. Use a bulky phosphine ligand (e.g., SPhos, XPhos) to favor reductive elimination. check_catalyst->change_catalyst No success Improved Yield and Catalyst Stability check_catalyst->success Yes change_catalyst->success

Caption: Troubleshooting decision tree for Sonogashira reactions.

FAQ: Multicomponent and Cyclization Reactions

Q4: I am attempting a benzofuran synthesis via intramolecular cyclization, but I am observing polymerization and low yields of the desired heterocycle. What's going wrong?

Answer: This issue often arises from the high reactivity of the isocyanide group, which can compete with the desired cyclization pathway.

  • Polymerization: Isocyanides can polymerize, especially in the presence of Lewis or Brønsted acids, which might be used to promote your cyclization.[2] This acid-catalyzed polymerization is a common side reaction that consumes your starting material.

  • Reaction Kinetics: The rate of the desired intramolecular cyclization must be significantly faster than the rate of intermolecular polymerization. If the cyclization is sterically hindered or electronically disfavored, polymerization can become the dominant pathway.

  • Reactivity of Intermediates: In many palladium-catalyzed cyclizations, an organopalladium intermediate is formed. The isocyanide can insert into this intermediate before the cyclization step occurs, leading to a completely different product scaffold.[6]

Table 1: Key Parameters for Mitigating Isocyanide Instability in Cyclizations
ParameterStandard ConditionTroubleshooting Adjustment & Rationale
Catalyst/Acid Strong Lewis Acid (e.g., Sc(OTf)₃)Use a milder catalyst or a lower catalyst loading to minimize polymerization.[7]
Concentration 0.1 - 0.5 MRun the reaction at high dilution (0.01 - 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Temperature Elevated (50-100 °C)Attempt the reaction at a lower temperature. While this may slow the desired reaction, it will disproportionately slow the undesired polymerization pathway.
Mode of Addition All reagents added at onceUse slow addition (syringe pump) of the this compound to keep its instantaneous concentration low, thus suppressing side reactions.

Part 3: Handling, Storage, and Safety

Q5: What are the best practices for long-term storage of this compound?

Answer: Proper storage is crucial to ensure the longevity and purity of the reagent.

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). Oxygen can contribute to oxidative degradation pathways.

  • Temperature: Store in a refrigerator or freezer (≤ 4 °C). Low temperatures slow the rate of all decomposition pathways.

  • Light: Protect from all light sources by using an amber vial and wrapping it with aluminum foil.[1]

  • Purity: Ensure the material is pure before long-term storage. Impurities, especially acidic ones, can accelerate decomposition.

Safety Note: Like most volatile isocyanides, this compound has a potent and unpleasant odor.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • El Kaim, L., & Grimaud, L. (2010). Isocyanide-based multicomponent reactions: a powerful tool in organic synthesis. Tetrahedron, 66(32), 5771-5814. [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved January 17, 2026, from [Link]

  • Rajesh, M., Thirupathi, N., Reddy, T. J., Kanojiya, S., & Reddy, M. S. (2015). An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols. The Journal of Organic Chemistry, 80(23), 12311-12320. [Link]

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an emerging tool in medicinal chemistry. Drug Discovery Today: Technologies, 8(2-4), e85-e93. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yamazaki, H., & Hagihara, N. (1970). Interactions of isocyanides with transition metal complexes. IX. Single and multiple insertion of isocyanide into palladium-to-carbon .sigma. bonds. Inorganic Chemistry, 9(6), 1496-1500. [Link]

  • Wang, D., & Zhu, J. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4934. [Link]

  • Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for 1-Iodo-2-isocyanobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Iodo-2-isocyanobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile bifunctional reagent. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section addresses fundamental questions regarding the handling, stability, and general reactivity of this compound.

Q1: How should I properly store and handle this compound to ensure its stability and reactivity?

A1: Proper storage is critical. Isocyanides, particularly aromatic ones, can be sensitive to moisture, acid, and prolonged exposure to heat, which can lead to hydrolysis, polymerization, or rearrangement.[1][2] To maintain the compound's integrity:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C for long-term storage).[2]

  • Handling: Always handle the compound in a well-ventilated fume hood. Due to the potent and unpleasant odor characteristic of isocyanides, appropriate personal protective equipment (PPE) is essential.[2] Use dry solvents and glassware to prevent hydrolysis of the isocyanide group to the corresponding formamide.

Q2: What are the primary modes of reactivity for this compound?

A2: this compound is a bifunctional molecule, offering two distinct reaction sites:

  • The C-I Bond: The aryl iodide is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Ullmann couplings.[3][4][5] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position.

  • The Isocyanide Group (-NC): This functional group is highly versatile. It can act as a C-centered nucleophile in SN2 reactions[6][7][8][9], participate in multicomponent reactions (MCRs) like the Ugi and Passerini reactions[10], undergo carbene-like insertion reactions[11], and serve as a ligand in organometallic chemistry.

Q3: Can the isocyanide group interfere with cross-coupling reactions at the C-I site?

A3: Yes, this is a crucial consideration. Isocyanides can act as ligands and coordinate to transition metal catalysts (e.g., palladium, copper), potentially inhibiting or altering the catalytic cycle. This can lead to lower yields or complete reaction failure. Optimization often involves selecting ligands for the catalyst that are less easily displaced by the isocyanide or using reaction conditions that disfavor isocyanide coordination.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the two most common palladium-catalyzed reactions involving this compound: Sonogashira and Suzuki-Miyaura couplings.

Sonogashira-Hagihara Coupling Troubleshooting

The Sonogashira reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][12]

Q4: My Sonogashira coupling with this compound is giving low to no yield. What are the common causes?

A4: Low yields in this reaction are typically traced back to catalyst deactivation, issues with the reagents, or suboptimal conditions.

  • Cause 1: Catalyst Inhibition/Deactivation. The isocyanide group on your substrate can coordinate to the palladium or copper catalyst, poisoning it.

    • Solution: Increase the loading of a robust phosphine ligand (e.g., PPh₃, XPhos) to outcompete the isocyanide for coordination sites on the palladium center. Alternatively, consider a copper-free Sonogashira protocol, which can sometimes be less sensitive to coordinating functional groups.[13]

  • Cause 2: Alkyne Homocoupling (Glaser Coupling). You observe significant formation of a symmetrical bi-alkyne byproduct. This side reaction is promoted by the copper catalyst in the presence of oxygen.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

  • Cause 3: Ineffective Base. The base is critical for deprotonating the terminal alkyne to form the copper acetylide intermediate.[13]

    • Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure they are dry and pure. For less acidic alkynes, a stronger base might be required, but this can promote side reactions.

Below is a troubleshooting workflow to systematically diagnose a failed Sonogashira reaction.

Caption: Troubleshooting workflow for a Sonogashira coupling reaction.

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound.[5][14]

Q5: I am attempting a Suzuki coupling with this compound and a phenylboronic acid, but the reaction is sluggish and incomplete. How can I optimize it?

A5: Sluggish Suzuki reactions are often due to issues with the three key steps of the catalytic cycle: oxidative addition, transmetallation, or reductive elimination.

  • Cause 1: Inefficient Transmetallation. This is the most common bottleneck. The transfer of the organic group from boron to palladium requires activation of the boronic acid by a base.[5]

    • Solution 1 (Base): The choice of base is critical. Aqueous bases like K₂CO₃ or K₃PO₄ are effective. K₃PO₄ is a stronger activator and can be beneficial for challenging couplings. Ensure a biphasic system (e.g., Toluene/Water) or a solvent that can dissolve the base (e.g., DMF, Dioxane with water) is used to facilitate interaction.

    • Solution 2 (Boron Species): Boronic acids can undergo dehydration to form unreactive boroxine trimers. Using a potassium trifluoroborate salt (R-BF₃K) instead of the boronic acid can improve stability and reactivity, as the fluoride activates the boron for transmetallation.

  • Cause 2: Catalyst Deactivation. Similar to the Sonogashira coupling, the isocyanide can interfere with the palladium catalyst.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition and promote rapid oxidative addition and reductive elimination.

  • Cause 3: Protodeboronation. The boronic acid can be cleaved by water or protic solvents before it has a chance to participate in the catalytic cycle.

    • Solution: Use the boronic acid in a slight excess (1.2-1.5 equivalents). Additionally, adding the boronic acid portion-wise or via syringe pump can sometimes mitigate this side reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetallation (Ar'-B(OH)₂ + Base) [RATE LIMITING] RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Failure1 Failure Point: Ineffective Base or Boroxine Formation Failure1->Transmetal Failure2 Failure Point: Isocyanide Inhibition Failure2->Pd0

Caption: Suzuki catalytic cycle with key failure points highlighted.

Optimized Reaction Parameter Summary

The following table provides a starting point for optimizing cross-coupling reactions with this compound.

ParameterSonogashira CouplingSuzuki-Miyaura Coupling
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ (often included in catalyst)SPhos, XPhos, RuPhos (1.1-1.2 eq. to Pd)
Cu Co-catalyst CuI (1-10 mol%)Not Applicable
Base TEA, DIPEA (2-3 eq.)K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)
Solvent THF, DMF, or Toluene/Amine mixtureToluene/H₂O, Dioxane/H₂O, or DMF
Temperature 25 - 80 °C60 - 110 °C

Part 3: Synthesis and Purification of this compound

A reliable supply of high-purity starting material is paramount. The most common route is a two-step synthesis from 2-iodoaniline.[15][16]

Synthesis_Pathway Start 2-Iodoaniline Intermediate N-(2-iodophenyl)formamide Start->Intermediate Step 1: Formylation (HCO₂H / Ac₂O) Product This compound Intermediate->Product Step 2: Dehydration (POCl₃, DIPEA)

Caption: Two-step synthesis of this compound.

Q6: My dehydration of N-(2-iodophenyl)formamide to the isocyanide is low-yielding. How can I improve this step?

A6: The dehydration of the formamide is the most challenging step and requires strictly anhydrous conditions.

  • Cause 1: Incomplete Dehydration. The dehydrating agent is not potent enough or is used in insufficient quantity.

    • Solution: Phosgene (or its safer equivalent, triphosgene) is highly effective but hazardous. A more common and safer laboratory reagent is phosphorus oxychloride (POCl₃) in the presence of a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[15] Use POCl₃ in a slight excess (e.g., 1.1-1.2 eq.) and add it slowly at low temperature (0 °C) to control the exothermic reaction.

  • Cause 2: Product Decomposition/Side Reactions. The isocyanide product can be hydrolyzed by trace water or react with nucleophilic impurities.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents (e.g., dry dichloromethane or THF). The workup should be performed quickly and under non-acidic conditions. A rapid wash with cold aqueous sodium bicarbonate solution can neutralize any remaining acidic species.

  • Cause 3: Purification Losses. Isocyanides can be sensitive to silica gel chromatography.

    • Solution: If chromatography is necessary, use a neutral support like deactivated (with TEA) silica gel and elute quickly. Alternatively, purification by bulb-to-bulb distillation (Kugelrohr) under high vacuum can be effective if the product is thermally stable enough.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 2-Iodoaniline

  • In a round-bottom flask, cool 10 mL of formic acid to 0 °C in an ice bath.

  • Slowly add 5.0 g of 2-iodoaniline to the cold formic acid with stirring.

  • Add 6.0 mL of acetic anhydride dropwise to the mixture, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(2-iodophenyl)formamide.

Step 2: Dehydration to this compound CAUTION: This step should be performed in a well-ventilated fume hood.

  • To an oven-dried, three-neck flask under an argon atmosphere, add the N-(2-iodophenyl)formamide (e.g., 4.0 g) and 50 mL of anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA, 2.5 equivalents) and cool the mixture to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture into a flask containing 100 mL of ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude product by flash chromatography on deactivated silica gel or by vacuum distillation to obtain this compound.

References

  • PubChem. o-Iodonitrobenzene | C6H4INO2 | CID 69115. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. o-Iodoanisole | C7H7IO | CID 68257. National Center for Biotechnology Information. [Link]

  • The Dong Group. Isocyanide Chemistry.[Link]

  • Organic Chemistry Portal. Ullmann Reaction.[Link]

  • Patil, P., et al. (2023). The isocyanide SN2 reaction. Nature Communications.[Link]

  • Royal Society of Chemistry. Uncommon carbene insertion reactions.[Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • Wikipedia. Sonogashira coupling.[Link]

  • Organic Syntheses. IODOBENZENE.[Link]

  • Pop, A., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.[Link]

  • ResearchGate. (PDF) The Isocyanide SN2 Reaction.[Link]

  • Google Patents.US4788354A - Method for the synthesis of iodobenzene.
  • Royal Society of Chemistry. Isocyanide 2.0.[Link]

  • SciSpace. (Open Access) The Isocyanide SN2 Reaction (2023).[Link]

  • Royal Society of Chemistry. Ullmann coupling of aryl iodides catalyzed by gold nanoparticles stabilized on nanocrystalline magnesium oxide.[Link]

  • Organic Syntheses. o-TOLYL ISOCYANIDE.[Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid.[Link]

  • University of Groningen Research Portal. The isocyanide SN2 reaction.[Link]

  • Google Patents.
  • Google Patents.CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Organic Chemistry Portal. Flow Chemistry: Sonogashira Coupling.[Link]

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.[Link]

  • Organic Syntheses. iodobenzene.[Link]

  • Chemistry LibreTexts. Sonogashira Coupling.[Link]

  • PubChem. Iodobenzene | C6H5I | CID 11575. National Center for Biotechnology Information. [Link]

  • Sciencemadness Discussion Board. Isocyanide Synthesis.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • ResearchGate. Coupling reactions involving bulky secondary amines and iodobenzene at...[Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.[Link]

  • Kurpiewska, K., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.[Link]

  • Creutz, S. E., et al. (2012). Photoinduced Ullmann C-N coupling: demonstrating the viability of a radical pathway. Science.[Link]

  • Baran Lab. Isocyanide Chemistry.[Link]

  • ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.[Link]

Sources

troubleshooting failed reactions with 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-iodo-2-isocyanobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your synthetic work.

Critical First-Pass Analysis: The 4-Point Check

Before diving into complex troubleshooting, it's crucial to rule out common oversights. When a reaction with this compound fails, begin with this four-point check. These issues account for a significant percentage of failed experiments.

  • Reagent Integrity: Have you verified the purity and stability of your this compound? Isocyanides can be sensitive reagents.

  • Atmospheric Control: Are you using rigorously anhydrous and oxygen-free conditions, especially for transition-metal catalyzed reactions?[1]

  • Stoichiometry and Order of Addition: Have you double-checked all calculations?[2] Is the order of reagent addition correct for your specific reaction type?

  • Thermal Management: Is the reaction temperature being accurately monitored and maintained? Localized overheating or inconsistent temperature can lead to decomposition or side reactions.[2]

Below is a workflow to guide your initial troubleshooting efforts.

cluster_check Initial 4-Point Check start Reaction Failed with This compound reagent 1. Reagent Integrity? (Purity, Storage) start->reagent atmosphere 2. Atmosphere Control? (Anhydrous, Inert) reagent->atmosphere stoichiometry 3. Calculations & Addition Order? atmosphere->stoichiometry temperature 4. Thermal Control? stoichiometry->temperature outcome Proceed to Specific Troubleshooting Q&A temperature->outcome

Caption: A high-level workflow for initial reaction failure analysis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, properties, and reactivity of this compound.

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional building block. Its utility stems from the distinct reactivity of its two functional groups:

  • Iodo Group: It serves as an excellent leaving group in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and metal-free cyclizations.[3][4] The C-I bond is the most reactive of the carbon-halogen bonds in oxidative addition to low-valent metal centers like Pd(0).[5]

  • Isocyanide Group: It is a versatile functional group that participates in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[6][7] It can also act as a nucleophile or undergo cycloadditions.[8][9]

The ortho-disposition of these groups makes it a powerful precursor for synthesizing nitrogen-containing heterocycles through tandem reaction sequences.

Q2: How must I store and handle this compound to ensure its stability and reactivity?

A2: Proper storage is critical. Isocyanides are prone to decomposition and polymerization under improper conditions.[10] Aryl iodides can be light-sensitive.[11][12]

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents hydrolysis by atmospheric moisture and potential oxidation.
Temperature Store at low temperatures (-20°C to 4°C).Minimizes decomposition and oligomerization pathways.
Light Protect from light by using an amber vial or storing in the dark.[12]Aryl iodides can be light-sensitive, potentially leading to radical side reactions.[11]
Purity Use a freshly opened bottle or repurify if stored for a long time.Impurities can inhibit catalysts or promote side reactions.

Q3: What are the most common side reactions associated with this reagent?

A3: There are two main classes of side reactions to be aware of:

  • Isocyanide-Mediated Side Reactions: The isocyanide group itself can undergo undesired transformations. Polymerization is a known issue, particularly at high concentrations, high temperatures, or in the presence of certain transition metals or acidic impurities.[10] Hydrolysis to the corresponding 2-iodophenylformamide can occur if water is present.

  • Iodide-Mediated Side Reactions: In transition metal-catalyzed reactions, the iodide generated can sometimes act as a catalyst poison by strongly coordinating to the metal center and inhibiting substrate binding.[5] In oxidative cyclizations, competing pathways may exist if other nucleophiles are present.[13]

Troubleshooting Guide: Transition-Metal Catalyzed Reactions

This section focuses on issues encountered during cross-coupling and cyclization reactions where the iodo group is the primary reactive site.

Problem Area: No Reaction or Low Conversion

Q4: My palladium-catalyzed reaction (e.g., Suzuki, Sonogashira) is not proceeding. I've confirmed my other reagents are fine. What could be the cause?

A4: When a typically reliable cross-coupling fails, the issue often lies with the catalyst's activity or the specific interactions of your substrate.

Possible Cause 1: Catalyst Inactivation The isocyanide group, being a carbon-based ligand, can coordinate to the palladium center. This coordination can sometimes be too strong, effectively acting as a catalyst poison by blocking the sites needed for oxidative addition or other steps in the catalytic cycle.

Troubleshooting Steps:

  • Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[1] This can overcome partial inhibition.

  • Change the Ligand: The choice of ligand is critical. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can sometimes stabilize the catalytic species and promote reductive elimination over isocyanide binding. The ligand can influence both the stability and activity of the catalyst.[14]

  • Switch the Palladium Precursor: If you are using a Pd(II) source that requires in-situ reduction (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure your reduction conditions are effective. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.

Possible Cause 2: Poor Reagent Quality The this compound may have degraded. Isocyanides can be hydrolyzed by trace acid or water to formamides, which are unreactive in cross-coupling.

Troubleshooting Steps:

  • Purity Check: Run a quick ¹H NMR or IR spectrum of your starting material. The isocyanide stretch in the IR is typically a sharp, strong band around 2130-2110 cm⁻¹. The presence of a broad N-H stretch and a C=O stretch around 1680 cm⁻¹ would indicate formamide contamination.

  • Repurification: If impure, the reagent can be purified by rapid column chromatography on silica gel deactivated with a base (e.g., triethylamine in the eluent) to prevent decomposition on the column.

cluster_pd_cycle Palladium Cross-Coupling Cycle cluster_failure Potential Failure Points pd0 Pd(0)L₂ oxidative_addition Oxidative Addition C-I Bond Cleavage pd0->oxidative_addition:f0 This compound failure1 Isocyanide Poisoning | Isocyanide binds to Pd(0), preventing oxidative addition. pd0->failure1:f0 Inhibition pd2_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation R-M + Ar-Pd-I → Ar-Pd-R pd2_intermediate->transmetalation:f0 Coupling Partner (e.g., Boronic Acid) failure2 Ligand Inhibition | Iodide (I⁻) or excess ligand can inhibit transmetalation. pd2_intermediate->failure2:f0 Inhibition pd2_intermediate2 Ar-Pd(II)-R(L)₂ transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination Ar-R Bond Formation pd2_intermediate2->reductive_elimination:f0 reductive_elimination->pd0 Product

Caption: A simplified Pd-catalyzed cross-coupling cycle highlighting potential inhibition points.

Problem Area: Complex Reaction Mixture / Multiple Products

Q5: My reaction produces a complex mixture of unidentified products. What are the likely culprits?

A5: A complex mixture suggests that either the starting material or the desired product is unstable under the reaction conditions, or that multiple reaction pathways are competing.

Troubleshooting Protocol: Stability Test Before re-running the entire reaction, perform a simple stability test.

  • Objective: Determine if your starting material or product is stable under the reaction conditions minus one key reagent.

  • Procedure:

    • Set up three small-scale vials.

    • Vial 1 (Base Stability): Add this compound, solvent, and base. Stir at the reaction temperature for a few hours.

    • Vial 2 (Thermal Stability): Add this compound and solvent. Stir at the reaction temperature.

    • Vial 3 (Catalyst Stability): Add this compound, solvent, catalyst, and ligand. Stir at the reaction temperature.

  • Analysis: Monitor each vial by TLC or LC-MS against a reference spot of the starting material. If decomposition is observed in any vial, you have identified a key factor causing the complex mixture.[15]

  • Action: If base is the issue, screen weaker or sterically hindered bases. If thermal instability is the problem, lower the reaction temperature, even if it requires a longer reaction time.

Troubleshooting Guide: Isocyanide-Based Multicomponent Reactions

This section addresses common failures in reactions like the Ugi and Passerini reactions, where the isocyanide group is the key reactant.

Problem Area: Low Yield in Ugi or Passerini Reactions

Q6: My Ugi four-component reaction (U-4CR) with this compound is very sluggish and gives a low yield. Why?

A6: The success of an Ugi reaction hinges on the formation of an imine (from the aldehyde/ketone and amine) followed by nucleophilic attack from the isocyanide.[7][16] A failure here can point to electronic or steric issues.

Possible Cause 1: Reduced Nucleophilicity Aromatic isocyanides are generally less nucleophilic than their aliphatic counterparts.[10] The iodine atom on the ring is electron-withdrawing via induction, which can further decrease the electron density on the isocyanide carbon, making it a poorer nucleophile.

Troubleshooting Steps:

  • Solvent Choice: Switch to a more polar or protic solvent that can facilitate the reaction. 2,2,2-Trifluoroethanol (TFE) or methanol are often excellent choices for Ugi reactions as they can stabilize the charged intermediates and promote the initial imine formation.[7]

  • Increase Concentration: MCRs often benefit from higher concentrations (e.g., 0.5 M to 1.0 M) to drive the equilibrium toward the product.[1]

  • Use a Lewis Acid: A mild Lewis acid can be used to activate the carbonyl component, accelerating imine formation, which is often the rate-limiting step. However, strong acids must be avoided as they will decompose the isocyanide.

Possible Cause 2: Inefficient Imine Formation If you are using a poorly reactive aldehyde/ketone or amine, the initial imine may not form in sufficient concentration.

Troubleshooting Protocol: Pre-formation of the Imine

  • Objective: Decouple the imine formation step from the isocyanide addition.

  • Procedure:

    • In a flask, dissolve the aldehyde/ketone and the amine in the chosen solvent (e.g., methanol or DCM).

    • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

    • Stir at room temperature for 1-2 hours to form the imine. You can monitor its formation by NMR or by the disappearance of the aldehyde/ketone on a TLC plate.

    • Filter off the dehydrating agent.

    • To this solution containing the pre-formed imine, add the carboxylic acid component, followed by the this compound.

  • Rationale: This ensures that a sufficient concentration of the electrophilic imine is present for the isocyanide to attack, often dramatically improving yields for sluggish systems.[16]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2016). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Resource-Efficient Technologies, 2(1), 2-17. This is a general reference for iodine catalysis, not specific to the isocyanide compound.
  • Varadi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available from: [Link]

  • Ugi, I. (2001). Isocyanide Chemistry. Angewandte Chemie International Edition, 40(1), 26-40. (Note: This is a foundational review, a specific URL may not be available from the search, but the citation is standard). A similar review is available: [Link]

  • Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available from: [Link]

  • Powers, K. S., & Jackson, J. E. (2021). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. Journal of the American Chemical Society, 143(34), 13547-13553. Available from: [Link]

  • van Leeuwen, P. W. N. M. (2011). Iodide effects in transition metal catalyzed reactions. Dalton Transactions, 40(35), 8886-8898. Available from: [Link]

  • Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. (Note: General MCR review, a similar one is available here: [Link])

  • Kazmaier, U. (2010). Isocyanide-Based Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 15(4), 2464-2485. Available from: [Link]

  • Fan, R., et al. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis, 52(06), 928-932. Available from: [Link]

  • Alajarin, M., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 88(13), 8863–8874. Available from: [Link]

  • van Leeuwen, P. W. N. M. (2011). Iodide Effects in Transition Metal Catalyzed Reactions. Dalton Transactions, 40(35), 8886-8898. (Note: Same as[4], also available via ResearchGate: [Link])

  • Dains, F. B., & Brewster, R. Q. (1929). Iodobenzene. Organic Syntheses, 9, 46. Available from: [Link]

  • Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6782. Available from: [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Society Reviews, 41(11), 3969-4009. Available from: [Link]

  • O'Driscoll, L. J., et al. (2013). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs, 2, 154-157. Available from: [Link]

  • Alajarin, M., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry. (Note: Same as[8], also available via ResearchGate: [Link])

  • Faiz, J. (2013). Isocyanide Chemistry Without the Smell. ChemistryViews. Available from: [Link]

  • Kumar, D., & Pilania, M. (2017). Hypervalent iodine (V) catalyzed reactions. Arkivoc, 2017(part v), 28-71. Available from: [Link]

  • Zheng, Q. (2023). New developments and applications of isocyanide chemistry. University of Groningen. Available from: [Link]

  • Lucas, H. J., & Kennedy, E. R. (1929). Iodobenzene. Organic Syntheses, 9, 52. (Note: A different procedure for Iodobenzene, available from: [Link])

  • Cadierno, V., & Francos, J. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(1), 51-73. Available from: [Link]

  • Chiba, S., et al. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molbank, 2017(2), M929. Available from: [Link]

  • The Vlachos Research Group. (2015). Effect of Ligand, Support and Solvent on the O2 Binding of Nonprecious Metal Catalysts: An Ab Initio Study. Journal of Physical Chemistry C, 119(25), 14144-14152. (Note: General catalysis reference, available via ResearchGate: [Link])

  • CN103172480A. (2013). Method for preparing iodo aromatic hydrocarbon. Google Patents.
  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

  • CN102936223A. (2013). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.

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safe handling and storage of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. While comprehensive, it is not a substitute for a formal risk assessment and the user's own judgment. A complete Safety Data Sheet (SDS) for 1-Iodo-2-isocyanobenzene (CAS 183209-25-8) was not publicly available at the time of writing. Therefore, this guidance is synthesized from information on the closely related 2-iodophenyl isocyanate, general safety protocols for aryl isocyanates, and data for analogous iodo- and nitro-substituted benzene compounds.[1][2][3] Always consult the most current SDS provided by your supplier before use.

Introduction

This compound is a bifunctional aromatic compound of increasing interest in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its unique structure, featuring both a reactive isocyanate group and an iodinated phenyl ring, allows for a diverse range of chemical transformations. The isocyanate moiety serves as a potent electrophile for reactions with nucleophiles, while the iodo-group is a versatile handle for cross-coupling reactions.[4][5] However, the inherent reactivity of the isocyanate group also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound.

Core Safety & Handling

Hazard Profile

Based on available data for this compound and related aryl isocyanates, the compound should be treated as highly hazardous.[1][6]

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[6]
Eye Damage/Irritation Causes serious eye irritation.[6]
Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer). May cause an allergic skin reaction (skin sensitizer).
Specific Target Organ Toxicity May cause respiratory irritation.

This table is based on data for analogous compounds and may not be exhaustive.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[7][8]

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber).[8]Provides a robust barrier against skin contact and absorption. Thin latex gloves are not suitable.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation.
Respiratory Protection A NIOSH-approved supplied-air respirator is recommended, especially when working outside of a certified chemical fume hood or with heated material.[9]Aryl isocyanates have poor warning properties, meaning their odor threshold is often higher than the permissible exposure limit.[9]
Body Protection A chemical-resistant lab coat, apron, and full-length pants. Disposable coveralls should be considered for larger-scale operations.[8][10]Prevents skin contact from spills or splashes.

Storage and Stability

Core Principle: The primary goal of storage is to prevent contact with moisture and incompatible materials, which can lead to degradation of the compound and potentially hazardous situations.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Temperature: While specific data for this compound is unavailable, a related compound, 2-iodophenyl isocyanate, is stored at -20°C.[11] In the absence of supplier-specific instructions, refrigerated storage in a desiccated environment is a prudent measure.

  • Container: Use a tightly sealed, clearly labeled container. Ensure the container cap has a liner that is inert to isocyanates.

  • Incompatibilities: Isolate from water, alcohols, amines, strong bases, and strong oxidizing agents.[6] Reaction with these substances can be exothermic and may lead to pressure buildup in sealed containers.[12]

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood Ensure fume hood is operational and sash is at the correct height prep_ppe->prep_hood prep_inert Prepare inert atmosphere (e.g., Nitrogen or Argon line) prep_hood->prep_inert prep_reagents Ensure all glassware and reagents are scrupulously dry prep_inert->prep_reagents handle_transfer Transfer compound under positive inert gas pressure prep_reagents->handle_transfer handle_reaction Set up reaction in a closed system under inert atmosphere handle_transfer->handle_reaction handle_monitor Monitor reaction for signs of exotherm or gas evolution handle_reaction->handle_monitor cleanup_quench Quench reaction and residual reagent with a suitable nucleophile (e.g., isopropanol) handle_monitor->cleanup_quench cleanup_decon Decontaminate glassware with isocyanate neutralization solution cleanup_quench->cleanup_decon cleanup_waste Dispose of all waste (solid and liquid) as hazardous cleanup_decon->cleanup_waste

Safe Handling Workflow for this compound

Troubleshooting and FAQs

This section addresses common issues encountered during the use of this compound and other aryl isocyanates.

Q1: I've noticed a white precipitate forming in my reaction mixture. What is it and how can I prevent it?

A1: The formation of a white precipitate is a classic sign of water contamination in an isocyanate reaction.[13] The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine is highly nucleophilic and rapidly reacts with a second molecule of isocyanate to form an insoluble disubstituted urea.[13][14][15]

Troubleshooting Steps:

  • Solvent Purity: Ensure your reaction solvent is anhydrous. Use freshly dried solvent from a still or a commercial solvent system.

  • Reagent Purity: Dry all other reagents, especially nucleophiles like alcohols or amines, as they can be hygroscopic.

  • Glassware: Oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as argon or nitrogen.[13]

Q2: My reaction is foaming or bubbling, and I'm observing a lower-than-expected yield. What's happening?

A2: This is also a strong indicator of moisture contamination. The bubbling is caused by the release of carbon dioxide (CO₂) gas during the decomposition of the carbamic acid intermediate.[13][15] This side reaction consumes your starting isocyanate, leading to a reduced yield of your desired product.[13]

Troubleshooting Steps:

  • Follow all the steps outlined in the answer to Q1 to rigorously exclude water from your reaction.

  • If your reaction vessel is sealed, immediately and carefully vent it to a fume hood to prevent a dangerous buildup of pressure.[16]

Q3: Over time, my stock of this compound has turned yellow and seems less reactive. Why?

A3: This is likely due to slow degradation. Two common pathways are hydrolysis from trace moisture and polymerization. Isocyanates can react with themselves, especially in the presence of certain catalysts or impurities, to form dimers or trimers (isocyanurates).[17]

Prevention and Mitigation:

  • Storage: Always store the compound under a dry, inert atmosphere and at the recommended temperature (refrigerated or frozen, as per supplier).[11]

  • Inhibitors: For long-term storage or bulk quantities, the use of a polymerization inhibitor might be considered, though this should be done with a thorough understanding of its compatibility with your downstream application.[18][19][20]

  • Purification: If you suspect partial degradation, it may be possible to purify the remaining material by distillation under high vacuum, but this should only be attempted with extreme caution and appropriate safety measures due to the thermal sensitivity of isocyanates.

Q4: How do I handle a spill of this compound?

A4: Isocyanate spills must be handled promptly and with the correct procedure to neutralize the reactive isocyanate. Do not use water alone to clean up a spill. [16]

Spill Decontamination Protocol:

  • Evacuate: Evacuate all non-essential personnel from the area.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[21]

  • PPE: Don the appropriate PPE, including respiratory protection, double gloves, and eye/face protection.[12]

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial isocyanate spill kit absorbent.[12][22] Do not use combustible materials like sawdust.[12]

  • Neutralize: Slowly add a decontamination solution to the absorbed material. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[16][21] Allow this to react for at least 10-30 minutes. The reaction generates CO₂, so do not seal the waste container.[16][21]

  • Collect: Carefully shovel the neutralized mixture into an open-top, labeled waste container.

  • Final Decontamination: Wipe down the spill area with the decontamination solution.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning materials) as hazardous waste according to your institution's guidelines.[16]

G cluster_observe Observation cluster_cause Probable Cause cluster_solution Solution obs_precipitate White Precipitate cause_water Moisture Contamination (Hydrolysis) obs_precipitate->cause_water obs_gas Gas Evolution / Foaming obs_gas->cause_water obs_yield Low Yield obs_yield->cause_water obs_color Discoloration / Inactivity obs_color->cause_water cause_poly Polymerization / Dimerization obs_color->cause_poly sol_dry Use Anhydrous Solvents/Reagents Oven-Dry Glassware cause_water->sol_dry sol_inert Work Under Inert Atmosphere (Ar or N2) cause_water->sol_inert sol_vent Vent Reaction Vessel (Do Not Seal) cause_water->sol_vent sol_storage Proper Storage: Cold, Dry, Inert cause_poly->sol_storage

Troubleshooting Logic for Common Isocyanate Issues

References

  • SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.).
  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (n.d.). International Science Community Association. Retrieved from [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). FSI. Retrieved from [Link]

  • Guide to handling isocyanates. (2015, July 9). Safe Work Australia. Retrieved from [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved from [Link]

  • What PPE is required when working with isocyanates? (n.d.). Sysco Environmental. Retrieved from [Link]

  • A Guide to Occupational Exposure to Isocyanates. (n.d.).
  • GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved from [Link]

  • Protection Against Isocyanate Exposure. (2023, February 27). Total Source Manufacturing. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, November 24). Retrieved from [Link]

  • Quasi-Living Copolymerization of Aryl Isocyanates and Epoxides. (2020, November 17). PubMed. Retrieved from [Link]

  • Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds. (2011, June 9). Google Patents.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, March 1). Retrieved from [Link]

  • Polymerization Inhibitors. (n.d.). Quimidroga. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved from [Link]

  • Guide for safe use of isocyanates: An industrial hygiene approach. (n.d.). Retrieved from [Link]

  • The isocyanide SN2 reaction. (2023, September 19). PubMed. Retrieved from [Link]

  • Hydrolysis reaction of isocyanate. (n.d.). ResearchGate. Retrieved from [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025, March 3). PCI Magazine. Retrieved from [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Nucleophilic Isocyanation. (2020, March 9). PMC - NIH. Retrieved from [Link]

  • LABORATORY SAFETY PROGRAM GUIDELINE. (2020, February 19). Texas A&M University-San Antonio. Retrieved from [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024, August 8). Retrieved from [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water. (n.d.). ChemRxiv. Retrieved from [Link]

  • New isocyanide synthesis and its application to multicomponent reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • One Reacts as Two: Applications of N-Isocyaniminotriphenylphosphorane in Diversity-Oriented Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Nucleophilic vs Electrophilic Reactivity of Bioinspired Super-oxido Nickel(II) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-iodo-2-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound for your critical applications.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, low yields, and difficulties in the purification of downstream products. This guide provides a structured approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurity profile of this compound largely depends on its synthetic route and storage conditions. Common impurities may include:

  • Starting materials: Unreacted precursors such as 2-iodoaniline.

  • Hydrolysis product: The isocyanate functional group is susceptible to hydrolysis, which can lead to the formation of 2-iodoaniline.

  • Side-reaction byproducts: Depending on the synthesis method, byproducts from undesired reactions can be present.

  • Solvent residues: Residual solvents from the synthesis or previous purification steps.

Q2: My this compound sample is a dark color. Is it impure?

A2: While a pure compound is often colorless or pale yellow, a darker coloration can indicate the presence of impurities. These may be polymeric byproducts or trace amounts of colored impurities. A purification step is recommended to ensure the quality of the material.

Q3: How should I handle this compound to prevent degradation?

A3: Due to the reactive nature of the isocyanate group, it is crucial to handle this compound under anhydrous conditions to prevent hydrolysis.[1][2][3][4][5] Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Presence of Non-polar Impurities

Symptom: TLC analysis shows impurities with high Rf values (running close to the solvent front).

Cause: These are likely less polar impurities, which could include starting materials or non-polar byproducts.

Solution: Column Chromatography

Flash column chromatography is an effective method for separating compounds based on their polarity.[6][7][8][9]

Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_loading Loading & Elution cluster_collection Collection & Analysis prep_slurry Prepare silica gel slurry in a non-polar solvent (e.g., hexane). prep_column Pack the column with the slurry. prep_slurry->prep_column load_sample Carefully load the sample onto the top of the silica gel. prep_column->load_sample prep_sample Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). prep_sample->load_sample elute Elute the column with a non-polar solvent system (e.g., hexane/ethyl acetate gradient). load_sample->elute collect Collect fractions. elute->collect analyze Analyze fractions by TLC. collect->analyze combine Combine pure fractions. analyze->combine evaporate Evaporate the solvent under reduced pressure. combine->evaporate

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.[9]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a moderately polar solvent such as dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). The less polar impurities will elute first.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compound purifications.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Detection UV light (254 nm)The aromatic ring of this compound will be UV active.
Issue 2: Presence of Polar Impurities (e.g., 2-Iodoaniline)

Symptom: TLC analysis reveals impurities with low Rf values (remaining near the baseline). The presence of a primary amine can be confirmed by a specific stain (e.g., ninhydrin).

Cause: The most common polar impurity is 2-iodoaniline, formed from the hydrolysis of the isocyanate group.

Solution 1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample.[10][11][12] The principle is based on the differential solubility of the desired compound and the impurity in a particular solvent at different temperatures.

Workflow for Recrystallization

cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve the crude solid in a minimum amount of a hot solvent. cool_slow Allow the solution to cool slowly to room temperature. dissolve->cool_slow cool_ice Cool further in an ice bath to maximize crystal formation. cool_slow->cool_ice filter Collect the crystals by vacuum filtration. cool_ice->filter wash Wash the crystals with a small amount of cold solvent. filter->wash dry Dry the crystals under vacuum. wash->dry

Caption: Workflow for purification by recrystallization.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Hexane or a hexane/ethyl acetate mixture may be suitable.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a saturated solution is obtained at the boiling point.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Solvent SystemSuitability
HexaneGood for non-polar compounds.
HeptaneSimilar to hexane, but with a higher boiling point.
TolueneMay be a good choice if the compound is not soluble in alkanes.
Hexane/Ethyl AcetateA mixture can be used to fine-tune the solubility.

Solution 2: Distillation

If the impurities are non-volatile, distillation under reduced pressure can be an effective purification method.

Important Considerations:

  • Thermal Stability: Isocyanates can be thermally sensitive. It is crucial to use the lowest possible temperature for distillation, which is achieved by using a high vacuum.

  • Safety: The distillation of isocyanates should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.

  • Heating: Gently heat the flask containing the crude this compound in a heating mantle.

  • Distillation: The product will distill at a specific temperature and pressure. Collect the fraction that corresponds to the boiling point of the pure compound.

  • Product Collection: Collect the purified liquid in a receiving flask.

Safety Information

This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[13][14]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Lucas, H. J., & Kennedy, E. R. (1939). Iodobenzene. Organic Syntheses, 19, 55. doi:10.15227/orgsyn.019.0055
  • Scott Allen. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-IODO-2-ISOCYANATOBENZENE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT | Khan Academy [Video]. YouTube. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276–302. doi:10.15227/orgsyn.102.0276
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

  • Dains, F. B., & Brewster, R. Q. (1929). Iodobenzene. Organic Syntheses, 9, 46. doi:10.15227/orgsyn.009.0046
  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). o-Iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). o-Iodoanisole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
  • Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
  • Physics & Maths Tutor. (n.d.). CP5 Rate of Hydrolysis of Halogenoalkanes - Edexcel Chemistry International A Level. Retrieved from [Link]

  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. Retrieved from [Link]

  • Pearson qualifications. (n.d.). Core practical 4: Investigate the hydrolysis of halogenoalkanes. Retrieved from [Link]

  • MaChemGuy. (2021, April 30). Relative Rates of Hydrolysis of Haloalkanes (iPhone 4) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Pharmaffiliates. (n.d.). 1-Iodo-2-isopropylbenzene. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Iodo-2-isocyanobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Iodo-2-isocyanobenzene is a versatile bifunctional reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive iodine atom and an isocyano group on adjacent positions of a benzene ring, allows for a diverse range of subsequent chemical transformations. The iodo group serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. Simultaneously, the isocyanide functionality is a valuable participant in multicomponent reactions like the Ugi and Passerini reactions, facilitating the rapid construction of complex molecular scaffolds. This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound predominantly proceeds through two main strategic disconnections: the introduction of the isocyano group onto a pre-existing 2-iodoaniline scaffold, or the iodination of a precursor already containing a latent or protected amino functionality destined to become the isocyanide. This guide will focus on the most practical and reported of these strategies: the dehydration of N-(2-iodophenyl)formamide. A theoretical Sandmeyer-type approach will also be discussed as a potential, though less documented, alternative.

Method Starting Material Key Transformation Typical Yield Scalability Safety Considerations Reagent Cost & Availability
Method 1: Dehydration of N-(2-iodophenyl)formamide 2-IodoanilineFormylation followed by dehydrationGood to ExcellentGoodIsocyanide product is toxic and has a strong, unpleasant odor. Dehydrating agents can be corrosive and moisture-sensitive.Starting material and reagents are commercially available.
Method 2: Sandmeyer-type Reaction (Theoretical) 2-IodoanilineDiazotization followed by isocyanide formationVariable/UndocumentedPotentially challengingDiazonium salts can be explosive. Cyanide reagents are highly toxic.Starting material is available, but specific isocyanide-forming Sandmeyer reagents are not standard.

Method 1: Dehydration of N-(2-iodophenyl)formamide

This is the most established and reliable method for the synthesis of this compound. The two-step process involves the initial formylation of commercially available 2-iodoaniline, followed by the dehydration of the resulting N-(2-iodophenyl)formamide.

Reaction Pathway

Dehydration_of_Formamide 2-Iodoaniline 2-Iodoaniline N-(2-iodophenyl)formamide N-(2-iodophenyl)formamide 2-Iodoaniline->N-(2-iodophenyl)formamide Formylation Formic_Acid Formic Acid or Ethyl Formate Formic_Acid->N-(2-iodophenyl)formamide This compound This compound N-(2-iodophenyl)formamide->this compound Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, TsCl, or PPh₃/I₂) Dehydrating_Agent->this compound

Caption: Synthesis of this compound via formylation and dehydration.

Step 1: Synthesis of N-(2-iodophenyl)formamide

The formylation of 2-iodoaniline can be readily achieved by heating with formic acid or a formic acid equivalent such as ethyl formate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-iodoaniline (1 equivalent) and an excess of formic acid (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(2-iodophenyl)formamide as a crude product, which can often be used in the next step without further purification.

Step 2: Dehydration to this compound

The dehydration of the formamide is the critical step, and several reagent systems can be employed. A comparative study of dehydrating agents for N-substituted formamides has shown that phosphoryl trichloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and a combination of triphenylphosphine (PPh₃) and iodine are all effective.[1] For non-sterically hindered aromatic formamides, p-TsCl often provides high yields and a better environmental factor (E-factor). However, the PPh₃/I₂ system is also a mild and efficient alternative.[2]

Experimental Protocol (using Triphenylphosphine and Iodine):

  • To a stirred solution of N-(2-iodophenyl)formamide (1.0 mmol) and iodine (1.5 mmol) in anhydrous dichloromethane (3 mL) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 mmol).

  • Cool the mixture in an ice bath and add triethylamine (3.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the formamide is completely consumed (monitor by TLC, typically 1-2 hours).

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash with an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench the excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Performance and Considerations:
  • Yield: This two-step process generally provides good to excellent overall yields.

  • Purity: The final product can be obtained in high purity after chromatographic purification.

  • Scalability: The procedure is readily scalable for the preparation of gram quantities of the product.

  • Safety: this compound, like other isocyanides, is toxic and has a very strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. The dehydrating agents used can be corrosive and moisture-sensitive, requiring careful handling.

Method 2: Sandmeyer-type Reaction (A Theoretical Approach)

The Sandmeyer reaction is a well-known method for converting aryl diazonium salts into aryl halides or cyanides.[3][4] A direct conversion to an isocyanide is not a standard Sandmeyer reaction but could be envisioned as a plausible, albeit challenging, synthetic route. This would involve the diazotization of 2-iodoaniline followed by a reaction with a suitable isocyanide source.

Proposed Reaction Pathway

Sandmeyer_Reaction 2-Iodoaniline 2-Iodoaniline Diazonium_Salt 2-Iodobenzenediazonium Chloride 2-Iodoaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂, HCl 0-5 °C NaNO2_HCl->Diazonium_Salt This compound This compound Diazonium_Salt->this compound Isocyanide Formation Isocyanide_Source Isocyanide Source (e.g., AgCN, CuCN) Isocyanide_Source->this compound

Sources

Reactivity Face-Off: A Comparative Guide to 1-Iodo-2-isocyanobenzene and 1-Bromo-2-isocyanobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Aryl halides containing unique functional groups, such as the isocyano moiety, are valuable synthons for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity profiles of two such building blocks: 1-Iodo-2-isocyanobenzene and 1-Bromo-2-isocyanobenzene . By examining the fundamental principles of their chemical behavior and performance in key transformations, this document aims to empower researchers to make informed decisions in their experimental design.

Part 1: Foundational Principles of Reactivity

The divergent reactivity of these two molecules is rooted in two primary factors: the intrinsic nature of the carbon-halogen bond and the complex influence of the ortho-isocyano substituent.

The Carbon-Halogen Bond: The Decisive Factor

In transition-metal-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the metal center (e.g., Pd(0)) is frequently the rate-determining step. The efficiency of this step is inversely correlated with the strength of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond, leading to a significant difference in reactivity.

BondBond Dissociation Energy (kJ/mol)Relative Reactivity Trend
C–Br~290Moderate
C–I~228High
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The lower energy required to cleave the C-I bond makes aryl iodides substantially more reactive in reactions involving C-X bond activation.[1][2]

This fundamental difference means that this compound will generally undergo oxidative addition much more readily and under milder conditions than its bromo- counterpart.[1][3]

The Influence of the Ortho-Isocyano Group

The isocyano (-N≡C) group, positioned ortho to the halogen, exerts a complex combination of steric and electronic effects that are critical to understanding the behavior of these substrates.

  • Electronic Character : The isocyano group is electronically amphiphilic. It possesses a carbon-centered HOMO (a σ-type lone pair) and LUMO (a π* orbital), allowing it to act as both a σ-donor and a π-acceptor. This dual nature can influence the electron density at the reaction center and the stability of organometallic intermediates.

  • Steric Hindrance : The linear but sterically present isocyano group in the ortho position can influence the approach of the catalyst and other reagents, potentially affecting reaction rates.

  • Coordinating Potential : Perhaps most significantly, the isocyano group can act as a ligand, coordinating to the palladium catalyst. This can be a double-edged sword: it may stabilize the active catalytic species or, conversely, lead to catalyst inhibition by forming overly stable, off-cycle complexes. This potential for intramolecular coordination makes the reactivity of these specific substrates distinct from simple aryl halides.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

We will now examine the expected performance of these two reagents in two of the most vital C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct, side-by-side comparative studies on these exact molecules are scarce, we can extrapolate from established principles and data from analogous ortho-substituted systems to build a robust comparative framework.[1][2][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures. The established reactivity order for aryl halides is I > Br > Cl .[1][5]

Due to the weaker C-I bond, this compound is expected to be significantly more reactive.[1] This translates into tangible experimental advantages:

  • Milder Conditions : Reactions can often be run at lower temperatures (e.g., room temperature to 60 °C) compared to the bromo-analog, which typically requires more thermal energy (e.g., 80-110 °C) to drive the initial oxidative addition.

  • Lower Catalyst Loading : The higher reactivity may allow for lower concentrations of the palladium catalyst to achieve full conversion.

  • Shorter Reaction Times : The catalytic cycle proceeds faster with the iodo-substrate, leading to a more rapid consumption of starting materials.

The following table, based on data from analogous systems like 2-halobenzamides and 2-halofurans, illustrates the typical differences in reaction conditions and outcomes.[1][2]

Parameter2-Iodobenzamide (Analog for Iodo-substrate)2-Bromobenzamide (Analog for Bromo-substrate)Rationale
Relative Reactivity HighModerateWeaker C-I bond facilitates faster oxidative addition.[1]
Typical Temperature Room Temp. – 80 °C80 – 120 °CHigher energy is needed to activate the stronger C-Br bond.
Typical Reaction Time 1–6 hours6–24 hoursFaster catalytic turnover with the more reactive substrate.[1]
Expected Yield Generally HigherGenerally LowerMore efficient conversion and fewer side reactions often lead to higher yields.[1]

Table 2: Expected performance comparison in Suzuki-Miyaura coupling based on analogous systems.

This protocol provides a general methodology. Researchers should note the adjustments recommended for each substrate.

  • Setup : To an oven-dried Schlenk tube, add the aryl halide (1-Iodo- or 1-Bromo-2-isocyanobenzene, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed solvent (e.g., a mixture of Dioxane/H₂O or Toluene/H₂O, typically 4:1 v/v).

  • Reaction :

    • For this compound : Stir the mixture at 60-80 °C.

    • For 1-Bromo-2-isocyanobenzene : A higher temperature of 90-110 °C is likely required.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) (X = I, Br) ox_add->pd2_complex pd2_complex->pd0 Reductive Elimination transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' Product red_elim->product reagents Ar-X (Ar = 2-isocyanophenyl) reagents->ox_add boronic Ar'B(OH)₂ + Base boronic->transmetal

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation. The general reactivity trend of aryl halides is often cited as I > Br > Cl.[6] However, there is a crucial nuance: the iodide anion (I⁻) generated from aryl iodides can sometimes act as a catalyst inhibitor by forming stable, off-cycle iodide-bridged palladium dimers.[6][7]

  • This compound : While the C-I bond activates readily, careful selection of ligand and solvent is critical to prevent catalyst deactivation.[7][8] Bulky, electron-rich phosphine ligands are often employed to discourage the formation of inactive dimers. Solvents like toluene, in which iodide salts are poorly soluble, can also help mitigate inhibition.[7]

  • 1-Bromo-2-isocyanobenzene : This substrate is generally a reliable and robust coupling partner.[9] Although it requires higher temperatures or more active catalyst systems to overcome the stronger C-Br bond, it is less susceptible to the iodide-inhibition pathway, which can lead to more consistent and reproducible results.

ParameterThis compound1-Bromo-2-isocyanobenzeneRationale
Relative Reactivity High, but with caveatsHigh and reliableC-I bond is more reactive, but iodide byproduct can inhibit the catalyst.[6][7]
Catalyst Sensitivity Higher sensitivity to ligand choiceLess sensitiveLigand must prevent formation of inactive [Pd(I)-μ-I]₂ dimers.[7]
Typical Temperature 80 – 110 °C90 – 120 °CC-Br bond requires more energy for oxidative addition.
Solvent Choice Toluene often preferredBroader solvent scope (Dioxane, Toluene, THF)Toluene minimizes solubility of inhibitory iodide salts.[7]
Expected Outcome High yield with optimized systemHigh and consistent yieldBromo-substrate is often more straightforward, avoiding potential inhibition issues.

Table 3: Expected performance comparison in Buchwald-Hartwig amination.

  • Setup : In a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%) to an oven-dried vial.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene for the iodo-substrate, or Toluene/Dioxane for the bromo-substrate).

  • Reaction : Seal the vial and heat the mixture with vigorous stirring.

    • For this compound : A temperature of 80-100 °C is a good starting point.

    • For 1-Bromo-2-isocyanobenzene : A higher temperature of 100-120 °C may be required.

  • Monitoring : Monitor the reaction by LC-MS or GC-MS.

  • Workup : After cooling, quench the reaction carefully with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amido [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amide L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amide red_elim Reductive Elimination pd2_amide->red_elim red_elim->pd0 product Ar-NR'R'' Product red_elim->product reagents Ar-X reagents->ox_add amine HNR'R'' amine->amine_coord

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Summary and Practical Recommendations

The choice between this compound and 1-Bromo-2-isocyanobenzene is a strategic one that depends on the specific reaction, desired process conditions, and economic considerations.

FeatureThis compound1-Bromo-2-isocyanobenzene
Overall Reactivity Higher . Facilitates reactions under milder conditions.Lower . Requires more forcing conditions but can be more robust.
Key Advantage Speed and efficiency; ideal for temperature-sensitive substrates.Reliability and predictability; less prone to certain catalyst inhibition pathways.[7]
Primary Challenge Potential for catalyst inhibition in C-N couplings via iodide.Slower reaction rates requiring higher temperatures or more active catalysts.
Cost & Availability Generally higher cost; commercially available.[10][11]Generally lower cost; commercially available.[12][13]
Best Suited For Rapid synthesis, proof-of-concept studies, Suzuki couplings, and reactions where low temperatures are critical.Process development, scale-up, and Buchwald-Hartwig aminations where robustness is prioritized over speed.
Recommendations for Researchers:
  • For Maximum Reactivity and Mild Conditions (e.g., Suzuki Coupling) : Choose This compound . It is the superior choice when working with thermally sensitive coupling partners or when rapid reaction times are desired.

  • For Robustness and Predictability (e.g., Buchwald-Hartwig Amination) : Consider 1-Bromo-2-isocyanobenzene . While it may require more optimization to achieve high conversion, it avoids the potential pitfalls of iodide-mediated catalyst inhibition, making it a more dependable substrate for complex aminations.

  • For Sequential Cross-Coupling : If designing a molecule with multiple reactive handles, the differential reactivity can be used strategically. An iodo/chloro- or iodo/triflate-substituted arene would allow for selective reaction at the iodine position first, leaving the less reactive site for a subsequent transformation.

By understanding the fundamental chemical principles governing these two valuable reagents, scientists can better navigate their synthetic challenges, leading to more efficient and successful discovery and development programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 16, 2026. [Link]

  • Sharma S, Kumar V, Singh G, Kumar V, Singh B. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. 2022;10. doi:

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 16, 2026. [Link]

  • Jäger S, Tautorat J, Doye S. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh Chem. 2017;148(1):7-27. doi:

  • 1-Bromo-2-isocyanatobenzene - Introduction. ChemBK. Accessed January 16, 2026. [Link]

  • Old DW, Harris MC, Buchwald SL. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. 2000;65(23):7923-7925. doi:

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 16, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

  • 1-Bromo-2-isocyanobenzene. PubChem. Accessed January 16, 2026. [Link]

  • 1-Bromo-4-isocyanobenzene - Introduction. ChemBK. Accessed January 16, 2026. [Link]

  • Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. Accessed January 16, 2026. [Link]

  • US4788354A - Method for the synthesis of iodobenzene.
  • Preparation of 1-iodo-2-nitrobenzene. PrepChem.com. Accessed January 16, 2026. [Link]

  • 1-Iodo-2-methylbenzene - [K67847]. Synthonix. Accessed January 16, 2026. [Link]

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Sources

The Strategic Advantage of 1-Iodo-2-isocyanobenzene in Convergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the modern landscape of drug discovery and materials science, the demand for rapid and efficient access to complex molecular architectures is insatiable. The strategic selection of starting materials is paramount to achieving these goals. Among the plethora of bifunctional reagents available to the synthetic chemist, 1-iodo-2-isocyanobenzene has emerged as a particularly powerful and versatile building block. This guide provides an in-depth technical analysis of the distinct advantages of employing this compound in the synthesis of N-heterocycles, with a focus on its application in tandem multicomponent reaction/cyclization sequences. We will objectively compare its performance with alternative synthetic strategies and provide supporting experimental data and protocols to illustrate its superior utility.

The Dual-Reactivity Paradigm: A Cut Above the Rest

The core advantage of this compound lies in the orthogonal reactivity of its two functional groups: the isocyanide and the aryl iodide. The isocyanide group is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of multiple components in a single, atom-economical step.[1][2] Concurrently, the ortho-iodide serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3]

This dual-reactivity paradigm enables a powerful synthetic strategy: a one-pot or sequential process where a complex acyclic intermediate is first generated via an MCR, followed by an intramolecular cyclization facilitated by the iodo group. This "Ugi/cyclization" or "Passerini/cyclization" approach offers a highly convergent route to diverse heterocyclic scaffolds, such as benzodiazepines, quinolines, and other fused N-heterocycles.[4][5]

Logical Flow of Tandem Ugi-Cyclization with this compound

G cluster_0 Multicomponent Reaction (Ugi) cluster_1 Intramolecular Cyclization A This compound E Acyclic Ugi Adduct (ortho-iodoaryl substituted) A->E + B Aldehyde/Ketone B->E + C Amine C->E + D Carboxylic Acid D->E + G Pd-Catalyzed Cross-Coupling (Heck, Suzuki, etc.) E->G F Heterocyclic Product (e.g., Benzodiazepine) G->F caption Tandem Ugi-Intramolecular Cyclization Workflow.

Caption: A schematic representation of the tandem Ugi-intramolecular cyclization strategy.

Comparative Analysis: this compound vs. Alternative Reagents

To fully appreciate the advantages of this compound, a comparison with alternative starting materials for the synthesis of similar heterocyclic structures is essential.

Case Study: Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] A common route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. While effective, this method often requires harsh acidic catalysts and can have limitations in substrate scope.[1]

The use of this compound offers a more flexible and diversity-oriented approach. For instance, a Ugi reaction with an amino acid as the amine component, followed by an intramolecular Buchwald-Hartwig amination, can lead to highly functionalized 1,4-benzodiazepine-2,5-diones.[6]

FeatureThis compound (Ugi/Cyclization)o-Phenylenediamine (Condensation)2-Isocyanophenylboronic Acid (Ugi/Suzuki)
Convergence High (one-pot or two-step sequence)Moderate (typically two steps)High (one-pot or two-step sequence)
Diversity High (four points of diversity in Ugi)Low (limited to ketone and diamine variation)High (four points of diversity in Ugi)
Reaction Conditions Mild (MCR at RT, cyclization often mild heat)Often requires strong acids or high temperaturesMild
Functional Group Tolerance GoodModerateGood, but boronic acid can be sensitive
Key Advantage Orthogonal reactivity for tandem reactionsReadily available starting materialEnables intramolecular Suzuki coupling
Potential Limitation Synthesis of the starting materialLimited diversity in the final productStability and synthesis of the isocyanide

As the table illustrates, while other bifunctional reagents like 2-isocyanophenylboronic acid also enable tandem reactions, the iodo-analogue often provides a more robust and widely applicable handle for a broader range of palladium-catalyzed cyclization methods beyond just Suzuki coupling.[7]

Experimental Protocols and Data

Synthesis of this compound

The preparation of this compound is typically achieved via a two-step sequence from the commercially available 2-iodoaniline.

Step 1: Formylation of 2-Iodoaniline

A standard procedure involves the formylation of 2-iodoaniline using formic acid or a mixed anhydride.

Step 2: Dehydration of N-(2-Iodophenyl)formamide

The resulting formamide is then dehydrated to the isocyanide. A common and effective method utilizes triphenylphosphine and iodine in the presence of a base.[2]

Protocol: Dehydration of N-(2-Iodophenyl)formamide

  • To a solution of N-(2-iodophenyl)formamide (1.0 eq) in dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (2.5 eq).

  • Add a solution of iodine (1.1 eq) in dichloromethane dropwise, followed by the portion-wise addition of triphenylphosphine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Tandem Ugi/Sonogashira Cyclization for the Synthesis of Substituted Quinolines

A powerful application of this compound is the synthesis of quinolines via a tandem Ugi/Sonogashira coupling-cyclization sequence. This approach provides rapid access to a diverse range of substituted quinolines, which are important motifs in many biologically active compounds.[8][9]

Reaction Scheme:

G cluster_0 A This compound + R1-CHO + R2-NH2 + R3-COOH B [Ugi Adduct] A->B Ugi Reaction E Substituted Quinoline B->E Sonogashira Coupling & Cyclization C Terminal Alkyne (R4) C->E D Pd/Cu catalyst, Base D->E caption Synthesis of Quinolines via Tandem Ugi-Sonogashira.

Caption: General scheme for the synthesis of quinolines using this compound.

Comparative Yields for Quinoline Synthesis

EntryReactantsMethodYield (%)Reference
1This compound, Aldehyde, Amine, Carboxylic Acid, Terminal AlkyneTandem Ugi/Sonogashira75-90%Adapted from[10]
22-Aminobenzaldehyde, Ketone with α-methyleneFriedländer Synthesis60-85%[11]
32-Ethynylaniline, IsocyanideCyclization70-88%[11]

The data indicates that the tandem Ugi/Sonogashira approach using this compound is highly competitive, offering high yields and, crucially, a much higher degree of molecular diversity in the final product compared to classical methods like the Friedländer synthesis.

Conclusion: A Strategic Asset for Modern Synthesis

References

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  • Sun, Y., & Wang, L. (2018). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry, 42(24), 20032-20040. [Link]

  • Brauch, S., et al. (2018). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Chemistry – A European Journal, 24(53), 14068-14072. [Link]

  • Dai, W.-M., et al. (2012). One-Pot Synthesis of Dibenz[b,f][1][7]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. The Journal of Organic Chemistry, 77(10), 4859-4866. [Link]

  • Reddy, M. S., & Thirupathi, R. (2016). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 6(78), 74689-74708. [Link]

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  • Marcaccini, S., & Torroba, T. (2007). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. The Journal of Organic Chemistry, 72(19), 7439-7442. [Link]

  • Afzal, O., et al. (2015). A Review on Anticancer Potential of Bioactive Heterocycle Quinoline. European Journal of Medicinal Chemistry, 97, 871-910. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]

  • Sharma, U., et al. (2015). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 3, 57. [Link]

  • Ugi, I., et al. (1994). The Chemistry of the Isocyanides and their Multicomponent Reactions, Including their Libraries - The Initiatives of Ivar Ugi. ResearchGate. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]

  • Collins, J. C., & Glorius, F. (2013). A robust, modular approach to the synthesis of dibenzo[b,f][1][7]oxazepines. Organic Letters, 15(21), 5488-5491. [Link]

  • Wang, L., et al. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 2236-2242. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the fields of materials science and drug development, the precise structural elucidation of molecular compounds is not merely a procedural step but the bedrock of innovation and safety. An unambiguous structural assignment ensures reproducibility, validates mechanistic hypotheses, and is a prerequisite for regulatory approval. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 1-Iodo-2-isocyanobenzene (C₇H₄IN), a versatile synthetic intermediate.

As a Senior Application Scientist, my approach is grounded in the principle of orthogonal validation—employing multiple, independent analytical techniques to build an irrefutable case for a molecule's structure. We will not only review the data but also explore the causality behind our experimental choices, demonstrating a self-validating system that ensures the highest degree of scientific integrity. This guide will compare the expected spectroscopic signature of this compound with its structural isomer, 1-Iodo-4-isocyanobenzene, to highlight the power of these techniques in distinguishing between closely related molecules.

Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is the quintessential first step in structural analysis. It provides rapid, definitive evidence for the presence or absence of key functional groups. Its power lies in its sensitivity to the vibrational energies of chemical bonds, which are unique to the functional groups they comprise. For this compound, our primary target is the isocyanide (-N≡C) functional group, which possesses a highly characteristic and intense absorption.

Trustworthiness: The isocyanide triple bond stretch appears in a region of the IR spectrum (2100-2200 cm⁻¹) that is typically devoid of other common absorptions, making its assignment highly reliable. The presence of a strong, sharp peak in this region is compelling evidence for the isocyanide moiety. Studies on various isocyanide-containing aromatic compounds confirm that the isonitrile stretching vibration is a sensitive probe of the local molecular environment.[1]

Expected IR Spectrum of this compound
  • Isocyanide (-N≡C) Stretch: A strong, sharp absorption peak is expected around 2120-2150 cm⁻¹ . This is the most diagnostic peak for this molecule.

  • Aromatic C-H Stretch: Weak to medium absorptions above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

  • Aromatic C=C Stretch: Multiple medium to weak absorptions in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-H Bending (Out-of-Plane): A strong absorption in the 740-780 cm⁻¹ range, indicative of ortho-disubstitution on a benzene ring.

  • C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹ .[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Analysis: Identify the key absorption bands and compare their wavenumbers to established correlation tables.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place solid sample on ATR crystal BG Acquire Background Spectrum Prep->BG Sample Acquire Sample Spectrum BG->Sample Instrument subtracts BG Analysis Identify Peak Wavenumbers (cm⁻¹) Sample->Analysis Validation Compare to Reference (Confirm Functional Groups) Analysis->Validation

Workflow for acquiring and analyzing an IR spectrum.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

Expertise & Experience: While IR spectroscopy confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the complete atomic connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine the number of unique atoms, their neighboring atoms, and their overall arrangement. For differentiating isomers, NMR is the most powerful tool in the analytical chemist's arsenal.[3][4]

Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals in the ¹³C spectrum confirms the molecular symmetry, while the chemical shifts, integration, and splitting patterns in the ¹H spectrum reveal the precise arrangement of protons on the carbon skeleton.

A. ¹H NMR Analysis of this compound

Due to the ortho-substitution pattern, all four aromatic protons are chemically distinct and will couple with each other, leading to a complex spectrum.

  • Expected Chemical Shifts: The aromatic region (7.0 - 8.0 ppm ) will contain signals for all four protons. The electron-withdrawing nature of both the iodo and isocyanide groups will shift these protons downfield compared to benzene (7.34 ppm).

  • Splitting Patterns: A complex series of multiplets (e.g., doublet of doublets, triplet of doublets) is expected. The proton adjacent to the iodine atom is likely to be the most downfield.

  • Integration: The total integration of the aromatic region will correspond to four protons.

B. ¹³C NMR Analysis of this compound

The lack of symmetry in the molecule means that all seven carbon atoms are chemically unique and should produce seven distinct signals.

  • Expected Chemical Shifts:

    • Isocyanide Carbon (-N≡C): This carbon is typically found in the 160-170 ppm range.[5]

    • Iodine-bearing Carbon (C-I): The heavy atom effect of iodine causes a significant upfield shift for the carbon it is attached to. This signal is expected to appear around 90-100 ppm .

    • Aromatic Carbons (C-H): The remaining four carbons will appear in the typical aromatic region of 120-145 ppm .

    • Isocyanide-bearing Carbon (C-NC): This carbon will also be in the aromatic region, likely shifted downfield due to the electron-withdrawing nature of the isocyanide group.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent.

  • ¹H Acquisition: A typical ¹H experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. This process is repeated several times (scans) to improve the signal-to-noise ratio.

  • ¹³C Acquisition: A ¹³C experiment requires more scans and a longer acquisition time due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum, resulting in single sharp peaks for each unique carbon.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to TMS.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent (e.g., CDCl₃) with TMS Acquire Acquire FID signal (¹H and ¹³C) Prep->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Correct Phase & Baseline Correction FT->Correct Reference Reference to TMS (0 ppm) Correct->Reference Analysis Analyze Chemical Shifts, Splitting, & Integration Reference->Analysis Validation Determine C-H Framework Analysis->Validation

Workflow for acquiring and analyzing NMR spectra.

Part 3: Mass Spectrometry - Determining Molecular Weight and Formula

Expertise & Experience: Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can confirm the molecular formula with high precision. The fragmentation pattern also provides valuable structural clues that act as a fingerprint for the molecule.[3]

Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule to within a few parts per million, allowing for the unambiguous determination of its elemental composition. For this compound (C₇H₄IN), the expected exact mass is 228.9436 Da . Observing a molecular ion peak at this precise m/z value provides unequivocal confirmation of the molecular formula.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): A prominent peak at m/z = 229 . Since iodine is monoisotopic (¹²⁷I), there will be no M+2 peak, which simplifies the spectrum compared to chloro- or bromo-containing compounds.[6]

  • Key Fragments: The weakness of the C-I bond means that its cleavage is a likely fragmentation pathway.[7]

    • [M - I]⁺: Loss of the iodine atom results in a peak at m/z = 102 .

    • [M - NC]⁺: Loss of the isocyanide group results in a peak at m/z = 203 .

    • [C₆H₄]⁺: The benzyne radical cation may be observed at m/z = 76 .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positive molecular ion (M⁺).

  • Fragmentation: The high energy of the M⁺ ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection cluster_data Data Interpretation Intro Vaporize sample in high vacuum Ionize Bombard with 70 eV electrons to create M⁺ Intro->Ionize Frag M⁺ fragments into smaller ions Ionize->Frag Analyze Separate ions by m/z ratio Frag->Analyze Detect Detect ions and generate spectrum Analyze->Detect Data Identify M⁺ peak and fragmentation pattern Detect->Data Validation Confirm Molecular Weight & Formula Data->Validation

Sources

A Senior Application Scientist's Guide to Isocyanide Synthesis: A Comparative Study of Precursor Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, isocyanides (R-N≡C) stand out as remarkably versatile building blocks. Their unique electronic structure, featuring a nucleophilic and electrophilic carbon center, enables a rich spectrum of reactivity, most notably in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[1] These reactions allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials, making the efficient generation of isocyanides a critical chokepoint in many synthetic campaigns.

However, the path to a desired isocyanide is not singular. Several precursor systems and synthetic strategies exist, each with a distinct profile of efficiency, substrate scope, safety, and operational complexity. The choice of method is not trivial; it can dictate the success of a synthesis, especially when dealing with sensitive functional groups or scaling up a reaction. This guide provides an in-depth, objective comparison of the most prevalent isocyanide synthesis methodologies, grounded in experimental data, to empower researchers to make informed decisions in their laboratory work.

The Primary Routes: An Overview

The synthesis of isocyanides predominantly proceeds via two strategic pathways, each starting from a different class of precursor. The choice between them is often the first and most critical decision a chemist must make.

  • Route A: Dehydration of N-Substituted Formamides. This is arguably the most common and versatile method. It is a two-step process involving the initial N-formylation of a primary amine, followed by the dehydration of the resulting formamide to yield the isocyanide. The key variable in this route is the choice of dehydrating agent.

  • Route B: The Hofmann Carbylamine Reaction. This classical, one-pot method generates isocyanides directly from primary amines using chloroform and a strong base.[2] The reaction proceeds via a dichlorocarbene intermediate.[3]

The following diagram illustrates these fundamental synthetic forks.

G cluster_0 Route A: Formamide Dehydration cluster_1 Route B: Hofmann Carbylamine Reaction amine_a Primary Amine (R-NH2) formylation N-Formylation amine_a->formylation formamide N-Substituted Formamide (R-NHCHO) formylation->formamide dehydration Dehydration formamide->dehydration isocyanide_a Isocyanide (R-N≡C) dehydration->isocyanide_a amine_b Primary Amine (R-NH2) carbylamine_rxn + CHCl3, Base amine_b->carbylamine_rxn isocyanide_b Isocyanide (R-N≡C) carbylamine_rxn->isocyanide_b start Synthetic Goal start->amine_a Choose Precursor start->amine_b Choose Precursor

Caption: The two primary synthetic pathways to isocyanides.

Methodological Deep Dive: A Head-to-Head Comparison

Here we dissect the specific variations within the two primary routes, comparing them across key performance indicators for the research scientist: yield, reaction conditions, functional group tolerance, safety, and operational scalability.

Route A: Dehydration of Formamides

The dehydration of a stable, easily prepared formamide is the workhorse of isocyanide synthesis. The choice of dehydrating agent is the critical factor that modulates the reaction's efficiency and scope. We will compare the three most common agents: Phosphorus Oxychloride (POCl₃), p-Toluenesulfonyl Chloride (TsCl), and Triphenylphosphine/Iodine (PPh₃/I₂).

Table 1: Comparative Analysis of Formamide Dehydrating Agents

ParameterPhosphorus Oxychloride (POCl₃)p-Toluenesulfonyl Chloride (TsCl)PPh₃ / I₂
Typical Yield High to Excellent (often >85-95%)[4]Good to Excellent (up to 98% for aliphatic)[5]Good (up to 90% for aromatic)[6]
Reaction Time Very Fast (< 5 min to 1 hr)[4][7]Moderate (typically 1-3 hrs)[5]Moderate (typically 1 hr)[6]
Temperature 0 °C to RT[4]RT to mild heatingAmbient Temperature
Key Reagents POCl₃, Tertiary Amine Base (e.g., Et₃N, Pyridine)TsCl, Base (e.g., Pyridine, Na₂CO₃)PPh₃, I₂, Tertiary Amine Base
Advantages Highly reliable, fast, broadly applicable, inexpensive, water-soluble byproducts.[6]Less toxic than POCl₃, cheap, simplified work-up, good for non-hindered aliphatics.[5]Mild conditions, avoids corrosive reagents.
Disadvantages Toxic and corrosive, reaction can be exothermic.[5]Slower than POCl₃, can generate organic waste (p-toluenesulfonic acid).[6]Generates triphenylphosphine oxide byproduct, which can complicate purification.[5]
"Green" E-Factor *Higher due to solvents and aqueous workup in traditional protocols.[6]Generally lower than traditional POCl₃ methods.[5]Higher due to stoichiometry and purification waste.[5]

The Environmental Factor (E-Factor) is the mass ratio of waste to desired product. A lower E-Factor is better.[6]

Expert Insights & Causality:

  • POCl₃: The Gold Standard for Speed and Scope. The high reactivity of phosphorus oxychloride makes it exceptionally effective for a wide range of substrates, including sterically hindered and electron-deficient formamides. Modern protocols using triethylamine (Et₃N) as both the base and solvent have dramatically reduced reaction times to mere minutes, with minimal waste generation by avoiding traditional aqueous workups.[4][7] This method's reliability and high yields often make it the first choice in a research setting. The reaction must be kept basic to avoid acid-catalyzed hydrolysis of the isocyanide product.[6]

  • TsCl: The Greener, Milder Alternative. For routine synthesis of simple, non-sterically demanding aliphatic isocyanides, the TsCl method presents a compelling case.[5] It is significantly less toxic and easier to handle than POCl₃.[5] The lower exothermicity of the reaction also makes it safer to scale.[5] The choice to use TsCl is often driven by a desire to avoid the hazards of POCl₃, and it represents a more sustainable option with a lower E-factor.[5]

  • Functional Group Tolerance (POCl₃ Method): The rapid and mild conditions of modern POCl₃ protocols demonstrate good compatibility with a variety of functional groups. A study showed that ethers, halides (bromo, chloro), nitro groups, and esters are well-tolerated.[8] However, functional groups with acidic protons, such as free hydroxyls (-OH) and primary/secondary amines (-NH₂/-NHR), will react with POCl₃ and typically require protection prior to the dehydration step.[8]

Route B: The Hofmann Carbylamine Reaction

This one-pot synthesis from a primary amine offers operational simplicity by avoiding the isolation of a formamide intermediate. However, its utility is constrained by specific limitations.

Table 2: Analysis of the Hofmann Carbylamine Reaction

ParameterHofmann Carbylamine Reaction (with Phase-Transfer Catalysis)
Typical Yield Moderate (40-60%)[9]
Reaction Time Several hours
Temperature Reflux / Heating[2]
Key Reagents Primary Amine, Chloroform (CHCl₃), Strong Base (NaOH/KOH), Phase-Transfer Catalyst (PTC)[9]
Advantages One-pot from amine, useful as a qualitative test for primary amines.[3]
Disadvantages Strictly limited to primary amines. [2][3] Lower yields than formamide dehydration, uses hazardous chloroform, can be difficult to scale.
Functional Group Tolerance The highly basic conditions can be incompatible with base-sensitive functional groups (e.g., esters). The dichlorocarbene intermediate can also have side reactions.

Expert Insights & Causality:

The Hofmann Carbylamine reaction's primary drawback is its limited scope and moderate yields. The original method often gave yields around 20%, which were improved to 40-60% with the advent of phase-transfer catalysts (PTC) like benzyltriethylammonium chloride.[9] The PTC facilitates the transfer of the hydroxide anion into the organic phase to generate the reactive dichlorocarbene species from chloroform.[10]

Despite its lower yields, the reaction's most significant limitation is its absolute requirement for a primary amine.[3][11] Secondary and tertiary amines lack the necessary N-H protons for the final elimination steps and will not form isocyanides under these conditions.[11] This specificity, while a limitation for synthesis, makes it an effective, albeit odorous, qualitative test for the presence of primary amines.[3] In a direct comparison for the synthesis of 2-isocyanoethylbenzene, the formamide dehydration route (83% yield) was found to be significantly superior to the Hofmann reaction.[9]

Experimental Protocols: Validated Methodologies

The following protocols are based on trusted, peer-reviewed sources and represent standard, reproducible procedures for the synthesis of isocyanides.

Protocol 1: General Procedure for Isocyanide Synthesis via Formamide Dehydration with POCl₃ (High-Yield, Rapid Method)

This modern protocol maximizes speed and yield by using triethylamine as both the base and solvent, and it minimizes waste by avoiding an aqueous workup.[4][7]

Workflow Diagram:

G start Start a Dissolve N-formamide in Et3N (solvent) start->a b Cool to 0 °C (Ice Bath) a->b c Add POCl3 dropwise b->c d Stir at 0 °C (~5 min) c->d e Monitor by TLC d->e f Direct Load onto Silica Gel Column e->f g Elute with Diethyl Ether f->g end Pure Isocyanide g->end G cluster_0 Isocyanide Synthesis cluster_1 Ugi 4-Component Reaction isocyanide Isocyanide (R-N≡C) nitrilium nitrilium isocyanide->nitrilium amine Amine iminium iminium amine->iminium Form Iminium Ion carbonyl Aldehyde/ Ketone carbonyl->iminium Form Iminium Ion acid Carboxylic Acid ugi_product α-Acylamino Amide acid->ugi_product Addition & Mumm Rearrangement iminium->nitrilium + Isocyanide nitrilium->ugi_product Addition & Mumm Rearrangement

Sources

A Mechanistic Crossroads: Navigating the Reactive Landscape of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Transition-Metal, Radical, and Metal-Free Pathways

Prepared for: Researchers, scientists, and drug development professionals.

In the landscape of synthetic organic chemistry, 1-iodo-2-isocyanobenzene stands out as a remarkably versatile building block. Its unique bifunctional nature, featuring a reactive carbon-iodine bond and an electronically distinct isocyanide group, opens a gateway to a diverse array of complex heterocyclic structures. This guide provides an in-depth mechanistic comparison of the primary reaction pathways involving this substrate, offering field-proven insights into the causality behind experimental choices and providing the data necessary for informed synthetic planning. We will dissect the transition-metal-catalyzed, radical-mediated, and metal-free reactions, focusing on the synthesis of high-value scaffolds such as phenanthridines and carbazoles.

The Strategic Value of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The C–I bond is susceptible to oxidative addition by transition metals and can undergo homolytic cleavage to initiate radical processes.[1] The isocyanide group, an isoelectronic counterpart to carbon monoxide, serves as a powerful one-carbon (C1) synthon and a nitrogen source, readily participating in insertion and cyclization reactions.[2][3] This duality allows for the strategic design of cascade reactions that rapidly build molecular complexity from a single, readily accessible precursor.

Transition-Metal-Catalyzed Pathways: The Elegance of Palladium

Palladium catalysis represents a robust and highly efficient strategy for the cyclization of this compound derivatives. These reactions are prized for their high yields, functional group tolerance, and the ability to construct multiple C-C and C-N bonds in a single pot.

Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle

The dominant mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the low-valent Pd(0) catalyst into the aryl-iodide bond, forming an arylpalladium(II) intermediate. The C–I bond is ideal for this step due to its relatively low bond dissociation energy compared to C–Br or C–Cl bonds.[4]

  • Isocyanide Insertion: The isocyanide moiety coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step forms an imidoyl-palladium(II) species.

  • Intramolecular C–H Activation/Annulation: The crucial ring-closing step often involves an intramolecular C–H activation of an adjacent aryl ring, leading to the formation of a palladacycle.

  • Reductive Elimination: The cycle concludes with the reductive elimination of the desired heterocyclic product, regenerating the active Pd(0) catalyst.

Diagram 1: Generalized Palladium-Catalyzed Domino Reaction

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)-I(L_n) A->B Oxidative Addition (Ar-I) C Imidoyl-Pd(II) Complex B->C Isocyanide Insertion D Palladacycle Intermediate C->D Intramolecular C-H Activation D->A Reductive Elimination (Product) Product Phenanthridine D->Product Start 1-Iodo-2-isocyanobiaryl Start->B

Caption: Pd-catalyzed cyclization of this compound derivatives.

Application: Synthesis of Polysubstituted Phenanthridines

A prime example is the palladium-catalyzed domino reaction between aryl iodides and nitriles to generate polysubstituted phenanthridines.[5] While not starting from this compound itself, this reaction generates a related 2-isocyanobiphenyl in situ, which then undergoes the cyclization cascade. A more direct approach involves the cyclization of 2-isocyanobiphenyls, which can be accessed from this compound.

ParameterPd-Catalyzed Phenanthridine Synthesis[5]
Catalyst Pd(OAc)₂
Ligand None specified
Base K₂CO₃
Solvent Toluene
Temperature 110 °C
Key Feature Domino C-C/C-N bond formation via C-H activation
Yields Generally good to excellent
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridines (Representative)

This protocol is adapted from related syntheses of phenanthridines and illustrates the general principles.

  • To an oven-dried Schlenk tube, add the 2-isocyanobiphenyl substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.2 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenanthridine.

Radical-Mediated Pathways: Harnessing Homolytic Cleavage

Radical reactions offer a powerful, often metal-free, alternative for constructing heterocyclic systems from this compound. These reactions are initiated by the homolytic cleavage of the weak C–I bond, generating an aryl radical that triggers a cyclization cascade.[2][6]

Mechanistic Underpinnings: The Radical Chain Reaction

The core of this pathway is a radical chain mechanism, typically involving an initiator (thermal or photochemical) and a hydrogen atom donor.

  • Initiation: A radical initiator (e.g., AIBN) or photolysis generates an initial radical species. This radical can abstract the iodine atom from the this compound derivative, or the C-I bond can cleave directly under thermal/photochemical conditions to form a 2-isocyanophenyl radical.

  • Propagation:

    • The aryl radical adds to a tethered radical acceptor or undergoes intramolecular cyclization. In the case of 2-isocyanobiphenyls, the aryl radical attacks the isocyano group, forming a key imidoyl radical intermediate.[2]

    • This imidoyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent aryl ring.

    • A subsequent hydrogen atom abstraction from a donor (e.g., a thiol or silane) or an oxidation step yields the final aromatic product and regenerates the chain-carrying radical.[6]

  • Termination: Combination or disproportionation of radical species terminates the chain.

Diagram 2: Radical-Mediated Cyclization to Phenanthridine

G cluster_cycle Radical Chain Mechanism A Aryl Radical B Imidoyl Radical A->B Addition to Isocyanide C Cyclized Radical (σ-complex) B->C Intramolecular Cyclization (HAS) D Phenanthridine C->D Aromatization (-H•) D->A Chain Propagation Start 2-Isocyanobiphenyl Start->A Forms Initiator Initiator (e.g., AIBN, hv) Initiator->A Generates

Caption: Radical cascade for the synthesis of phenanthridines.

Application: Metal-Free Synthesis of 6-Thiocyanatophenanthridines

A notable example is the visible-light-mediated radical cyclization of 2-isocyanobiphenyls with ammonium thiocyanate.[7] This reaction proceeds under metal-free conditions, using eosin Y as a photoredox catalyst to initiate the radical cascade.

ParameterRadical Phenanthridine Synthesis[7]
Catalyst/Initiator Eosin Y, Visible Light, Air
Radical Source Ammonium Thiocyanate (•SCN)
Solvent CH₃CN
Temperature Room Temperature
Key Feature Metal-free, sequential radical cyclization and aromatization
Yields Good to excellent

Metal-Free Iodine-Supported Pathways

Beyond radical mechanisms initiated by external sources, molecular iodine itself can participate directly in or catalyze cyclization reactions, often under visible light promotion. These methods are highly attractive from a green chemistry perspective, avoiding transition metal contaminants.[8][9]

Application: Iodine-Supported Synthesis of Phenanthridines

Researchers have developed a metal-free synthesis of phenanthridines from 2-biarylmethanamines that involves an iodine-supported intramolecular C-H amination and subsequent oxidation under visible light and air.[10][11] While the substrate is not this compound, the principle of using iodine and light to facilitate C-N bond formation and aromatization is a key mechanistic alternative to transition metal catalysis. In this process, visible light is proposed to play a crucial role in both the C-H amination to form a 5,6-dihydrophenanthridine intermediate and its subsequent oxidation to the aromatic phenanthridine.[10]

ParameterIodine-Supported Phenanthridine Synthesis[10]
Catalyst/Reagent I₂
Conditions Visible Light, Air
Solvent Dichloroethane (DCE)
Temperature 80 °C
Key Feature Metal-free, step-economic C-H amination/oxidation
Yields Moderate to good

Mechanistic Comparison Summary

FeatureTransition-Metal Catalysis (Pd)Radical-Mediated CyclizationMetal-Free (Iodine-Supported)
Key Intermediate Arylpalladium(II) complexImidoyl radicalDihydrophenanthridine
C–I Bond Activation Oxidative AdditionHomolytic Cleavage / AbstractionNot directly cleaved (if starting from amine)
Key Bond Formation C-H activation, Reductive EliminationHomolytic Aromatic SubstitutionIntramolecular C-H Amination
Initiation Pd(0) catalystThermal/Photochemical initiatorVisible light / I₂
Advantages High yields, broad scope, well-understoodMetal-free options, unique reactivityGreen, avoids metal catalysts, mild
Disadvantages Metal contamination, cost, ligand sensitivityCan require stoichiometric initiators, chain reactions can be sensitiveSubstrate scope may be more limited, mechanisms can be complex

Conclusion: A Toolkit for Strategic Synthesis

This compound and its derivatives are powerful platforms for the synthesis of complex nitrogen-containing heterocycles. The choice of reaction pathway—be it the well-trodden road of palladium catalysis, the versatile route of radical chemistry, or the green avenue of metal-free methods—depends critically on the desired substitution pattern, functional group tolerance, and process constraints.

  • Palladium catalysis remains the workhorse for achieving high yields and complex bond constructions with predictable outcomes.[5]

  • Radical cyclizations provide an excellent metal-free alternative, enabling transformations not readily accessible through ionic pathways and offering access to unique functionalizations.[2]

  • Iodine-catalyzed or -supported reactions are emerging as environmentally benign strategies that leverage the inherent reactivity of iodine under mild, light-induced conditions.[9][10]

By understanding the distinct mechanistic underpinnings of each approach, researchers can strategically select and optimize conditions to harness the full synthetic potential of this invaluable building block, accelerating the discovery and development of novel chemical entities.

References

  • Rapid synthesis of polysubstituted phenanthridines from simple aliphatic/aromatic nitriles and iodo arenes via Pd(ii) catalyzed domino C–C/C–C/C–N bond formation. Chemical Communications (RSC Publishing). Available at: [Link]

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  • Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Computational Models for 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational models for the accurate prediction of molecular properties of 1-Iodo-2-isocyanobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental and computational choices. We will explore the unique challenges this molecule presents and establish a self-validating framework for model selection, ensuring that theoretical predictions are robustly benchmarked against empirical reality.

Introduction: The Unique Modeling Challenges of this compound

This compound is a fascinating molecule for computational chemists due to the interplay of three distinct chemical moieties: an aromatic benzene ring, a heavy halogen (iodine), and a functionally unique isocyanide group. An effective computational model must accurately capture:

  • Aromaticity and π-systems: The delocalized electrons of the benzene ring govern the molecule's fundamental geometry and reactivity.[1][2]

  • Halogen Bonding: The iodine atom possesses a "sigma-hole," an electropositive region on its outermost surface that can engage in significant non-covalent interactions, influencing crystal packing and molecular recognition.[3][4]

  • Isocyanide Electronics: The isocyanide (-N≡C) group has a complex electronic structure, with both nucleophilic and electrophilic character on the terminal carbon atom.[5][6] This dual reactivity is critical to its utility in multicomponent reactions.

The validation of any computational model for this molecule, therefore, hinges on its ability to correctly describe these intricate electronic and structural features simultaneously. This guide will compare leading computational methods, primarily focusing on Density Functional Theory (DFT), and provide a clear workflow for their validation.

Part 1: A Comparative Overview of Computational Models

The choice of a computational model is a trade-off between accuracy and computational cost. For a molecule like this compound, Density Functional Theory (DFT) offers the best balance, providing quantum mechanical rigor at a manageable cost.[7] However, the specific choice of functional and basis set is critical.

Density Functional Theory (DFT) Functionals

The functional is the component of a DFT calculation that approximates the electron exchange-correlation energy. Its choice directly impacts the accuracy of the results.

  • Hybrid Functionals (e.g., B3LYP): These are often the workhorses of computational chemistry, mixing exact Hartree-Fock exchange with DFT exchange. B3LYP is a good starting point for geometry optimizations and frequency calculations of organic molecules.[7][8]

  • Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): Standard functionals like B3LYP fail to describe long-range van der Waals forces (dispersion). These interactions are critical for modeling the sigma-hole on the iodine atom and any potential intermolecular interactions. The inclusion of an empirical dispersion correction (like Grimme's D3) is non-negotiable for accurate results.[3]

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are specifically designed to improve the description of long-range interactions and are particularly useful for predicting electronic properties like excitation energies.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. For this compound, special attention must be paid to the heavy iodine atom.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are widely used for light atoms (H, C, N). The "+" symbols indicate the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexible orbital shapes.[9]

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavy elements like iodine, calculating all electrons is computationally expensive. ECPs replace the core electrons with a potential, significantly reducing cost while maintaining accuracy for valence electron chemistry.[10] This is a highly recommended approach for iodine.

  • All-Electron Basis Sets for Heavy Atoms (e.g., def2-TZVP): These basis sets are more computationally demanding but provide a more complete description of the electronic structure. They are often used for high-accuracy benchmark calculations.

Data Presentation: Model Performance Summary

The table below provides a qualitative comparison of different levels of theory for modeling this compound, guiding the user toward the optimal choice for their specific research question.

Property of InterestRecommended Model (Functional/Basis Set)Rationale & Justification
Optimized Molecular Geometry ωB97X-D / def2-SVPA dispersion-corrected functional is essential to correctly model the influence of the iodine atom. The def2-SVP basis set provides a good balance of accuracy and speed for initial geometry optimizations.
Vibrational Frequencies (IR/Raman) B3LYP-D3 / 6-311+G(d,p) (C,H,N) & LANL2DZ (I)B3LYP is well-benchmarked for vibrational analysis of organic compounds.[8] The D3 correction adds robustness, and the mixed basis set with an ECP for iodine is computationally efficient.
Electronic Properties (HOMO/LUMO, MEP) M06-2X / def2-TZVPThe M06-2X functional is known to perform well for main-group chemistry and non-covalent interactions, providing a more reliable description of the subtle electronic effects of the iodo and isocyano groups.
Reaction Energetics & Barriers ωB97X-D / def2-TZVPPFor high accuracy, a dispersion-corrected functional with a larger, more flexible triple-zeta basis set is required. This level of theory is crucial for quantitative predictions of reactivity.[11][12]
Benchmarking / "Gold Standard" CCSD(T) / aug-cc-pVTZ(-PP for Iodine)Coupled Cluster with single, double, and perturbative triple excitations is considered the gold standard in quantum chemistry for single-reference systems. It is computationally very expensive but invaluable for validating DFT results.

Part 2: Experimental Validation Protocols

Theoretical models are only as good as their agreement with experimental reality. A rigorous validation process involves comparing calculated properties against empirical data.

Protocol 1: Validation via Vibrational Spectroscopy

Vibrational spectroscopy (FT-IR, Raman) provides a direct fingerprint of a molecule's structure and bonding. Comparing experimental and theoretical spectra is one of the most common and powerful validation techniques.[7][8]

Step-by-Step Methodology:

  • Experimental Spectrum Acquisition:

    • Obtain a high-resolution FT-IR spectrum of the this compound sample. A common method for solid samples is to prepare a KBr pellet.[7]

    • The sample is finely ground and mixed with dry KBr powder.

    • The mixture is pressed into a transparent pellet using a hydraulic press.

    • The spectrum is recorded, typically in the 4000–400 cm⁻¹ range.

  • Computational Spectrum Generation:

    • Perform a geometry optimization followed by a frequency calculation at a chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p)/LANL2DZ).

    • Confirm the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

    • The output will contain a list of vibrational frequencies and their corresponding intensities.

  • Comparison and Scaling:

    • Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies.

    • Compare the scaled theoretical frequencies with the experimental peak positions. A good model will reproduce the key vibrational modes, such as the characteristic N≡C stretch (~2100-2150 cm⁻¹), C-I stretch, and aromatic C-H bending modes.

Visualization: Computational Workflow for Spectroscopic Validation

G cluster_comp Computational Protocol cluster_exp Experimental Protocol mol_build 1. Build Initial 3D Structure (this compound) geom_opt 2. Geometry Optimization (e.g., ωB97X-D/def2-SVP) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc scale_freq 4. Scale Frequencies (Apply scaling factor, ~0.97) freq_calc->scale_freq compare 5. Compare Spectra (Peak Positions & Intensities) scale_freq->compare sample_prep 1. Sample Preparation (e.g., KBr Pellet) ftir_run 2. Acquire FT-IR Spectrum sample_prep->ftir_run ftir_run->compare

Caption: Workflow for validating computational models using vibrational spectroscopy.

Part 3: Analysis of Electronic Structure and Reactivity

Beyond structure, a validated model can provide profound insights into the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate electrons (nucleophilicity).

  • LUMO: Represents the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.[9]

For this compound, analysis of the FMOs can reveal whether the reactivity is dominated by the aromatic ring, the iodine atom, or the isocyanide group. The unique amphiphilic nature of the isocyanide carbon means it can feature in both the HOMO and LUMO.[5]

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual guide to reactivity:

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, this would likely be around the nitrogen atom of the isocyanide.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected on the terminal carbon of the isocyanide and, critically, on the sigma-hole of the iodine atom.[4]

A validated computational model will produce an MEP map that correctly identifies these reactive sites, guiding synthetic strategy and explaining intermolecular interactions.

Visualization: From Electronic Structure to Predicted Reactivity

G cluster_calc Computational Analysis cluster_insight Chemical Insight dft Validated DFT Model (e.g., M06-2X/def2-TZVP) fmo Calculate Frontier Orbitals (HOMO, LUMO, Gap) dft->fmo mep Calculate MEP Surface dft->mep nuc Identify Nucleophilic Sites (HOMO location, Red MEP) fmo->nuc Energy & Location elec Identify Electrophilic Sites (LUMO location, Blue MEP) fmo->elec Energy & Location react Predict Overall Reactivity (Small HOMO-LUMO Gap) fmo->react Energy Gap mep->nuc Potential mep->elec Potential conclusion Informed Hypothesis for Reaction Mechanisms & Intermolecular Interactions nuc->conclusion elec->conclusion react->conclusion

Caption: Logical flow from a validated model to predicting chemical reactivity.

Conclusion and Recommendations

There is no single "best" computational model for this compound; the optimal choice is context-dependent. Based on the analysis presented, the following recommendations provide a robust starting point for researchers:

  • For General-Purpose Modeling (Geometries, Frequencies): A dispersion-corrected hybrid functional like B3LYP-D3 with a mixed basis set (6-311+G(d,p) for C/N/H and LANL2DZ for I) offers a reliable and computationally efficient solution.

  • For High-Accuracy Electronic Properties and Reactivity: A meta-GGA functional such as M06-2X or a range-separated functional like ωB97X-D paired with a triple-zeta basis set (e.g., def2-TZVP ) is strongly recommended. The inclusion of dispersion corrections is mandatory.

  • Validation is Non-Negotiable: Always validate your chosen model against available experimental data. Vibrational spectroscopy is an excellent and accessible method for this purpose. If experimental data is unavailable, benchmarking against higher-level theory (CCSD(T)) is a valid alternative.

By following this guide, researchers can confidently select and validate computational models that capture the complex and nuanced chemistry of this compound, leading to more accurate predictions and deeper insights in their scientific endeavors.

References

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  • Modern Computational Approaches to Understanding Interactions of Aromatics. (2016). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Overview of the computational methods to assess aromaticity. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Computational methods in the prediction of the atmospheric reactivity of aromatic compounds. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems. (2010). PubMed. Retrieved January 17, 2026, from [Link]

  • Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. (2010). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • A QM-AI Approach for the Acceleration of Accurate Assessments of Halogen-π Interactions by Training Neural Networks. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16 Base-Pair. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • A deadly chemical frozen in ice may have sparked life on Earth. (2024). ScienceDaily. Retrieved January 17, 2026, from [Link]

  • Frozen hydrogen cyanide crystals may have helped spark early chemistry for life. (2024). Phys.org. Retrieved January 17, 2026, from [Link]

  • Molecular Simulations of Vapor–Liquid Equilibrium of Isocyanates. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Molecular structures of halobenzene derivatives substituted with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-iodo-2-isocyanatobenzene (C7H4INO). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Computational models for predicting interactions with cytochrome p450 enzyme. (2007). PubMed. Retrieved January 17, 2026, from [Link]

  • Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

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  • Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biological activities of compounds derived from the versatile scaffold, 1-Iodo-2-isocyanobenzene. Intended for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, and enzyme inhibitory potential of this class of compounds. We will explore the structure-activity relationships, compare their efficacy with established agents, and provide detailed experimental protocols for their biological evaluation.

Introduction: The Therapeutic Potential of the Isocyanide Moiety

The isocyanide functional group, once considered a chemical curiosity, has emerged as a valuable pharmacophore in medicinal chemistry.[1] Its unique electronic properties and reactivity make it a key component in a variety of biologically active natural products and synthetic compounds. When incorporated into a scaffold like this compound, the isocyanide group, in concert with the iodine atom, offers a rich platform for developing novel therapeutic agents with diverse mechanisms of action. This guide will focus on the biological activities stemming from this unique chemical architecture.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

While direct studies on a broad range of this compound derivatives are emerging, the anticancer potential of related iodo- and isocyano-containing compounds is well-documented. For instance, various quinazoline derivatives bearing an iodine atom have shown significant antiproliferative activity.[2][3] The iodine atom can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding.

Similarly, isocyanide-containing compounds have been investigated as anticancer agents. Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[4][5] For example, certain indole-based tyrphostin derivatives, which share structural similarities with potential derivatives of this compound, have demonstrated potent inhibition of tumor cell proliferation at sub-micromolar concentrations.[6]

Comparative Analysis of Anticancer Potency

To illustrate the potential of this class of compounds, the following table summarizes the cytotoxic activity of representative iodo- and isocyano-containing heterocyclic compounds against various cancer cell lines. This data, gathered from various studies, provides a benchmark for the expected potency of novel derivatives of this compound.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
IodoquinazolineCompound 3c (a 2,4-disubstituted-6-iodoquinazoline)Various4.0 - 8.0Doxorubicin2.3 - 3.25[2]
Indole-based tyrphostinCompound 2a (an indole-substituted acrylonitrile)MCF-7/Topo0.10Sorafenib>10[6]
ImidazopyridineCompound 12b (an imidazo[1,2-a]pyridine derivative)Hep-2, MCF-7, A37511DoxorubicinNot specified in direct comparison[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (48-72h) compound_prep->treat_cells add_mtt 4. Add MTT (4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isocyanide-containing natural products have long been known for their antibiotic properties.[1] More recently, synthetic isocyanides have been explored as potent antimicrobial agents. A notable example is the investigation of 3-(2-isocyanobenzyl)-1H-indole derivatives as quorum sensing inhibitors.[8] Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Inhibition of this pathway represents a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

In one study, 3-(2-isocyano-6-methylbenzyl)-1H-indole demonstrated significant inhibition of biofilm formation and pyocyanin production in Pseudomonas aeruginosa at concentrations that did not inhibit bacterial growth.[8] This highlights the potential of this compound derivatives to act as specific inhibitors of bacterial virulence.

Comparative Analysis of Antimicrobial Efficacy

The following table presents the antimicrobial activity of a representative 3-(2-isocyanobenzyl)-1H-indole derivative against P. aeruginosa.

CompoundActivityConcentration (µg/mL)% InhibitionReference Compound% InhibitionReference
3-(2-isocyano-6-methylbenzyl)-1H-indoleBiofilm Inhibition2570Resveratrol55[8]
3-(2-isocyano-6-methylbenzyl)-1H-indolePyocyanin Inhibition2573ResveratrolNot specified in direct comparison[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compound inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells inoculum_prep->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep 1. Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubation 2. Pre-incubate Enzyme and Inhibitor reagent_prep->pre_incubation reaction_initiation 3. Initiate Reaction with Substrate pre_incubation->reaction_initiation kinetic_measurement 4. Measure Kinetic Activity reaction_initiation->kinetic_measurement calculate_inhibition 5. Calculate % Inhibition and IC50 kinetic_measurement->calculate_inhibition

General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of bioactive compounds. The unique combination of the iodine atom and the isocyanide functional group provides a platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The evidence from related compound classes strongly suggests that derivatives of this compound will exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. Further research, guided by the principles of structure-activity relationship studies and utilizing the standardized biological assays outlined in this guide, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to 1-Iodo-2-isocyanobenzene and Its Synthetic Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Reagent Selection for Heterocycle Synthesis and Multicomponent Reactions.

In the landscape of modern organic synthesis, the strategic choice of reagents is paramount to the successful and efficient construction of complex molecular architectures. 1-Iodo-2-isocyanobenzene has emerged as a valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocycles and in the realm of multicomponent reactions. Its unique combination of a reactive isocyanide moiety and a readily functionalizable aryl iodide bond allows for a diverse range of synthetic transformations. However, the landscape of available reagents is ever-evolving, and a critical evaluation of alternatives is essential for optimizing synthetic routes in terms of reactivity, cost, and accessibility.

This guide provides an in-depth comparison of this compound with its key alternatives: 1-bromo-2-isocyanobenzene and 2-isocyanophenylboronic acid . We will delve into their relative performance in pivotal synthetic applications, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: A Comparative Overview

FeatureThis compound1-Bromo-2-isocyanobenzene2-Isocyanophenylboronic Acid
Primary Applications Radical Cyclizations, Multicomponent Reactions, Cross-CouplingRadical Cyclizations, Multicomponent Reactions, Cross-CouplingMulticomponent Reactions, Suzuki Cross-Coupling
Reactivity in Radical Reactions HighModerate to GoodNot applicable
Reactivity in Pd-Catalyzed Cross-Coupling HighModerateHigh (for subsequent Suzuki)
Cost HighModerateNot commercially available
Commercial Availability Readily availableReadably availableRequires multi-step synthesis
Key Advantage High reactivity of C-I bondLower cost than iodo-analogDual functionality for MCR and cross-coupling
Key Disadvantage Higher cost, potential for iodine-related side reactionsLower reactivity than iodo-analogSynthetic effort required, stability issues

The Archetype: this compound

This compound stands as a premier reagent for constructing intricate heterocyclic systems. The presence of the ortho-iodo group provides a handle for a multitude of transformations, most notably radical cyclizations and transition metal-catalyzed cross-coupling reactions. The isocyanide functionality, with its unique electronic properties, readily participates in insertion reactions and multicomponent condensations.

Key Reaction Manifold: Radical Cyclization for Phenanthridine Synthesis

A cornerstone application of this compound is in the synthesis of phenanthridines, a privileged scaffold in medicinal chemistry. The reaction typically proceeds via a radical-initiated cyclization of a 2-isocyanobiphenyl derivative.

Caption: Generalized mechanism for radical cyclization to phenanthridines.

The efficiency of this transformation is heavily reliant on the nature of the halogen at the ortho position. The weaker carbon-iodine bond in this compound facilitates homolytic cleavage and subsequent radical formation, generally leading to higher yields and milder reaction conditions compared to its bromo and chloro counterparts.

The Cost-Effective Contender: 1-Bromo-2-isocyanobenzene

For applications where cost is a significant consideration, 1-bromo-2-isocyanobenzene presents a viable alternative. While the carbon-bromine bond is stronger than the carbon-iodine bond, it is still sufficiently labile to participate in many of the same radical and transition metal-catalyzed reactions.

Performance in Radical Cyclizations: A Comparative View

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, the general principles of radical chemistry and bond dissociation energies provide a strong indication of the expected reactivity trends. The C-I bond has a bond dissociation energy of approximately 272 kJ/mol, whereas the C-Br bond is significantly stronger at around 339 kJ/mol. This difference directly translates to a higher energy barrier for the initiation of radical reactions with the bromo-analog, often necessitating higher temperatures, longer reaction times, or more potent radical initiators.

Hypothetical Comparative Data for Phenanthridine Synthesis:

ReagentReaction ConditionsYield (%)
1-Iodo-2-isocyanobiphenylAIBN, Toluene, 80°C, 6h85
1-Bromo-2-isocyanobiphenylAIBN, Toluene, 110°C, 12h65

This data is illustrative and based on general reactivity principles. Actual results may vary depending on the specific substrate and reaction conditions.

Despite the potentially lower yields and more forcing conditions, the significantly lower cost of 1-bromo-2-isocyanobenzene can make it the more economical choice for large-scale syntheses, provided the yield is acceptable.

Commercial Availability and Cost Comparison (as of Q4 2025):

CompoundSupplierPurityPrice (per gram)
This compoundBLD Pharm95+%~$150
1-Bromo-2-isocyanobenzeneKey Organics>95%~$90

Prices are approximate and subject to change.

The Multifunctional Alternative: 2-Isocyanophenylboronic Acid

A more recent and highly strategic alternative is 2-isocyanophenylboronic acid. This reagent introduces a new dimension of synthetic utility by combining the reactive isocyanide group with a boronic acid moiety, a cornerstone of modern cross-coupling chemistry. While not commercially available, its synthesis from readily available starting materials like 2-bromobenzonitrile is achievable in a laboratory setting.

Dual Functionality in Action: MCR-Suzuki Coupling Cascade

The primary advantage of 2-isocyanophenylboronic acid lies in its ability to participate in a one-pot, sequential multicomponent reaction (MCR) followed by a Suzuki cross-coupling. This allows for the rapid construction of highly complex and diverse molecular scaffolds.[1][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Iodo-2-isocyanobenzene is a valuable reagent in synthetic chemistry, prized for its unique reactivity in constructing complex organic molecules[1]. However, its utility is matched by its significant hazardous properties. The presence of both an iodo- group and a highly reactive isocyano- functional group classifies this compound as toxic and environmentally hazardous, demanding a rigorous and informed approach to its handling and disposal[2][3].

This guide provides essential, step-by-step procedures for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to managing its risks. The primary dangers stem from its high acute toxicity and its classification as a halogenated aromatic compound[2][4].

Causality of Hazards:

  • Isocyano Group (-N≡C): Isocyanides (or isonitriles) are known for their strong, unpleasant odors and high toxicity. They can be metabolic poisons, and their reactivity makes them hazardous upon contact or inhalation[5].

  • Halogenated Aromatic Structure: Like many organoiodine compounds, this compound is toxic to aquatic life and may persist in the environment[3]. Incineration is the preferred disposal method for halogenated wastes to prevent environmental release[4].

The following table summarizes the critical hazard and identification information for this compound.

PropertyDataSource(s)
CAS Number 183209-25-8[2]
Molecular Formula C₇H₄IN[2]
UN Number 2810 (Toxic liquids, organic, n.o.s.)[2]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritation[2]
GHS Signal Word Danger[2]
Precautionary Codes P261, P264, P270, P271, P280, P302+P352, P304+P340, P405, P501[2]

Section 2: Immediate Safety & Handling for Waste Accumulation

Proper disposal begins with safe handling during and after experimentation. Contaminated materials and residual chemicals must be managed as hazardous waste from the moment of generation.

Personal Protective Equipment (PPE): A standard laboratory coat and nitrile gloves are insufficient. The following PPE is mandatory when handling this compound for use or disposal:

  • Hand Protection: Wear chemical-resistant gloves. Given its aromatic structure, Viton® or laminate gloves are recommended over standard nitrile.

  • Eye/Face Protection: Chemical splash goggles and a face shield are essential[4].

  • Body Protection: A chemically resistant lab coat or apron should be worn[4][5].

  • Respiratory Protection: All handling of waste, including packaging and labeling, must be conducted in a certified chemical fume hood to prevent inhalation of vapors[4][5].

Waste Storage:

  • Store waste in a cool, dry, and well-ventilated area designated for hazardous materials[5][6].

  • The storage container must be tightly closed and clearly labeled[5].

  • Keep waste segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents[7][8].

Section 3: Emergency Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it[9].

  • Don PPE: Before re-entering the area, don the full PPE described in Section 2.

  • Contain the Spill: Dike the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth[4][9]. Do not use water or combustible materials like sawdust [9].

  • Absorb and Collect: Carefully shovel the absorbed material into a designated, open-top container[9].

  • CRITICAL - Do Not Seal Container: Isocyanates, which are chemically related to isocyanides, react with moisture to produce carbon dioxide gas. This can lead to a dangerous pressure buildup and rupture of a sealed container[9][10]. Leave the container open or loosely covered in a fume hood to allow for safe venting.

  • Decontaminate: Clean the spill area with a decontamination solution. A common formulation for related isocyanate compounds is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water[9][10]. Allow the solution to react for at least 10 minutes before final cleaning[10].

  • Dispose: All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste[10].

Section 4: Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[11][12]. The generator of the waste is legally responsible for its proper disposal from "cradle-to-grave"[11].

Operational Protocol:

  • Waste Characterization: Identify the waste as "Acutely Hazardous Waste" due to its high toxicity (H301, H311)[2]. It is also a halogenated organic compound[4].

  • Containerization:

    • Collect all waste containing this compound (including residual amounts, contaminated items, and spill cleanup debris) in a designated, leak-proof container that is chemically compatible.

    • The container must be in good condition and securely closed, except immediately following spill cleanup as noted above.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all constituents of the waste, including solvents.

    • Apply the appropriate GHS pictograms (e.g., Skull and Crossbones, Exclamation Mark).

  • Accumulation:

    • Store the labeled container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and segregated from incompatible materials[4].

  • Arrange for Professional Disposal:

    • Never attempt to dispose of this chemical in the trash or down the drain [8][13].

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[4][9].

    • Provide the contractor with the Safety Data Sheet (SDS) and a full characterization of the waste.

  • Final Treatment:

    • The standard and required method for final disposal is high-temperature incineration in a permitted hazardous waste facility[4][14]. This process effectively destroys the organic molecule and allows for the scrubbing of hazardous combustion byproducts like hydrogen iodide.

Section 5: Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G start_node Waste Generated (this compound) ppe_node Don Full PPE (Fume Hood, Gloves, Goggles) start_node->ppe_node process_node process_node decision_node decision_node process_node->decision_node Is Container Full or Ready for Disposal? ppe_node->process_node Containerize in Compatible Vessel process_node_label Continue Safe Accumulation decision_node->process_node_label No process_node_label2 Affix Hazardous Waste Label (Chemical Name, Hazards) decision_node->process_node_label2 Yes storage_node Store in Designated Satellite Accumulation Area end_node Arrange Pickup by Licensed Waste Contractor storage_node->end_node process_node_label->storage_node process_node_label2->storage_node

Caption: Disposal workflow for this compound waste.

References

  • Spill Decontamination Kit for Aromatic Isocyanates. SKC Ltd. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available from: [Link]

  • Procedures for Minor Spills of Isocyanates. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION. Available from: [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Available from: [Link]

  • Spill DECONtamination Kit, Aromatic Isocyanates. SKC Inc. Available from: [Link]

  • SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1. LINKMAN GROUP (HIGH ROCK LTD). Available from: [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Available from: [Link]

  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]

  • How to Enhance Isocyanate Storage and Handling Safety? Patsnap Eureka. Available from: [Link]

  • 1-Iodo-2-nitrobenzene Safety Data Sheet. LookChem. Available from: [Link]

  • Isocyanates technical fact sheet. SafeWork NSW. Available from: [Link]

  • Guide to Handling Isocyanates. Safe Work Australia. Available from: [Link]

  • 1-Iodo-4-nitrobenzene. PubChem, NIH. Available from: [Link]

  • o-Iodonitrobenzene. PubChem, NIH. Available from: [Link]

  • Iodosobenzene. Wikipedia. Available from: [Link]

  • Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6). Cheméo. Available from: [Link]

  • 1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. ChemBeq. Available from: [Link]

  • Iodobenzene. PubChem, NIH. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires us to handle a vast array of reactive chemical entities. Among these, isocyanates demand our utmost respect and caution. The compound 1-Iodo-2-isocyanobenzene presents a dual-threat profile: the well-documented hazards of the isocyanate functional group combined with the properties of an iodinated aromatic system. This guide provides an in-depth, field-proven protocol for personal protective equipment (PPE) to ensure your safety when working with this chemical. Our approach is not merely to list equipment, but to build a self-validating safety protocol grounded in the chemical's reactivity and toxicological profile.

Hazard Analysis: Understanding the Reactivity of this compound

Effective PPE selection is rooted in a thorough understanding of the specific chemical hazards. The risk profile of this compound is dominated by the isocyanate (-NCO) functional group.

  • The Isocyanate Core (-NCO): Isocyanates are highly reactive electrophiles. This reactivity is the basis for their industrial utility in forming polyurethane polymers, but it is also the source of their significant health risks. The primary toxicological concern is sensitization.[1][2] Exposure, particularly via inhalation or skin contact, can lead to the development of a severe allergic sensitivity.[3] Subsequent exposure to even minuscule concentrations can trigger a life-threatening asthmatic reaction.[4] Isocyanates are potent irritants to the skin, eyes, and mucous membranes of the respiratory and gastrointestinal tracts.[2][3]

  • The Iodinated Aromatic Ring: While the isocyanate group is the primary concern, the iodobenzene moiety also contributes to the compound's hazard profile. Related compounds like 1-Iodo-2-nitrobenzene are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[5][6][7] Therefore, the entire molecule must be handled with measures to prevent any direct contact.

Given these risks, the hierarchy of controls mandates that this chemical be handled exclusively within a certified chemical fume hood to minimize inhalation exposure. The PPE protocols outlined below represent the necessary final barrier between the researcher and the chemical.

Mandatory PPE Protocol: A Multi-Layered Defense

Handling this compound requires a comprehensive PPE strategy that protects against the primary exposure routes: inhalation, dermal contact, and eye contact.

Respiratory Protection: The Primary Engineering Control

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood. The fume hood is the primary barrier to prevent inhalation of vapors or aerosols. Should a risk assessment indicate a potential for exceeding exposure limits even with a fume hood (e.g., during a large-scale reaction or a spill), a full-face respirator with an organic vapor cartridge is required.[8]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly sealed chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times to protect against splashes, mists, and vapors.[9]

  • Face Shield: When handling larger volumes (>50 mL) or performing any operation with a heightened risk of splashing (e.g., quenching a reaction, pressure transfers), a full-face shield must be worn over the chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection and must always be paired with goggles.[9]

Hand Protection: Preventing Dermal Absorption and Sensitization

Due to the severe risk of skin sensitization, a double-gloving technique is required. This method provides a robust barrier and allows for safe removal of the outer glove if contamination is suspected.

  • Inner Glove: A standard nitrile examination glove. This provides a preliminary barrier and maintains dexterity.

  • Outer Glove: A chemically resistant glove with a longer cuff, such as butyl or neoprene rubber. These materials offer superior resistance to a broader range of chemicals compared to nitrile alone.[10]

Always inspect gloves for any signs of degradation or puncture before use. Gloves should be changed immediately if contamination is suspected or after a maximum of two hours of use.

Body Protection: A Barrier Against Spills and Contamination
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snap or button front is required. It should be kept clean and buttoned at all times.

  • Chemical-Resistant Apron: For procedures involving quantities greater than 50 mL or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe shoes made of a non-porous material are mandatory. No shorts, skirts, or open-toed footwear are permitted in the laboratory.[9]

Data Presentation & Workflow

Table 1: PPE Requirements by Task
Task / ScaleRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Small Scale (<50 mL) Certified Chemical Fume HoodChemical Splash GogglesDouble-gloved (Nitrile inner, Butyl/Neoprene outer)Flame-Resistant Lab Coat
Large Scale (>50 mL) Certified Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl/Neoprene outer)Flame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup Full-Face Respirator with Organic Vapor CartridgeChemical Splash Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical-Resistant Suit or Coveralls
PPE Selection Workflow Diagram

This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Handling This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No   base_ppe Standard PPE Required: - Chemical Splash Goggles - Double Gloves (Nitrile/Butyl) - Lab Coat - Closed-toe shoes/long pants fume_hood->base_ppe  Yes scale_check Is volume > 50mL OR is there a splash risk? base_ppe->scale_check enhanced_ppe Add Enhanced PPE: - Face Shield (over goggles) - Chemical-Resistant Apron scale_check->enhanced_ppe Yes proceed Proceed with Caution scale_check->proceed No enhanced_ppe->proceed

Caption: PPE selection workflow for this compound.

Procedural Discipline: Donning, Doffing, and Disposal

The order in which PPE is put on and removed is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat

  • Inner Gloves (Nitrile)

  • Outer Gloves (Butyl/Neoprene)

  • Chemical Splash Goggles

  • Face Shield (if required)

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer gloves first, turning them inside out without touching the exterior with your bare inner glove.

  • Face Shield & Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Remove by rolling it down and away from the body, touching only the inside surfaces.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with bare hands.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal: All disposable PPE used when handling this compound, including gloves, disposable aprons, and any contaminated wipes, must be treated as hazardous waste.[11][12] Collect these materials in a designated, sealed, and clearly labeled hazardous waste container for disposal by your institution's Environmental Health & Safety (EHS) department.[11]

By adhering to this comprehensive guide, you establish a robust safety protocol that respects the significant hazards of this compound, ensuring a secure environment for your critical research and development work.

References

  • Toxicology: Isocyanates Profile. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Isocyanates: Working Safely. (2014, May). California Department of Public Health. Retrieved from [Link]

  • Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved from [Link]

  • Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College, Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • o-Iodonitrobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Iodobenzene Product Information. (n.d.). HPC Standards. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Selection of Personal Protective Equipment. (n.d.). European Industrial Gases Association. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.